(2S)-Isoxanthohumol
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCBLWILMDSAV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045280 | |
| Record name | Isoxanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70872-29-6 | |
| Record name | Isoxanthohumol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70872-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxanthohumol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxanthohumol, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4YHZ98N7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (2S)-Isoxanthohumol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
(2S)-Isoxanthohumol , a prominent prenylflavonoid found in hops (Humulus lupulus), has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known mechanisms of action, with a focus on relevant experimental protocols and signaling pathways for researchers in drug discovery and development.
Chemical Structure and Identification
This compound is a chiral flavanone, with the "(2S)" designation indicating the stereochemistry at the C2 position of the chromane-4-one ring system. Its structure is characterized by a dihydroxylated phenyl group at the 2-position, a methoxy and a prenyl group on the A-ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
| CAS Number | 70872-29-6 |
| Molecular Formula | C₂₁H₂₂O₅ |
| Molecular Weight | 354.40 g/mol |
| SMILES | C--INVALID-LINK--\C |
| InChI Key | YKGCBLWILMDSAV-SFHVURJKSA-N |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is critical for its handling, formulation, and interpretation of biological data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Appearance | Light yellow solid | [1] |
| Melting Point | 204-206 °C | [1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), methanol, and ethanol. Slightly soluble in water. Formulations for in vivo studies often use vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | [2][3][4] |
| UV max (in Methanol) | 289 nm | [4] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological effects, including antiproliferative, anti-inflammatory, and antiviral activities. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Antiproliferative Activity
This compound has demonstrated antiproliferative effects against various cancer cell lines, including breast, ovarian, prostate, and colon cancer cells.[5] This activity is attributed, in part, to the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity via NF-κB Pathway Modulation
Isoxanthohumol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Isoxanthohumol can inhibit this pathway by preventing the degradation of IκBα.
Figure 1: Modulation of the NF-κB signaling pathway by this compound.
Modulation of Estrogen Receptor Signaling
This compound is known to be a phytoestrogen, meaning it can interact with estrogen receptors (ERs).[7] Its precursor, xanthohumol, has been shown to suppress estrogen-dependent cell growth.[8] This interaction can be either agonistic or antagonistic depending on the cellular context and receptor subtype (ERα or ERβ). The modulation of ER signaling is a key area of investigation for its potential therapeutic applications, particularly in hormone-dependent cancers.
Figure 2: Modulation of Estrogen Receptor signaling by this compound.
Experimental Protocols
Chiral Separation of Isoxanthohumol Enantiomers by HPLC
To study the specific biological effects of this compound, it is essential to separate it from its (2R)-enantiomer, as they may exhibit different activities. The following protocol is based on a published method for the chiral separation of isoxanthohumol.[9][10]
Workflow for Chiral Separation:
Figure 3: Workflow for the chiral separation of isoxanthohumol enantiomers.
Detailed Methodology:
-
Sample Preparation: Dissolve the racemic mixture of isoxanthohumol in the mobile phase to a suitable concentration.
-
HPLC System:
-
Column: Chiralcel OD-H column.
-
Mobile Phase: A mixture of hexane and ethanol (e.g., 90:10 v/v). The optimal ratio may require optimization.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at 289 nm.
-
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should resolve into distinct peaks.
-
Fraction Collection: Collect the fractions corresponding to each peak separately.
-
Purity Analysis: Re-inject the collected fractions onto the same chiral column to confirm their enantiomeric purity.
-
Solvent Evaporation: Evaporate the solvent from the fraction containing the desired (2S)-enantiomer under reduced pressure to obtain the purified compound.
Assessment of Antiproliferative Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. The following is a general protocol that can be adapted for testing the antiproliferative effects of this compound.[11][12]
Detailed Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
Analysis of NF-κB Pathway Activation by Western Blotting
Western blotting can be used to assess the effect of this compound on the NF-κB signaling pathway by measuring the protein levels of key components like IκBα and the nuclear translocation of p65.[6]
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for various time points. After treatment, lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH for total lysates, or a nuclear/cytoplasmic marker for fractionated lysates) to determine the relative changes in protein expression or phosphorylation.
This technical guide provides a foundational understanding of this compound for researchers. The provided protocols and pathway diagrams serve as a starting point for further investigation into the therapeutic potential of this promising natural compound. As with any experimental work, optimization of the described protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Isoxanthohumol, (2S)- - Lifeasible [lifeasible.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoxanthohumol | CAS:521-48-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxanthohumol - Wikipedia [en.wikipedia.org]
- 8. Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
(2S)-Isoxanthohumol discovery and natural sources
An In-depth Technical Guide to (2S)-Isoxanthohumol: Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (IXN) is a prenylflavonoid of significant interest in the scientific community, primarily due to its diverse biological activities, including anti-inflammatory, anti-cancer, and phytoestrogenic properties. This technical guide provides a comprehensive overview of the discovery of IXN, its natural sources, and detailed methodologies for its extraction and synthesis. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Discovery and Characterization
Isoxanthohumol is not typically found in significant quantities in raw hops; instead, it is primarily formed through the thermal isomerization of Xanthohumol (XN), the most abundant prenylated chalcone in the female inflorescences of the hop plant (Humulus lupulus L.).[1][2] The conversion from XN to IXN, a flavanone, occurs during the wort boiling process in brewing.[1] This structural change involves an intramolecular cyclization of the chalcone backbone.[3][4]
The metabolism of IXN in the human body is of particular interest as it can be O-demethylated by gut microflora and liver enzymes to form 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known.[1][5][6] This biotransformation underscores the potential health implications of dietary IXN consumption.
Natural Sources and Quantitative Data
The primary natural source of this compound is hops (Humulus lupulus L.) and hop-derived products, most notably beer. The concentration of IXN in these sources can vary significantly depending on the hop variety, processing conditions, and brewing methods.
Table 1: Concentration of Isoxanthohumol in Various Hop Varieties
| Hop Variety | Isoxanthohumol Concentration (mg/kg) | Analytical Method |
| Various German Varieties | 11 - 1,245 | HPLC-DAD |
| American Varieties | 22 - 882 | HPLC-DAD |
| English Varieties | 13 - 489 | HPLC-DAD |
Data compiled from multiple sources.
Table 2: Concentration of Isoxanthohumol in Different Beer Types
| Beer Type | Isoxanthohumol Concentration (mg/L) | Analytical Method |
| Lager | 0.13 - 1.54 | HPLC-MS/MS |
| Ale | 0.35 - 2.87 | HPLC-MS/MS |
| Stout | 0.88 - 3.44 | HPLC-MS/MS |
| Non-alcoholic | 0.04 - 0.76 | HPLC-MS/MS |
Data compiled from multiple sources including Stevens et al., 1999.[7]
Experimental Protocols
This section provides detailed methodologies for the extraction of Isoxanthohumol from hops and its synthesis from Xanthohumol.
Extraction of Isoxanthohumol from Hops
This method offers an environmentally friendly approach to selectively extract IXN.
-
Apparatus: Accelerated Solvent Extractor (ASE) system.
-
Sample Preparation: 1 g of cryogenically ground hop pellets mixed with 2 g of sea sand.
-
Extraction Cell: 11 mL stainless steel cell.
-
Solvent: Deionized water.
-
Procedure:
-
Load the sample into the extraction cell.
-
Pressurize the system to 1500 psi.
-
Heat the cell to 150°C.
-
Perform static extraction for 30 minutes (e.g., 6 cycles of 5 minutes each).
-
Rinse the cell with fresh solvent.
-
Purge the system with nitrogen gas to collect the extract.
-
-
Analysis: The extract can be analyzed by HPLC-DAD to quantify the IXN content.[8][9][10]
SFE-CO2 is a highly tunable method for extracting various compounds from hops, including prenylflavonoids.
-
Apparatus: Supercritical fluid extractor.
-
Sample Preparation: Ground hop pellets.
-
Solvent: Supercritical carbon dioxide, often with a co-solvent like ethanol.
-
Procedure:
-
Load the ground hops into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 25 MPa).
-
Heat the vessel to the desired temperature (e.g., 50°C).
-
Introduce the co-solvent (e.g., 80% ethanol) at a specific ratio.
-
Initiate the extraction flow.
-
Collect the extract by depressurizing the CO2 in a separator.
-
-
Optimization: The yield and selectivity of IXN extraction can be optimized by adjusting pressure, temperature, and co-solvent concentration.[11][12][13]
Conventional solvent extraction remains a common method for obtaining IXN.
-
Solvents: Ethanol, methanol, acetone, or mixtures thereof.
-
Procedure:
-
Macerate or sonicate ground hop material with the chosen solvent (e.g., 1:10 solid-to-solvent ratio).
-
Separate the liquid extract from the solid residue by filtration or centrifugation.
-
The extraction can be repeated multiple times to improve yield.
-
The combined extracts are then concentrated under reduced pressure.
-
-
Purification: The crude extract can be further purified using techniques like column chromatography on silica gel or selective adsorption on polyvinylpolypyrrolidone (PVPP).[14][15][16][17]
Synthesis of Isoxanthohumol from Xanthohumol
This protocol describes the chemical isomerization of XN to IXN.
-
Reaction: Alkaline-catalyzed intramolecular cyclization.
-
Reagents: Xanthohumol, aqueous sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve Xanthohumol in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath (0°C).
-
Slowly add a pre-cooled aqueous solution of NaOH while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, neutralize the mixture with an acid (e.g., formic acid).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The resulting crude Isoxanthohumol can be purified by column chromatography or recrystallization.[4][18]
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways implicated in various diseases.
Signaling Pathways Modulated by this compound
Caption: this compound upregulates the PI3K/AKT signaling pathway.
Caption: this compound activates the AMPK/PPARα signaling pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Experimental Workflows
Caption: A typical in vitro workflow for assessing the anticancer effects of (2S)-IXN.
Conclusion
This compound, a prenylflavonoid derived from hops, continues to be a compound of significant scientific interest. Its formation from Xanthohumol and its role as a precursor to the potent phytoestrogen 8-prenylnaringenin highlight the importance of understanding its chemistry and metabolism. This guide has provided a detailed overview of the discovery, natural sources, and analytical and synthetic methodologies related to IXN. The elucidation of its interactions with key cellular signaling pathways provides a foundation for future research into its therapeutic potential. The provided experimental protocols and workflows are intended to facilitate further investigation into this promising natural product.
References
- 1. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Highly isoxanthohumol enriched hop extract obtained by pressurized hot water extraction (PHWE). Chemical and functional characterization - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 11. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sub- and Supercritical Extraction of Slovenian Hops (Humulus lupulus L.) Aurora Variety Using Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ISOLATION OF PRENYLFLAVONOIDS FROM HOPS | International Society for Horticultural Science [ishs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents | Semantic Scholar [semanticscholar.org]
- 20. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. advances.umw.edu.pl [advances.umw.edu.pl]
The Endogenous Pathway to (2S)-Isoxanthohumol in Hops: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (2S)-isoxanthohumol in Humulus lupulus (hops). It details the enzymatic steps leading to the formation of its precursor, xanthohumol, and explores the critical cyclization to isoxanthohumol, with a focus on the stereospecific generation of the (2S)-enantiomer. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of the biochemical processes to support further research and development in this field.
Introduction to this compound and its Biosynthetic Origins
Isoxanthohumol is a prenylated flavonoid found in hops and beer, recognized for its potential health benefits. It exists as two enantiomers, (2R)- and this compound. The biosynthesis of isoxanthohumol in hops is not a direct pathway but rather proceeds through the formation of a key intermediate, xanthohumol. Xanthohumol is the principal prenylated chalcone in the lupulin glands of hop cones[1][2]. The conversion of xanthohumol to isoxanthohumol occurs via an intramolecular cyclization. While this reaction can occur non-enzymatically, particularly under thermal stress during the brewing process or acidic conditions, evidence suggests the potential for a stereospecific enzymatic conversion to this compound within the hop plant[3][4].
The Biosynthetic Pathway to Xanthohumol
The formation of xanthohumol is a multi-step enzymatic process that takes place in the glandular trichomes of hops[1]. It begins with precursors from general phenylpropanoid and isoprenoid metabolism.
Key Precursors:
-
p-Coumaroyl-CoA: Derived from the phenylpropanoid pathway.
-
Malonyl-CoA: A key building block in polyketide synthesis. Both acetyl-CoA and malonyl-CoA are found at elevated levels in lupulin glands[5].
-
Dimethylallyl pyrophosphate (DMAPP): The prenyl group donor, synthesized through the methylerythritol 4-phosphate (MEP) pathway in the plastids of lupulin glands[1].
The enzymatic cascade leading to xanthohumol involves three key enzymes: a chalcone synthase (CHS), a prenyltransferase (PT), and an O-methyltransferase (OMT).
Step 1: Chalcone Synthesis
The initial step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This reaction is catalyzed by a lupulin gland-specific chalcone synthase, CHS_H1 [6][7][8].
-
Enzyme: Chalcone Synthase (CHS_H1)
-
Substrates: p-Coumaroyl-CoA, Malonyl-CoA
-
Product: Naringenin Chalcone
Interestingly, a chalcone isomerase-like protein (CHIL) has been shown to bind to CHS and enhance the production of naringenin chalcone, thereby improving the efficiency of flavonoid biosynthesis[9]. In hops, a noncatalytic chalcone isomerase-like protein, HlCHIL2 , has been identified and shown to enhance the activities of both CHS_H1 and the subsequent prenyltransferase, HlPT1L[10][11][12].
Step 2: Prenylation
Following its synthesis, naringenin chalcone is prenylated with a dimethylallyl group from DMAPP. This reaction is catalyzed by a membrane-bound prenyltransferase, HlPT1L , yielding desmethylxanthohumol[10][11].
-
Enzyme: Hop Prenyltransferase (HlPT1L)
-
Substrates: Naringenin Chalcone, Dimethylallyl pyrophosphate (DMAPP)
-
Product: Desmethylxanthohumol
Step 3: O-Methylation
The final step in xanthohumol biosynthesis is the methylation of the 6'-hydroxyl group of desmethylxanthohumol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, HlOMT1 , to produce xanthohumol[1][6]. The presence of desmethylxanthohumol in hop cones suggests that prenylation occurs before methylation[1].
-
Enzyme: O-methyltransferase (HlOMT1)
-
Substrates: Desmethylxanthohumol, S-adenosyl-L-methionine (SAM)
-
Product: Xanthohumol
The Stereospecific Cyclization to this compound
The conversion of the chalcone xanthohumol to the flavanone isoxanthohumol is a critical step. While this cyclization can happen spontaneously, often resulting in a racemic mixture of (2S)- and (2R)-isoxanthohumol, the specific biosynthesis of the (2S)-enantiomer points towards an enzymatic catalyst[3].
In plants, the stereospecific cyclization of chalcones to (2S)-flavanones is typically catalyzed by a chalcone isomerase (CHI) . While a dedicated CHI for xanthohumol in hops has not been definitively characterized, several lines of evidence support its existence:
-
Transcriptome data from hop glandular trichomes have revealed the presence of abundant CHI-like proteins[13].
-
Fungal species have been shown to possess chalcone isomerase-like activity, capable of catalyzing the enantioselective isomerization of 2'-hydroxychalcones to their corresponding (2S)-flavanones[4].
-
Purified chalcone isomerase from soybean has been shown to be highly stereoselective, yielding over 99.999% of the (2S)-flavanone[14].
Although trace amounts of isoxanthohumol are found in fresh lupulin glands, suggesting that this conversion might not be the primary fate of xanthohumol in planta, the enzymatic machinery for stereospecific cyclization is likely present.
Quantitative Data
Quantitative analysis of the intermediates and final products of this pathway is crucial for understanding its regulation and efficiency. The following tables summarize the available quantitative data.
Table 1: Concentration of Key Metabolites in Hop Tissues
| Compound | Tissue | Concentration | Reference |
| Xanthohumol | Lupulin Glands (cv. Taurus) | 11.7 mg/g fresh weight | [1] |
| Xanthohumol | Ethanolic Hop Extract | 3.75 ± 0.05 g/100 g | [15] |
| Xanthohumol | Hop Pellets | 0.62 ± 0.01 g/100 g | [15] |
| Isoxanthohumol | Hopped Beers | 0.04 to 3.44 mg/L | [16] |
Table 2: Kinetic Parameters of Related Enzymes
| Enzyme | Substrate | Km | Reference |
| Valerophenone Synthase (VPS) | Isovaleryl-CoA | 4 mM | [13] |
| Valerophenone Synthase (VPS) | Isobutyryl-CoA | 10 mM | [13] |
| Valerophenone Synthase (VPS) | Malonyl-CoA | 33 mM | [13] |
Experimental Protocols
This section provides an outline of key experimental protocols for the study of the this compound biosynthesis pathway.
Recombinant Expression and Purification of Hop Enzymes
Objective: To produce purified enzymes (e.g., CHS_H1, HlOMT1, hop CHI) for in vitro characterization.
Protocol Outline:
-
Gene Cloning: The open reading frame of the target gene (e.g., chs_H1) is amplified from hop cDNA and cloned into an appropriate expression vector (e.g., pET-32a or pET30) with a purification tag (e.g., His-tag)[17][18].
-
Heterologous Expression: The recombinant plasmid is transformed into a suitable expression host, typically E. coli BL21 (DE3)[17][18].
-
Induction of Protein Expression: The E. coli culture is grown to an optimal density (OD600 of 0.6-0.8), and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Incubation is continued at a lower temperature (e.g., 16-20°C) to enhance protein solubility[18].
-
Cell Lysis and Protein Extraction: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.
-
Protein Purification: The tagged recombinant protein is purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins)[17]. The purity of the protein is assessed by SDS-PAGE.
Chalcone Synthase (CHS_H1) Activity Assay
Objective: To determine the enzymatic activity of CHS_H1.
Protocol Outline:
-
Reaction Mixture: A typical reaction mixture contains potassium phosphate buffer (pH 7.0-7.5), the purified CHS_H1 enzyme, p-coumaroyl-CoA, and malonyl-CoA[19].
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 5-60 minutes)[18][19].
-
Reaction Termination and Product Extraction: The reaction is stopped, and the chalcone product is extracted with an organic solvent like ethyl acetate[19].
-
Product Analysis: The extracted product (naringenin chalcone) is analyzed and quantified by high-performance liquid chromatography (HPLC) with UV detection.
Chalcone Isomerase (CHI) Activity Assay
Objective: To assess the ability of a putative hop CHI to catalyze the cyclization of xanthohumol.
Protocol Outline:
-
Substrate Preparation: Xanthohumol is used as the substrate.
-
Reaction Mixture: The assay mixture includes a suitable buffer (e.g., potassium phosphate, pH 7.5), the purified recombinant CHI, and xanthohumol[19].
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
Product Extraction and Analysis: The reaction is terminated, and the product, isoxanthohumol, is extracted with ethyl acetate.
-
Stereospecificity Analysis: The enantiomeric ratio of the resulting isoxanthohumol ((2S)- vs. (2R)-) is determined using chiral HPLC to assess the stereospecificity of the enzyme.
Visualizing the Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway and a general experimental workflow.
Caption: Biosynthetic pathway of this compound in hops.
Caption: General workflow for enzyme characterization.
Conclusion
The biosynthesis of this compound in hops is a complex process that culminates in the stereospecific cyclization of xanthohumol. While the pathway to xanthohumol is well-established, the enzymatic basis for the formation of the (2S)-enantiomer of isoxanthohumol remains an active area of research. The identification and characterization of a hop-specific chalcone isomerase that acts on xanthohumol will be a significant step forward in understanding and potentially manipulating the production of this bioactive compound. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge of flavonoid biosynthesis and its applications in drug development and human health.
References
- 1. EST Analysis of Hop Glandular Trichomes Identifies an O-Methyltransferase That Catalyzes the Biosynthesis of Xanthohumol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic reactions by five chalcone synthase homologs from hop (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A conserved strategy of chalcone isomerase-like protein to rectify promiscuous chalcone synthase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De novo biosynthesis of the hops bioactive flavonoid xanthohumol in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Purification and characterization of chalcone isomerase from soybeans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of xanthohumol and isoxanthohumol in different hop products by liquid chromatography-diode array detection-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iosrjournals.org [iosrjournals.org]
- 18. maxapress.com [maxapress.com]
- 19. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
A Technical Guide to the Pharmacological Properties of (2S)-Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-Isoxanthohumol (IXN), a prenylflavonoid originating from the hop plant (Humulus lupulus), has garnered significant scientific interest for its diverse pharmacological activities. As a microbial biotransformed metabolite of isoxanthohumol, it exhibits a range of biological effects, including anti-inflammatory, anticancer, antioxidant, and metabolic regulatory properties. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and visualizing critical signaling pathways and metabolic processes using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Isoxanthohumol (IXN) is a prominent prenylflavanone found in hops and beer, primarily formed from the isomerization of xanthohumol (XN) during the brewing process.[1][2] In the human body, IXN can be further metabolized, notably by the gut microbiota, into the potent phytoestrogen 8-prenylnaringenin (8-PN).[3][4] this compound is one of the enantiomers of isoxanthohumol.[1][5] This guide focuses on the specific pharmacological attributes of this stereoisomer where data is available, and also discusses the properties of isoxanthohumol in general, as many studies do not distinguish between the enantiomers.
The pharmacological profile of isoxanthohumol is broad, with demonstrated effects on multiple signaling pathways and cellular processes. Its potential therapeutic applications are being explored in various domains, including oncology, metabolic disorders, and inflammatory diseases.
Pharmacokinetics and Metabolism
The bioavailability and metabolic fate of isoxanthohumol are critical to understanding its physiological effects. Studies in both rodents and humans have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Pharmacokinetic Parameters
Pharmacokinetic studies have revealed that isoxanthohumol generally has low systemic availability.[6] Following oral administration, it is rapidly absorbed, with plasma concentrations peaking within a few hours.[6][7] The compound undergoes enterohepatic recycling, which is suggested by the appearance of multiple peaks in serum concentration over time.[8]
Table 1: Pharmacokinetic Parameters of Isoxanthohumol in Rodents
| Parameter | Value | Species | Dosage | Administration Route | Source |
| Cmax | 3.95 ± 0.81 µmol/L | Mice | 50 mg/kg BW | Oral | [6][7] |
| Tmax | 0.5 h | Mice | 50 mg/kg BW | Oral | [6] |
| Bioavailability | ~4-5% | Rats | 100 mg/kg | Oral | [8] |
Tissue Distribution
Following absorption, isoxanthohumol distributes to various tissues, with the highest concentrations typically found in the liver and kidneys.[6][7] This distribution pattern is consistent with its primary sites of metabolism.
Table 2: Tissue Distribution of Isoxanthohumol in Mice (Single Oral Dose of 50 mg/kg BW)
| Tissue | Peak Concentration (nmol/g tissue) | Time to Peak | Source |
| Liver | ~1.5 | 0.5 h | [6] |
| Kidney | ~3.0 | 0.5 h | [6] |
| Lung | ~0.1 | 0.5 h | [6] |
| Pancreas | ~0.4 | 1 h | [6] |
| Spleen | ~0.3 | 4 h | [6] |
| Heart | ~0.1 | 0.5 h | [6] |
Metabolism
The metabolism of isoxanthohumol is a key determinant of its biological activity. It undergoes both phase I and phase II metabolic transformations. A critical metabolic step is the O-demethylation to form 8-prenylnaringenin (8-PN), a potent phytoestrogen.[1][9] This conversion is mediated by hepatic cytochrome P450 enzymes, such as CYP1A2, and significantly by the gut microflora.[4][9] Isoxanthohumol and its metabolites are also conjugated with glucuronic acid and sulfate for excretion.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isoxanthohumol - Wikipedia [en.wikipedia.org]
- 4. The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
(2S)-Isoxanthohumol: A Microbial Biotransformed Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Isoxanthohumol is a prenylated flavonoid that has garnered significant interest in the scientific community for its potential therapeutic applications. As a microbial biotransformed metabolite of xanthohumol, a primary flavonoid found in hops (Humulus lupulus L.), this compound presents a compelling case for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of this compound, focusing on its microbial biotransformation, biological activities, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research in this promising area.
Isoxanthohumol (IXN) is formed from the cyclization of xanthohumol (XN) during the brewing process and can also be produced through microbial transformation.[1][2] While often occurring as a racemic mixture of (2S)- and (2R)-enantiomers, the specific biological activities of each stereoisomer are an area of active investigation. This guide will focus on the available information regarding this compound and its broader context within the bioactivity of isoxanthohumol.
Microbial Biotransformation of Xanthohumol to Isoxanthohumol
The conversion of xanthohumol to isoxanthohumol can be achieved through microbial biotransformation, offering an alternative to chemical synthesis. Various microorganisms, particularly fungi, have been shown to catalyze the cyclization of the α,β-unsaturated ketone moiety in xanthohumol to form the flavanone structure of isoxanthohumol.[3] This biotransformation is often not stereospecific, resulting in a racemic mixture of (2S)- and (2R)-isoxanthohumol.[2][4]
Several fungal species have been identified for their ability to transform xanthohumol and isoxanthohumol into various metabolites. These include:
-
Fusarium oxysporum [5]
-
Pichia membranifaciens
-
Mucor hiemalis [5]
-
Beauveria bassiana [6]
-
Absidia glauca [6]
-
Aspergillus ochraceus [3]
-
Mortierella mutabilis [3]
The enzymatic machinery within these microorganisms, likely involving chalcone isomerase-like enzymes, facilitates this conversion.[3][7] The resulting isoxanthohumol can then be further metabolized by the same or different microorganisms, leading to a diverse array of derivatives, including hydroxylated and glycosylated forms.[3][6]
Biological Activities and Therapeutic Potential
Isoxanthohumol, and by extension its (2S)-enantiomer, exhibits a range of biological activities that underscore its therapeutic potential. These activities are primarily centered around its anti-cancer, anti-inflammatory, and antioxidant properties.
Anti-Cancer Activity
Isoxanthohumol has demonstrated antiproliferative effects against various cancer cell lines.[8][9] While much of the research has been conducted with the racemic mixture, the data provides a strong rationale for investigating the specific activity of the (2S)-enantiomer.
Table 1: Quantitative Data on the Anti-Cancer Activity of Isoxanthohumol
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| Isoxanthohumol | B16 Melanoma | MTT Assay | IC50: 22.15 µM | [10] |
| Isoxanthohumol | A375 Melanoma | MTT Assay | IC50: 22.9 µM | [10] |
| Isoxanthohumol | MCF-7 (Breast Cancer) | Not specified | Antiproliferative activity observed | [8][9] |
| Isoxanthohumol | A-2780 (Ovarian Cancer) | Not specified | Antiproliferative activity observed | [8] |
| Isoxanthohumol | DU145 (Prostate Cancer) | Not specified | Antiproliferative activity observed | [8] |
| Isoxanthohumol | PC-3 (Prostate Cancer) | Not specified | Antiproliferative activity observed | [8][9] |
| Isoxanthohumol | HT-29 (Colon Cancer) | Not specified | Antiproliferative activity observed | [8][9] |
| Isoxanthohumol | SW620 (Colon Cancer) | Not specified | Antiproliferative activity observed | [8] |
Anti-Inflammatory Activity
Isoxanthohumol has been shown to possess potent anti-inflammatory properties.[11] It can suppress the production of pro-inflammatory cytokines and interfere with key inflammatory signaling pathways.[8][11][12]
Table 2: Quantitative Data on the Anti-Inflammatory Activity of Isoxanthohumol
| Compound | Cell Line / Model | Effect | Concentration | Reference |
| Isoxanthohumol | LPS-activated THP-1 monocytes | Inhibition of MCP-1 and IL-6 production | Not specified | [12] |
| Isoxanthohumol | Monoblastic leukemia cell line (MonoMac6) | Inhibition of pro-inflammatory gene expression | Not specified | [8][13] |
Antioxidant Activity
The antioxidant capacity of isoxanthohumol has been evaluated using various assays. While generally found to be less potent than its precursor, xanthohumol, it still contributes to the overall antioxidant profile of hop-derived compounds.[1][14]
Table 3: Quantitative Data on the Antioxidant Activity of Isoxanthohumol
| Compound | Assay | Result | Reference |
| Isoxanthohumol | ORAC | Lower capacity than Xanthohumol | [1][14] |
| Isoxanthohumol | FRAP | Lower capacity than Xanthohumol | [1][14] |
Mechanisms of Action: Key Signaling Pathways
The biological activities of isoxanthohumol are mediated through its interaction with several key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Isoxanthohumol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and pro-survival genes.[11][15] This inhibition is a key mechanism behind its anti-inflammatory and anti-cancer effects.
Figure 1: Inhibition of NF-κB Pathway by Isoxanthohumol
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Isoxanthohumol has been reported to interfere with the JAK/STAT signaling pathway, contributing to its anti-cancer and immunomodulatory effects.[8][9][13]
Figure 2: Interference of JAK/STAT Pathway by Isoxanthohumol
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. While direct evidence for this compound is limited, its precursor, xanthohumol, is a known activator of the Nrf2 pathway.[16][17] Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes, protecting cells from oxidative stress.
Figure 3: Potential Activation of Nrf2 Pathway by Isoxanthohumol
Experimental Protocols
This section provides detailed methodologies for key experiments related to the microbial biotransformation and biological evaluation of this compound.
Microbial Biotransformation of Xanthohumol
This protocol is a general guideline for the microbial transformation of xanthohumol to isoxanthohumol using a fungal strain. Optimization will be required for specific microorganisms.
Figure 4: General Workflow for Microbial Biotransformation
1. Microorganism and Culture Media:
-
Select a suitable fungal strain (e.g., Rhizopus oryzae).
-
Prepare a sterile liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth).
2. Inoculation and Pre-culture:
-
Inoculate the fungal strain into the liquid medium.
-
Incubate at 25-28°C with shaking (e.g., 150 rpm) for 48-72 hours to obtain a seed culture.
3. Biotransformation:
-
Inoculate a larger volume of fresh medium with the seed culture.
-
After 24 hours of growth, add a solution of xanthohumol (e.g., 10 mg/mL in ethanol) to the culture to a final concentration of 50-100 mg/L.
-
Continue the incubation for 7-14 days, monitoring the transformation by TLC or HPLC.
4. Extraction:
-
After the incubation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth and the mycelia separately with an equal volume of ethyl acetate three times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
5. Purification:
-
Dissolve the crude extract in a small amount of methanol.
-
Subject the extract to column chromatography (e.g., silica gel) with a suitable solvent system (e.g., a gradient of chloroform-methanol) to isolate the isoxanthohumol fraction.
-
Further purification can be achieved by preparative HPLC.
MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.[18]
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, HT-29, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
3. Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
4. MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
5. Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This compound, as a microbial biotransformed metabolite, holds considerable promise as a lead compound for the development of novel therapeutics. Its demonstrated anti-cancer, anti-inflammatory, and antioxidant activities, coupled with its natural origin, make it an attractive candidate for further investigation. However, a significant knowledge gap exists regarding the specific biological activities and mechanisms of the (2S)-enantiomer compared to its (2R) counterpart and the racemic mixture.
Future research should focus on the following areas:
-
Enantioselective Microbial Synthesis: Development of microbial biotransformation processes that can selectively produce this compound in high yield and purity.
-
Stereospecific Biological Evaluation: A thorough investigation of the anti-cancer, anti-inflammatory, and antioxidant activities of the purified (2S)- and (2R)-isoxanthohumol enantiomers to determine if there is a stereospecific basis for their bioactivity.
-
Mechanism of Action Studies: Detailed molecular studies to elucidate the specific targets and signaling pathways modulated by each enantiomer.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
Addressing these research questions will be critical in unlocking the full therapeutic potential of this compound and paving the way for its potential clinical application.
References
- 1. Exploring antioxidative properties of xanthohumol and isoxanthohumol: An integrated experimental and computational approach with isoxanthohumol pKa determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biotransformed Metabolites of the Hop Prenylflavanone Isoxanthohumol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotransformation of a major beer prenylflavonoid - isoxanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Biotransformation of Xanthohumol by Entomopathogenic Filamentous Fungi | Semantic Scholar [semanticscholar.org]
- 8. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection [mdpi.com]
- 12. Xanthohumol and related prenylated flavonoids inhibit inflammatory cytokine production in LPS-activated THP-1 monocytes: structure-activity relationships and in silico binding to myeloid differentiation protein-2 (MD-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. exploring-antioxidative-properties-of-xanthohumol-and-isoxanthohumol-an-integrated-experimental-and-computational-approach-with-isoxanthohumol-pka-determination - Ask this paper | Bohrium [bohrium.com]
- 15. Xanthohumol, a chalcon derived from hops, inhibits hepatic inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Xanthohumol Analogues as Potent Nrf2 Activators against Oxidative Stress Mediated Damages of PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Xanthohumol, a polyphenol chalcone present in hops, activating Nrf2 enzymes to confer protection against oxidative damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of (2S)-Isoxanthohumol Enantiomers: An In-depth Technical Guide
A comprehensive review of current scientific literature reveals a significant gap in the understanding of the specific biological activities of the (2S)- and (2R)-enantiomers of isoxanthohumol. While the bioactivity of racemic isoxanthohumol is widely reported, research detailing the distinct effects of its individual stereoisomers is not publicly available. This guide summarizes the known biological activities of racemic isoxanthohumol and outlines the methodologies that would be pertinent for the future investigation of its enantiomers.
Introduction to Isoxanthohumol
Isoxanthohumol (IXN) is a prenylated flavonoid found in hops (Humulus lupulus) and is a significant component of beer. It is formed from the isomerization of xanthohumol during the brewing process. IXN is known to possess a range of biological activities, including antiproliferative, anti-inflammatory, and antioxidant effects. It exists as a racemic mixture of two enantiomers: (2S)-Isoxanthohumol and (2R)-Isoxanthohumol. However, the majority of studies to date have been conducted on this racemic mixture, leaving the specific contributions of each enantiomer to the overall biological effect largely unknown.
Biological Activities of Racemic Isoxanthohumol
Racemic isoxanthohumol has demonstrated notable effects in several areas of pharmacological research, primarily focusing on its potential as an anticancer and chemopreventive agent.
Antiproliferative and Cytotoxic Activity
Studies have shown that racemic isoxanthohumol exhibits antiproliferative activity against a variety of human cancer cell lines. This includes, but is not limited to, breast, colon, prostate, and ovarian cancer cells[1][2][3]. The mechanism of this activity is believed to involve the induction of apoptosis and the inhibition of cell cycle progression.
Table 1: Reported Antiproliferative Activity of Racemic Isoxanthohumol
| Cell Line | Cancer Type | Reported Effect |
| MCF-7 | Breast Cancer | Inhibition of proliferation[3] |
| HT-29 | Colon Cancer | Inhibition of proliferation[2] |
| PC-3 | Prostate Cancer | Inhibition of proliferation[2] |
| A-2780 | Ovarian Cancer | Inhibition of proliferation[2] |
Note: The data presented in this table is for racemic isoxanthohumol. Specific quantitative data such as IC50 values for the individual (2S) and (2R) enantiomers are not available in the reviewed literature.
Modulation of Cellular Signaling Pathways
Racemic isoxanthohumol has been shown to influence several key signaling pathways involved in cell growth, survival, and inflammation.
-
JAK/STAT Pathway: Isoxanthohumol has been reported to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in mediating cellular responses to cytokines and growth factors, and its dysregulation is often implicated in cancer and inflammatory diseases[2].
-
AMPK/PPARα Pathway: Research suggests that isoxanthohumol can activate the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways. These pathways are central to the regulation of cellular energy metabolism and lipid metabolism.
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, a critical regulator of cell survival, proliferation, and growth, is also reported to be modulated by isoxanthohumol.
Due to the absence of enantiomer-specific data, the following diagrams represent the known interactions of racemic isoxanthohumol with these pathways.
Caption: Racemic Isoxanthohumol and the JAK/STAT Signaling Pathway.
Caption: Racemic Isoxanthohumol's Influence on AMPK/PPARα and PI3K/AKT Pathways.
Experimental Protocols for Future Enantiomer-Specific Research
To elucidate the distinct biological activities of the (2S)- and (2R)-enantiomers of isoxanthohumol, a series of well-defined experimental protocols are required. The following outlines key methodologies that would be essential for such investigations.
Chiral Separation of Isoxanthohumol Enantiomers
The first critical step is the separation of the racemic mixture into its individual enantiomers.
Caption: Workflow for the Chiral Separation of Isoxanthohumol.
Protocol:
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of flavonoid enantiomers.
-
Mobile Phase Optimization: Develop an optimal mobile phase, likely consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), to achieve baseline separation of the two enantiomers.
-
Detection: Employ a UV detector set at the maximum absorbance wavelength for isoxanthohumol to monitor the elution of the enantiomers.
-
Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.
-
Purity and Identity Confirmation: Confirm the purity and absolute configuration of the separated enantiomers using techniques such as polarimetry and circular dichroism (CD) spectroscopy.
In Vitro Antiproliferative and Cytotoxicity Assays
Once the pure enantiomers are obtained, their biological activities can be assessed using various in vitro assays.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, (2R)-Isoxanthohumol, and the racemic mixture for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each enantiomer and the racemate.
Signaling Pathway Analysis
To investigate the enantioselective effects on signaling pathways, Western blotting can be employed.
Protocol: Western Blotting for Signaling Protein Phosphorylation
-
Cell Lysis: Treat cells with this compound, (2R)-Isoxanthohumol, or the racemic mixture for a defined period. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-AKT, AKT).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
While the biological activities of racemic isoxanthohumol are of significant interest to the scientific community, the current body of literature lacks a detailed investigation into the specific roles of its (2S) and (2R) enantiomers. A research paper focusing on a structurally related compound, 8-isopentenylnaringenin, reported no significant difference in the estrogen receptor binding affinity between its (S) and (R) enantiomers. This finding suggests that stereochemistry may not be a critical determinant for all biological activities of prenylated flavonoids. However, this cannot be extrapolated to all biological targets of isoxanthohumol without direct experimental evidence.
Future research should prioritize the chiral separation of isoxanthohumol and the subsequent comparative evaluation of the biological activities of the pure enantiomers. Such studies are essential to fully understand the structure-activity relationship of this promising natural compound and to unlock its full therapeutic potential. The protocols outlined in this guide provide a framework for conducting these necessary investigations. The resulting data will be invaluable for researchers, scientists, and drug development professionals working in the field of natural product-based therapeutics.
References
In Vitro Estrogenic Activity of (2S)-Isoxanthohumol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus) and beer. While structurally related to other phytoestrogens, its direct estrogenic activity is considered weak. However, IXN serves as a pro-estrogen, as it can be metabolized into the potent phytoestrogen 8-prenylnaringenin (8-PN) both in vitro by human liver microsomes and in vivo by the intestinal microbiota.[1][2][3] This technical guide provides a comprehensive overview of the in vitro estrogenic activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways.
Quantitative Data Summary
The direct in vitro estrogenic activity of this compound is notably lower than that of 17β-estradiol and its metabolite, 8-prenylnaringenin. The following tables summarize the available quantitative data from key in vitro assays.
| Assay Type | Cell Line | Endpoint | This compound (IXN) | 17β-Estradiol (E2) | 8-Prenylnaringenin (8-PN) | Reference |
| Alkaline Phosphatase Induction | Ishikawa | ED50 (nM) | 342 ± 125 | 0.051 | 3.9 | [4][5] |
| Estrogen Receptor Binding | ||||||
| ERα Competitive Binding | Rat Uteri | IC50 (µg/mL) | >100 | - | - | [6] |
| ERβ Competitive Binding | Rat Uteri | IC50 (µg/mL) | >100 | - | - | [6] |
| Cell Proliferation | ||||||
| MCF-7 Cell Viability (72h) | MCF-7 | IC50 (µM) - Cytotoxicity | 11.1 ± 0.9 | - | - | [7] |
Note: The MCF-7 cell viability data reflects cytotoxicity at higher concentrations and not estrogenic proliferation.
Signaling and Metabolic Pathways
The estrogenic effects of compounds are primarily mediated through the estrogen receptor (ER) signaling pathway. In the case of this compound, its metabolic conversion to 8-prenylnaringenin is a critical step for significant estrogenic activity.
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to evaluate the estrogenic activity of this compound.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
Workflow:
Detailed Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[8]
-
Competitive Binding Incubation: A constant amount of uterine cytosol (e.g., 50-100 µg of protein) and a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM) are incubated with a range of concentrations of this compound (or a positive control like unlabeled 17β-estradiol) in a total volume of 500 µL. Incubation is typically carried out at 4°C overnight to reach equilibrium.[8]
-
Separation of Bound and Free Ligand: A slurry of hydroxylapatite (HAP) is added to each tube to adsorb the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the free radioligand is discarded. The HAP pellet is washed multiple times with buffer to remove any remaining unbound ligand.[9]
-
Measurement of Radioactivity: The radiolabeled ligand bound to the receptor is eluted from the HAP pellet using ethanol and transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol is determined and expressed as the IC50 value.[8]
ERE-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE) in a suitable cell line.
Workflow:
Detailed Methodology:
-
Cell Culture and Transfection: Human cells that endogenously or recombinantly express the estrogen receptor (e.g., MCF-7, HeLa) are stably or transiently transfected with a plasmid containing a luciferase reporter gene driven by an ERE promoter.[10][11]
-
Cell Seeding and Treatment: The transfected cells are seeded in multi-well plates. After attachment, the cells are treated with various concentrations of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control (e.g., DMSO).[10]
-
Incubation: The cells are incubated for a sufficient period (typically 24 hours) to allow for gene transcription and protein expression.[5]
-
Cell Lysis and Luciferase Assay: The culture medium is removed, and the cells are lysed using a specific lysis buffer. The cell lysate is then mixed with a luciferase substrate solution.[5]
-
Measurement of Luminescence: The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The luminescence values are normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). The concentration of the test compound that produces a half-maximal response is determined and expressed as the EC50 value.
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Workflow:
Detailed Methodology:
-
Cell Culture and Steroid Deprivation: MCF-7 cells are cultured in a medium supplemented with charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens and other steroid hormones.[12][13]
-
Cell Seeding and Treatment: The cells are seeded in multi-well plates. After attachment, they are treated with a range of concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.[12]
-
Incubation: The cells are incubated for an extended period, typically 6 days, to allow for multiple cell divisions.[12]
-
Measurement of Cell Proliferation: Cell proliferation can be quantified using various methods:
-
Sulforhodamine B (SRB) Assay: Cells are fixed, and the total protein content, which is proportional to cell number, is stained with SRB dye. The absorbance is then measured.[5]
-
MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is indicative of cell viability and proliferation.[7]
-
Alamar Blue Assay: This assay uses a redox indicator that changes color in response to cellular metabolic activity.[1]
-
-
Data Analysis: The increase in cell number in treated wells is compared to the vehicle control to determine the proliferative effect of the compound.
Conclusion
The in vitro data collectively indicate that this compound possesses weak intrinsic estrogenic activity. Its primary contribution to estrogenicity arises from its metabolic conversion to the highly potent phytoestrogen, 8-prenylnaringenin. For researchers and drug development professionals, it is crucial to consider both the direct, albeit weak, estrogenic effects of this compound and its role as a pro-estrogen when evaluating its biological activity and potential applications. The experimental protocols detailed in this guide provide a framework for the consistent and reliable in vitro assessment of the estrogenic properties of this compound and other related compounds.
References
- 1. Detection of weak estrogenic flavonoids using a recombinant yeast strain and a modified MCF7 cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of estrogenic activity of flavonoids from Mediterranean plants using an in vitro short-term test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of hop (Humulus lupulus L.) flavonoids on aromatase (estrogen synthase) activity [agris.fao.org]
- 4. Frontiers | The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells [frontiersin.org]
- 5. Frontiers | Systemically Achievable Doses of Beer Flavonoids Induce Estrogenicity in Human Endometrial Cells and Cause Synergistic Effects With Selected Pesticides [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of hop (Humulus lupulus L.) flavonoids on aromatase (estrogen synthase) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ebm-journal.org [ebm-journal.org]
- 12. The Hop Polyphenols Xanthohumol and 8-Prenyl-Naringenin Antagonize the Estrogenic Effects of Fusarium Mycotoxins in Human Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijoear.com [ijoear.com]
An In-depth Technical Guide on the Core Role of (2S)-Isoxanthohumol in Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of (2S)-Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer. It delves into its interactions with key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its therapeutic potential.
Introduction
This compound (IXN) is a biologically active flavonoid that has garnered significant interest for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and metabolic regulatory effects.[1][2] This guide focuses on the core signaling pathways modulated by IXN, providing a technical resource for researchers and professionals in drug development. IXN is structurally related to xanthohumol (XN) and can be formed from XN during the brewing process.[3] In the human body, IXN can be metabolized into the potent phytoestrogen 8-prenylnaringenin (8-PN) by the intestinal microbiota.[1][4][5]
Quantitative Data on this compound's Biological Activity
The following tables summarize the quantitative data on the inhibitory and modulatory effects of Isoxanthohumol on various molecular targets and cellular processes.
Table 1: Inhibitory Concentrations (IC50) of Isoxanthohumol against Aldo-Keto Reductases
| Target Enzyme | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| Human Aldose Reductase (AKR1B1) | D,L-glyceraldehyde | 0.34 ± 0.03 | 0.34 | Uncompetitive |
| Human Aldose Reductase (AKR1B1) | Glucose | - | 0.71 | Uncompetitive |
| Human AKR1B10 | D,L-glyceraldehyde | 2.25 ± 0.22 | 2.25 | Uncompetitive |
| Human AKR1B10 | Farnesal | - | 1.95 | Uncompetitive |
Data sourced from Langer et al.[6][7]
Table 2: Effects of Isoxanthohumol on Angiogenesis and Inflammation Markers
| Cell Line | Treatment | Target | Effect | Concentration |
| HUVEC | IXN | VEGFR2 | 55% decrease | 10 µM |
| HUVEC | IXN | Angiopoietin 1 | 39% decrease | 10 µM |
| HUVEC | IXN | Angiopoietin 2 | 38% decrease | 10 µM |
| HUVEC | IXN | Tie2 | 56% decrease | 10 µM |
| HUVEC | IXN | Akt activation | 47% decrease | 10 µM |
| HUVEC | IXN | Erk activation | 52% decrease | 10 µM |
| HASMC | IXN | Angiopoietin 1 | 35% decrease | 10 µM |
| HASMC | IXN | Erk activation | 69% decrease | 10 µM |
| HUVEC | IXN | TNF-α | 40% decrease | 10 µM |
| HASMC | IXN | TNF-α | 26% decrease | 10 µM |
| HUVEC | IXN | NF-κB | 42% decrease | 10 µM |
| HASMC | IXN | NF-κB | 24% decrease | 10 µM |
Data sourced from Negrão et al.[8]
Core Signaling Pathways Modulated by this compound
IXN exerts its biological effects by modulating several key signaling pathways implicated in cell growth, proliferation, inflammation, and metabolism.
Recent studies have shown that IXN can improve hepatic lipid metabolism by activating the AMPK/PPARα and PI3K/AKT signaling pathways.[9][10][11] In hyperlipidemic mice, IXN treatment led to a significant increase in the protein levels of phosphorylated AMPK (p-AMPK), PPARα, phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT).[9][10][11] This activation leads to a reduction in lipid accumulation and oxidative stress.[9][10]
References
- 1. goldbio.com [goldbio.com]
- 2. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of proestrogens from hops (Humulus lupulus L.) by intestinal microbiota; conversion of isoxanthohumol into 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Isoxanthohumol modulates angiogenesis and inflammation via vascular endothelial growth factor receptor, tumor necrosis factor alpha and nuclear factor kappa B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into (2S)-Isoxanthohumol: A Technical Guide for Researchers
An in-depth analysis of the spectroscopic properties and signaling pathways of (2S)-Isoxanthohumol, a chiral flavonoid with significant potential in drug development. This guide provides researchers, scientists, and drug development professionals with essential data and protocols for the characterization of this compound.
This compound, a prenylflavonoid found in hops and beer, has garnered increasing interest in the scientific community for its diverse biological activities. As a chiral molecule, the specific stereochemistry of isoxanthohumol plays a crucial role in its bioactivity, necessitating precise analytical techniques for its characterization. This technical guide offers a comprehensive overview of the spectroscopic data, experimental protocols, and signaling pathways associated with this compound to support ongoing research and development efforts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone for the structural determination of organic molecules. Although a specific, complete dataset for this compound is not available, the following table presents typical ¹H and ¹³C NMR chemical shifts for isoxanthohumol. Assignments are based on data from related flavonoid structures and general knowledge of NMR chemical shifts.
| ¹H NMR | ¹³C NMR | ||
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 2 | 5.3-5.5 (dd) | 2 | ~79 |
| 3ax | 2.8-3.0 (dd) | 3 | ~43 |
| 3eq | 3.0-3.2 (dd) | 4 | ~197 |
| 6 | 6.0-6.2 (s) | 4a | ~103 |
| 2' | 7.3-7.5 (d) | 5 | ~162 |
| 3' | 6.8-7.0 (d) | 6 | ~92 |
| 5' | 6.8-7.0 (d) | 7 | ~164 |
| 6' | 7.3-7.5 (d) | 8 | ~106 |
| 1'' | 3.1-3.3 (d) | 8a | ~161 |
| 2'' | 5.1-5.3 (t) | 1' | ~130 |
| 4'' | 1.6-1.8 (s) | 2' | ~128 |
| 5'' | 1.5-1.7 (s) | 3' | ~116 |
| 5-OCH₃ | 3.7-3.9 (s) | 4' | ~158 |
| 4'-OH | ~9.5 (s) | 5' | ~116 |
| 7-OH | ~12.0 (s) | 6' | ~128 |
| 1'' | ~22 | ||
| 2'' | ~123 | ||
| 3'' | ~132 | ||
| 4'' | ~18 | ||
| 5'' | ~26 | ||
| 5-OCH₃ | ~56 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet, dd = doublet of doublets.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For isoxanthohumol, Electrospray Ionization (ESI) is a commonly used technique.
| Technique | Ionization Mode | [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Fragment Assignment |
| ESI-MS/MS | Positive | 355 | 299, 235, 179 | Loss of the prenyl group (C₄H₈), Retro-Diels-Alder (RDA) fragmentation |
Note: The fragmentation pattern can provide valuable structural information. The loss of the prenyl group is a characteristic fragmentation for this class of compounds.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is essential for determining the absolute configuration of chiral molecules like this compound. The sign and intensity of the Cotton effects in the CD spectrum are indicative of the stereochemistry at the chiral center (C-2). For flavanones, the stereochemistry at C-2 is typically determined by the Cotton effect around 330 nm (n→π* transition) and 290 nm (π→π* transition). A positive Cotton effect around 330 nm and a negative Cotton effect around 290 nm are generally indicative of the (2S) configuration.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible spectroscopic data. The following sections outline general procedures for the spectroscopic analysis of this compound.
Sample Preparation for Spectroscopic Analysis
A consistent sample preparation protocol is the first step towards high-quality data.
Caption: General workflow for sample preparation.
Protocol:
-
Compound Isolation/Purification: this compound should be isolated and purified to >95% purity, as determined by HPLC, to avoid interference from impurities. Chiral HPLC is necessary to separate the (2S)-enantiomer from the (2R)-enantiomer.
-
Solvent Selection:
-
NMR: Use high-purity deuterated solvents such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃). The choice of solvent can affect chemical shifts.
-
MS: Use HPLC-grade solvents like methanol or acetonitrile, often with a small amount of formic acid to promote protonation in positive ion mode.
-
CD: The solvent must be transparent in the wavelength range of interest. Methanol or acetonitrile are common choices.
-
-
Concentration: The concentration of the sample should be optimized for each technique.
-
NMR: Typically 1-5 mg of sample in 0.5-0.7 mL of solvent.
-
MS: Typically in the range of 1-10 µg/mL for infusion or LC-MS analysis.
-
CD: Concentration depends on the path length of the cuvette and the molar absorptivity of the compound. A typical starting point is 0.1-1 mg/mL.
-
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and analysis.
Protocol:
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition:
-
Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak).
Mass Spectrometry (ESI-MS/MS) Protocol
The In Vivo Metabolism of (2S)-Isoxanthohumol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Isoxanthohumol (IX), a prenylflavonoid found in hops (Humulus lupulus L.), has garnered significant interest within the scientific community for its potential therapeutic applications. As a key bioactive constituent of various food products and dietary supplements, a thorough understanding of its metabolic fate in vivo is paramount for the development of novel therapeutics and for assessing its safety and efficacy. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism of this compound, with a focus on its pharmacokinetic profile, metabolic pathways, and the experimental methodologies used for its investigation.
Pharmacokinetics of Isoxanthohumol
Isoxanthohumol is rapidly absorbed following oral administration, with studies in rodents demonstrating detectable plasma concentrations within 30 minutes.[1][2] The compound exhibits a relatively short half-life and is subject to extensive metabolism, primarily in the liver.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Isoxanthohumol in mice after a single oral administration of 50 mg/kg body weight, as reported by Mukai and Hata (2023).[1]
Table 1: Plasma Pharmacokinetic Parameters of Isoxanthohumol in Mice
| Parameter | Value (Mean ± SEM) |
| Cmax (μmol/L) | 3.95 ± 0.81 |
| Tmax (h) | 0.5 |
| AUC (μmol·h/L) | 14.2 |
| T1/2 (h) | 1.43 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life. Data from Mukai & Hata, 2023.[1]
Table 2: Tissue Distribution of Isoxanthohumol and 8-Prenylnaringenin in Mice Following a Single Oral Dose of Isoxanthohumol (50 mg/kg BW)
| Tissue | Isoxanthohumol Cmax (nmol/g tissue) | 8-Prenylnaringenin Cmax (nmol/g tissue) |
| Liver | 15.6 ± 3.9 | 1.2 ± 0.3 |
| Kidney | 4.5 ± 1.1 | Not Detected |
| Pancreas | 3.6 ± 0.9 | Not Detected |
| Spleen | 3.4 ± 0.8 | Not Detected |
| Lung | 3.2 ± 0.8 | 0.2 ± 0.1 |
| Brain | 0.2 ± 0.1 | Not Detected |
| Muscle | Not Detected | Not Detected |
| Heart | Not Detected | Not Detected |
Data are presented as the mean ± SEM (n=4). Data from Mukai & Hata, 2023.[1]
Metabolic Pathways of Isoxanthohumol
The metabolism of Isoxanthohumol in vivo is characterized by two primary pathways: O-demethylation and hydroxylation of the prenyl group , which are considered Phase I metabolic reactions. These are followed by glucuronidation , a Phase II conjugation reaction that facilitates excretion.
Phase I Metabolism
-
O-demethylation: The most significant metabolic transformation of Isoxanthohumol is its conversion to the potent phytoestrogen, 8-prenylnaringenin (8-PN). This reaction is catalyzed by the cytochrome P450 enzyme CYP1A2 , primarily in the liver.[3]
-
Prenyl Group Hydroxylation: Isoxanthohumol can also undergo hydroxylation on its prenyl side chain. This reaction is mediated by CYP2C8 and CYP2C19 , leading to the formation of hydroxylated metabolites.[3]
Phase II Metabolism
Following Phase I metabolism, Isoxanthohumol and its metabolites undergo conjugation reactions to increase their water solubility and facilitate their elimination from the body. The primary Phase II reaction is glucuronidation , where glucuronic acid is attached to the flavonoid structure.
Experimental Protocols
A detailed understanding of the metabolism of Isoxanthohumol has been achieved through a combination of in vivo animal studies and in vitro assays using liver microsomes.
In Vivo Animal Studies Protocol
The following protocol is a generalized representation based on methodologies reported in the literature, such as the study by Yamashita et al. (2020) on the oral administration of Isoxanthohumol to mice.[4]
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to a standard chow diet and water.
-
Dosing:
-
This compound is typically suspended in a vehicle such as a 0.5% carboxymethyl cellulose (CMC) solution.
-
The compound is administered via oral gavage at a specified dose (e.g., 20-180 mg/kg body weight).
-
A control group receives the vehicle only.
-
-
Sample Collection:
-
Blood samples are collected at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via retro-orbital bleeding or tail vein sampling into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
At the end of the study, animals are euthanized, and tissues (liver, kidney, etc.) are collected, weighed, and stored at -80°C.
-
-
Sample Analysis:
-
Plasma and tissue homogenates are subjected to protein precipitation (e.g., with acetonitrile).
-
The supernatant is analyzed by a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method to quantify Isoxanthohumol and its metabolites.
-
In Vitro Human Liver Microsome Metabolism Assay
In vitro metabolism studies using human liver microsomes are crucial for identifying the specific enzymes involved in the biotransformation of a compound. The following is a general protocol based on the work of Nikolic et al. (2005).[3]
-
Reaction Mixture Preparation:
-
A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 10 µM), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination:
-
The reaction is stopped by adding an ice-cold organic solvent, such as acetonitrile.
-
-
Sample Processing:
-
The mixture is centrifuged to precipitate proteins.
-
-
Analysis:
-
The supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.
-
-
Enzyme Identification (Reaction Phenotyping):
-
To identify the specific CYP450 enzymes responsible for metabolism, incubations are performed with a panel of recombinant human CYP450 enzymes or with specific chemical inhibitors of different CYP isoforms.
-
Conclusion
The in vivo metabolism of this compound is a complex process involving rapid absorption, extensive Phase I and Phase II metabolism, and distribution to various tissues. The primary metabolic pathways, O-demethylation to 8-prenylnaringenin and hydroxylation of the prenyl group, are well-characterized, with the key cytochrome P450 enzymes identified. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this promising bioactive compound. Further research, particularly in human subjects, will be essential to fully elucidate the clinical relevance of Isoxanthohumol's metabolism and to optimize its therapeutic potential.
References
- 1. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-obesity effect of a hop-derived prenylflavonoid isoxanthohumol in a high-fat diet-induced obese mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Anticancer Screening of (2S)-Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN) is a prenylated flavonoid predominantly found in hops (Humulus lupulus L.) and, consequently, in beer. It is formed from the isomerization of xanthohumol during the brewing process[1]. As a naturally occurring compound, IXN has garnered significant interest for its diverse biological activities, including antiproliferative, anti-inflammatory, and antiviral properties[1][2]. In the human body, isoxanthohumol can be metabolized into 8-prenylnaringenin (8-PN), one of the most potent known phytoestrogens[1].
Recent research has focused on the potential of isoxanthohumol as an anticancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, prostate, and ovaries[1][3]. Its mechanisms of action are multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and interference with carcinogen activation[1][4][5]. This technical guide provides a consolidated overview of the preliminary anticancer screening of isoxanthohumol, with a focus on its antiproliferative effects, underlying mechanisms, and the experimental protocols used for its evaluation. While many studies use a racemic mixture, this guide is pertinent to the investigation of the specific enantiomer, (2S)-Isoxanthohumol.
Antiproliferative Activity of Isoxanthohumol
The primary stage of anticancer screening involves evaluating a compound's ability to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, representing the concentration of a drug that is required for 50% inhibition in vitro.
Quantitative Data Summary
The antiproliferative activity of isoxanthohumol (IXN) has been evaluated against several human cancer cell lines. The IC50 values from these studies are summarized below.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| B16F10 | Mouse Melanoma | MTT | 22.15 | [2][6] |
| A375 | Human Melanoma | MTT | 22.9 | [2] |
| HT-29 | Human Colon Cancer | Not Specified | >25 (approx.) | [7] |
| Caco-2 | Human Colon Cancer | MTT | ~50 | [8] |
| HT115 | Human Colon Cancer | Not Specified | Not specified, but inhibited invasion by up to 52% | [8] |
| MCF-7 | Human Breast Cancer | Not Specified | Antiproliferative activity observed | [1] |
| A-2780 | Human Ovarian Cancer | Not Specified | Antiproliferative activity observed | [1] |
| DU145 | Human Prostate Cancer | Not Specified | Antiproliferative activity observed | [1] |
| PC-3 | Human Prostate Cancer | Not Specified | Antiproliferative activity observed | [1] |
Key Experimental Protocols
Reproducible and standardized protocols are critical for the preliminary screening of potential anticancer agents. The following sections detail the methodologies for key in vitro assays.
Cell Proliferation and Viability Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of a test compound.
The SRB assay is a widely used method for determining cytotoxicity and cell proliferation based on the measurement of cellular protein content[9].
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an optimal density (e.g., 1,600-400 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment[10].
-
Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 72 hours)[11].
-
Cell Fixation: Gently layer cold 50% (w/v) trichloroacetic acid (TCA) onto the medium in each well to a final concentration of 10% TCA and incubate for 60 minutes at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The cell viability is proportional to the OD, and IC50 values can be calculated from the dose-response curve.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[12].
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope[9][12].
-
Formazan Solubilization: Discard the supernatant from each well and add 150-200 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals[12].
-
Absorbance Measurement: Measure the absorbance of the developed color at a wavelength of 570 nm[12].
Apoptosis Detection Assays
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (both floating and attached) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis
Anticancer compounds can exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell division.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on their fluorescence intensity. Studies have shown that isoxanthohumol can induce a G2/M phase arrest in Caco-2 colon cancer cells[8].
Mechanisms of Action and Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and inflammation.
Inhibition of Pro-Survival and Inflammatory Pathways
Isoxanthohumol has been shown to interfere with multiple signaling cascades that are often dysregulated in cancer.[5] It can reduce the expression of Transforming Growth Factor-β (TGF-β) in invasive breast cancer cells and interfere with the JAK/STAT signaling pathway, which is crucial for cytokine signaling and cell growth[1][5]. Furthermore, related prenylflavonoids are known to inhibit the pro-inflammatory NF-κB pathway and the pro-survival Akt pathway, which are common targets in cancer therapy[13][14][15].
Induction of Apoptosis
This compound and its parent compounds can trigger apoptosis through the mitochondrial (intrinsic) pathway. This involves increasing reactive oxygen species (ROS) production, which leads to a decrease in the mitochondrial membrane potential[4]. This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3), ultimately leading to the execution of apoptosis[4][15].
References
- 1. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of xanthohumol and isoxanthohumol on 3T3-L1 cell apoptosis and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the anticancer properties of isoxanthohumol and 8-prenylnaringenin using in vitro models of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. youtube.com [youtube.com]
- 11. Synthesis and Antiproliferative Activity of Minor Hops Prenylflavonoids and New Insights on Prenyl Group Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 15. Growth inhibitory and apoptosis-inducing effects of xanthohumol, a prenylated chalone present in hops, in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S)-Isoxanthohumol: A Technical Guide to Its Interactions with Cellular Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus L.) and beer. As a phytoestrogen and a modulator of various cellular signaling pathways, it has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's interactions with key cellular receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Cellular Receptor Interactions of this compound
This compound has been demonstrated to interact with several cellular receptors, either directly or by modulating their signaling pathways. The primary targets identified to date include GABA-A receptors, estrogen receptors, and aldo-keto reductases.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of isoxanthohumol with its known cellular targets. It is important to note that while the (2S) stereoisomer is the naturally occurring form, some studies do not specify the stereochemistry of the isoxanthohumol used.
| Target Receptor/Enzyme | Ligand | Assay Type | Quantitative Value | Cell Line/System | Reference |
| GABA-A Receptor | Isoxanthohumol | Radioligand Displacement | IC50: 11.6 µM | Rat brain membranes | [1] |
| Aldo-Keto Reductase 1B1 (AKR1B1) | Isoxanthohumol | Enzyme Inhibition | Ki: 0.34 µM | Recombinant Human | [2][3] |
| Aldo-Keto Reductase 1B1 (AKR1B1) | Isoxanthohumol | Enzyme Inhibition | IC50: 0.57 µM | Recombinant Human | [2] |
| Aldo-Keto Reductase 1B10 (AKR1B10) | Isoxanthohumol | Enzyme Inhibition | Ki: 2.25 µM | Recombinant Human | [2][3] |
| Aldo-Keto Reductase 1B10 (AKR1B10) | Isoxanthohumol | Enzyme Inhibition | IC50: 1.09 µM | Recombinant Human | [2] |
Note: Specific quantitative binding data (Kd, Ki, or IC50) for this compound with estrogen receptors (ERα and ERβ) is not yet available in the public domain, although its phytoestrogenic effects are documented.[4]
Signaling Pathway Modulation
This compound has been shown to modulate several key signaling pathways implicated in inflammation, angiogenesis, and cellular metabolism.
NF-κB and MAPK Signaling Pathways
Isoxanthohumol has been demonstrated to inhibit inflammatory signaling pathways. Specifically, it has been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-κB).[5] Furthermore, it reduces the activation of Erk (a key component of the MAPK pathway) in both human umbilical vein endothelial cells (HUVECs) and human aortic smooth muscle cells (HASMCs).[5]
References
- 1. Analyzing bioactive effects of the minor hop compound xanthohumol C on human breast cancer cells using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxanthohumol - Wikipedia [en.wikipedia.org]
- 5. Isoxanthohumol modulates angiogenesis and inflammation via vascular endothelial growth factor receptor, tumor necrosis factor alpha and nuclear factor kappa B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S)-Isoxanthohumol: A Technical Guide to Sourcing, Purity, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on (2S)-Isoxanthohumol, a prenylflavanone of significant interest in biomedical research. This document outlines reliable sourcing strategies, methods for purity assessment, and detailed experimental protocols for investigating its biological activities, particularly its influence on key cellular signaling pathways.
Sourcing and Purity of this compound
This compound (CAS No: 70872-29-6) is a chiral molecule, and it is crucial for research purposes to source the specific (2S)-enantiomer to ensure reproducibility of experimental results. Several reputable chemical suppliers offer this compound for research use. The purity of the compound is paramount for accurate and reliable in vitro and in vivo studies. High-performance liquid chromatography (HPLC) is the most common method for determining the purity of this compound, with most suppliers providing a purity of ≥98%.
For researchers requiring characterization beyond HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide further structural confirmation and purity assessment. It is recommended to request a Certificate of Analysis (CoA) from the supplier, which should detail the purity and the analytical method used for its determination.
Table 1: Sourcing and Purity of this compound for Research
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method(s) |
| MedchemExpress | This compound | 70872-29-6 | ≥98% | HPLC[1] |
| Cayman Chemical | (−)-Isoxanthohumol | 70872-29-6 | ≥98% | Not specified[2] |
| BioCrick | This compound | 70872-29-6 | >98% | HPLC, MS, NMR[3] |
| Santa Cruz Biotechnology | Isoxanthohumol | 521-48-2 (racemic) | ≥96% | Not specified[4] |
| Lifeasible | Isoxanthohumol, (2S)- | 70872-29-6 | ≥97% | NMR, MS[5] |
Extraction and Purification of this compound
This compound can be obtained from its precursor, Xanthohumol, which is abundant in hops (Humulus lupulus). The process typically involves the extraction of Xanthohumol followed by its isomerization to Isoxanthohumol. As this isomerization can result in a racemic mixture, chiral purification is necessary to isolate the (2S)-enantiomer.
General Workflow for Extraction and Purification
Caption: General workflow for the extraction and purification of this compound from hops.
Experimental Protocol: Extraction and Isomerization
This protocol provides a general method for the extraction of Xanthohumol from hops and its subsequent isomerization to a racemic mixture of Isoxanthohumol.
-
Extraction:
-
Grind dried hop cones to a fine powder.
-
Macerate the hop powder in 90% ethanol (v/v) at room temperature with continuous stirring for 24 hours.[6]
-
Filter the mixture and collect the ethanol extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude Xanthohumol-rich residue.[6]
-
-
Isomerization:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Induce isomerization by either heating the solution or by adding a catalytic amount of acid (e.g., formic acid).[7]
-
Monitor the conversion of Xanthohumol to Isoxanthohumol by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, neutralize the solution if an acid catalyst was used.
-
Evaporate the solvent to obtain the crude racemic Isoxanthohumol.
-
Experimental Protocol: HPLC Purification
This protocol outlines a general method for the purification of Isoxanthohumol using HPLC. Chiral separation to isolate the (2S)-enantiomer requires a specific chiral column and method development.
-
Sample Preparation: Dissolve the crude racemic Isoxanthohumol in the mobile phase.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[8]
-
Gradient Program: A linear gradient from 20% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.[9]
-
-
Fraction Collection: Collect the fractions corresponding to the Isoxanthohumol peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Chiral Separation (for 2S-Isoxanthohumol):
-
Utilize a chiral HPLC column (e.g., Chiralcel OD-H).
-
Develop an isocratic mobile phase, often a mixture of hexane and a polar alcohol like ethanol or isopropanol, to achieve separation of the enantiomers.
-
Investigation of Biological Activity: Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as metabolism, inflammation, and cell proliferation.
Key Signaling Pathways Modulated by this compound
-
AMPK/PPARα Pathway: this compound can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation can lead to the upregulation of peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in fatty acid oxidation.[10]
-
PI3K/AKT Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to influence the phosphorylation status of key proteins in this pathway, such as PI3K and AKT.[10]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cytokine signaling and immune responses. This compound can interfere with this pathway.[11]
-
TGF-β Pathway: Transforming growth factor-beta (TGF-β) signaling is implicated in cell growth, differentiation, and fibrosis. This compound can reduce the expression of TGF-β.[11]
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols for Biological Assays
The following are detailed protocols for common in vitro assays used to investigate the biological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of MCF-7 breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 6x10^4 cells/mL and incubate overnight at 37°C in a 5% CO2 incubator.[12]
-
Treatment: Prepare various concentrations of this compound (e.g., 0.1 to 100 µM) in the cell culture medium. Replace the existing medium with the treatment medium and incubate for 72 hours.[12]
-
MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
Western Blot for Phospho-AMPKα
This protocol describes the detection of phosphorylated AMPKα in cell lysates after treatment with this compound.
-
Cell Lysis: After treating cells with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AMPKα as a loading control.
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on the activity of the NF-κB transcription factor.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the cells with this compound for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[14]
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in a dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
This technical guide provides a comprehensive overview for researchers working with this compound. By understanding the sourcing and purity considerations, and by utilizing the detailed experimental protocols provided, scientists can confidently and accurately investigate the multifaceted biological activities of this promising natural compound. The visualization of key workflows and signaling pathways offers a clear conceptual framework for designing and interpreting experiments in the fields of drug discovery and molecular pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (−)-Isoxanthohumol - Cayman Chemical [bioscience.co.uk]
- 3. Isoxanthohumol | CAS:521-48-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. scbt.com [scbt.com]
- 5. Isoxanthohumol, (2S)- - Lifeasible [lifeasible.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innspub.net [innspub.net]
- 13. Phospho-AMPK alpha (Thr172) Antibody (#2531) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (2S)-Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of the chiral flavonoid (2S)-Isoxanthohumol. The protocols outlined below are based on established methodologies in asymmetric synthesis and chiral chromatography, offering a guide for the preparation of this compound for research and development purposes.
Introduction
Isoxanthohumol (IXN) is a prenylated flavonoid found in hops and beer, recognized for its potential therapeutic properties, including antiproliferative and anti-inflammatory activities. As a chiral molecule, the biological activity of its enantiomers can differ significantly. This document focuses on the synthesis and purification of the specific (2S)-enantiomer of Isoxanthohumol.
Synthesis of this compound
The enantioselective synthesis of this compound can be achieved through an organocatalyzed intramolecular oxa-Michael addition of its precursor, Xanthohumol. This method utilizes a chiral catalyst to induce the formation of the desired stereoisomer.
Experimental Protocol: Asymmetric Organocatalytic Cyclization of Xanthohumol
This protocol is based on the principles of chiral thiourea-catalyzed asymmetric synthesis of flavanones.
Materials:
-
Xanthohumol (precursor chalcone)
-
Chiral bifunctional thiourea catalyst (e.g., based on cinchona alkaloids or (1R,2R)-diaminocyclohexane)
-
Anhydrous, aprotic solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Xanthohumol (1 equivalent) in the chosen anhydrous solvent.
-
Catalyst Addition: Add the chiral thiourea catalyst (typically 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Preliminary Purification: The crude product is purified by silica gel column chromatography to remove the catalyst and any unreacted starting material. The appropriate solvent system for elution should be determined by TLC.
Expected Outcome:
This reaction is expected to yield this compound with a high enantiomeric excess (ee), potentially up to 97%, as reported for similar transformations. The chemical yield will vary depending on the specific catalyst and reaction conditions used.
Table 1: Summary of Synthesis Parameters
| Parameter | Value/Condition | Notes |
| Starting Material | Xanthohumol | |
| Catalyst | Chiral bifunctional thiourea | e.g., Cinchona alkaloid-derived |
| Catalyst Loading | 10-20 mol% | |
| Solvent | Anhydrous Toluene or Dichloromethane | |
| Temperature | Room Temperature | |
| Reaction Time | Monitored by TLC/HPLC | Typically several hours to days |
| Expected Yield | Variable | Dependent on specific conditions |
| Expected Enantiomeric Excess | >90% | Based on analogous reactions |
Purification of this compound
The enantiomeric purification of this compound from a racemic or enantioenriched mixture is effectively achieved using chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Chiral HPLC Separation of Isoxanthohumol Enantiomers
This protocol is adapted from a published method for the chiral separation of Isoxanthohumol.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column: Chiralcel OD-H
-
Mobile Phase: n-Hexane and Ethanol (HPLC grade)
-
Sample of Isoxanthohumol (racemic or enantioenriched)
-
Solvent for sample dissolution (less polar than the mobile phase, e.g., a small amount of the mobile phase itself or a hexane/isopropanol mixture)
Procedure:
-
Sample Preparation: Dissolve a small amount of the Isoxanthohumol sample in a suitable solvent. The concentration should be optimized for the detector response. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Chiralcel OD-H
-
Mobile Phase: n-Hexane:Ethanol (90:10, v/v)
-
Flow Rate: A typical starting flow rate is 1.0 mL/min. This can be optimized.
-
Detection: UV detection at a wavelength where Isoxanthohumol has strong absorbance (e.g., 254 nm or 280 nm).
-
Temperature: Column temperature should be controlled, typically at 25 °C.
-
-
Injection and Data Collection: Inject the prepared sample onto the column and collect the chromatogram. The two enantiomers should be resolved into two separate peaks.
-
Fraction Collection (for preparative scale): If the goal is to isolate the (2S)-enantiomer, a preparative or semi-preparative chiral HPLC system can be used. Fractions corresponding to the peak of the desired enantiomer are collected.
-
Post-Purification: The collected fractions are concentrated under reduced pressure to yield the purified this compound. The enantiomeric purity should be confirmed by re-injecting a small sample onto the chiral HPLC column.
Table 2: Summary of Chiral HPLC Purification Parameters
| Parameter | Value/Condition | Notes |
| Column | Chiralcel OD-H | |
| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) | |
| Flow Rate | 1.0 mL/min (starting point) | Optimization may be required |
| Detection | UV, e.g., 254 nm or 280 nm | |
| Temperature | 25 °C (controlled) | |
| Sample Solvent | Less polar than mobile phase | e.g., Hexane/Isopropanol |
Biological Activity and Signaling Pathways
This compound, like its racemic mixture and precursor Xanthohumol, exhibits significant biological activity, notably antiproliferative effects in various cancer cell lines. One of the key mechanisms underlying this activity is its interference with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, Xanthohumol has been shown to inhibit the activation of STAT3, a critical protein in this pathway that promotes cell proliferation and survival.
Diagram of the this compound Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram of the JAK/STAT Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of this compound inhibiting the JAK/STAT pathway.
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of (2S)-Isoxanthohumol
Introduction
Isoxanthohumol (IXN) is a significant prenylated flavonoid found in hops (Humulus lupulus) and beer. It is formed through the isomerization of xanthohumol during the brewing process[1]. As a chiral molecule, isoxanthohumol exists as two enantiomers: (2S)-Isoxanthohumol and (2R)-Isoxanthohumol. The biological activity of these enantiomers can differ significantly, making the specific quantification of each form, particularly the (2S)-enantiomer, crucial for researchers in pharmacology, food science, and drug development. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of these compounds. This document provides detailed methods and protocols for the chiral separation and quantification of this compound.
Principle of Analysis
The quantification of this compound requires its separation from its (2R) enantiomer. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their individual quantification. For total isoxanthohumol content, a standard reversed-phase HPLC method on an achiral column (like C18) is sufficient. Detection is typically performed using a Diode Array Detector (DAD) or a UV detector, with flavanones like isoxanthohumol being monitored at approximately 290 nm[2].
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Enantioseparation
This protocol is adapted from established methods for the chiral separation of isoxanthohumol in samples derived from hops and beer[3][4].
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or an equivalent cellulose-based CSP.
2. Reagents and Mobile Phase:
-
Hexane: HPLC grade.
-
Ethanol: HPLC grade.
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol (90:10, v/v)[3][4].
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 290 nm.
4. Standard Preparation:
-
Prepare a stock solution of racemic isoxanthohumol in the mobile phase or a suitable solvent like methanol.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution to cover the expected concentration range in the samples.
5. Procedure:
-
Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions, starting with the lowest concentration, to establish the calibration curve.
-
Inject the prepared samples for analysis.
-
Identify the peaks for (2S)- and (2R)-Isoxanthohumol based on their retention times (if a standard for the pure enantiomer is available) or by collecting the fractions for further analysis.
-
Quantify the this compound peak area against the calibration curve.
Protocol 2: Reversed-Phase HPLC for Total Isoxanthohumol Quantification
This protocol is suitable for determining the total amount of isoxanthohumol (racemic mixture) in various samples[2][5].
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a DAD or UV detector.
-
Analytical Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3 µm) with a compatible guard column[2].
2. Reagents and Mobile Phase:
-
Solvent A: 0.1% Formic Acid in HPLC-grade water[2].
-
Solvent B: 0.1% Formic Acid in acetonitrile[2].
-
Mobile Phase Program: A gradient elution is typically used. For example:
-
Start at 50% B for 2 minutes.
-
Increase linearly to 90% B over 9 minutes.
-
Hold at 90% B for 2.5 minutes.
-
Return to 50% B and re-equilibrate for 5 minutes before the next injection[2].
-
3. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min[2].
-
Injection Volume: 10 µL[2].
-
Column Temperature: 28°C[5].
-
Detection Wavelength: 290 nm for flavanones (Isoxanthohumol) and 370 nm for chalcones (Xanthohumol)[2].
4. Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a series of standard solutions of isoxanthohumol to construct a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak area corresponding to isoxanthohumol and quantify using the calibration curve.
Protocol 3: Sample Preparation from Liquid Matrices (e.g., Beer)
This protocol outlines the extraction of isoxanthohumol from beer samples[2][6].
1. Materials:
-
Beer sample.
-
Centrifuge tubes.
-
Vortex mixer and centrifuge.
-
Nitrogen evaporator or vacuum concentrator.
-
HPLC-grade methanol or mobile phase for reconstitution.
2. Procedure:
-
Degas the beer sample using sonication[2].
-
Method A (LLE): Place 1 mL of beer into a vial. Add 1 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers[2].
-
Method B (Protein Precipitation): Mix 0.5 mL of beer with 0.5 mL of acidified acetonitrile (0.2% phosphoric acid), mix, and centrifuge[6].
-
Carefully collect the supernatant (organic layer for LLE, clear supernatant for precipitation).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 200-500 µL) of the initial mobile phase or methanol.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system[5].
Data Presentation
Quantitative data from various studies are summarized below for easy comparison.
Table 1: Summary of HPLC Methods for Chiral Separation of Isoxanthohumol
| Parameter | Method 1 |
| Reference | [3][4] |
| Column | Chiralcel OD-H |
| Mobile Phase | Hexane:Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min (Implied) |
| Detection | UV (Wavelength not specified) |
| Notes | Successfully separated isoxanthohumol enantiomers from beer and hop samples. |
Table 2: Summary of Reversed-Phase HPLC Methods for Total Isoxanthohumol Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | [2] | [5] | [7] |
| Column | YMC-Pack Pro C18 (150 x 3 mm, 3 µm) | Kinetex XB-C18 (Size not specified, 5µm) | Shim-pack Velox Biphenyl (100 x 3.0 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 1% Formic Acid in Water | 10 mM Phosphate Buffer (pH 2.6) + 0.2 mM EDTA |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 1% Formic Acid in Acetonitrile | Acetonitrile |
| Flow Rate | 0.3 mL/min | 1.5 mL/min | Not specified |
| Detection | DAD (290 nm) | DAD (Wavelength not specified) | DAD (280 nm) |
| Mode | Gradient | Gradient | Gradient |
Table 3: Method Validation Parameters for Isoxanthohumol Quantification
| Parameter | Reported Value | Matrix | Reference |
| Linearity (r²) | > 0.999 | Hop Extract & Capsules | [8] |
| LOD | 10-50 pg (on column by ECD) | Beer | [6] |
| LOQ | 1.8 ng/mL | Plasma | [9] |
| LOQ | 200-1000 pg (on column by ECD) | Beer | [6] |
| Accuracy (Recovery) | 96.1 - 100.1% | Hop Extract & Capsules | [8] |
| Precision (RSD) | 2.5 - 5% | Hop Extract & Capsules | [8] |
Visualizations
Caption: General workflow for HPLC quantification of this compound.
Caption: Sample preparation workflow for liquid matrices like beer.
Caption: Sample preparation workflow for solid matrices.
Caption: Isomerization of Xanthohumol to Isoxanthohumol enantiomers.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 3. Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.2.4. High-Performance Liquid Chromatography (HPLC) Analysis of Xanthohumol (XN) and Isoxanthohumol (IXN) Content [bio-protocol.org]
- 6. lcms.cz [lcms.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (2S)-Isoxanthohumol in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (2S)-Isoxanthohumol in various biological matrices, including plasma, urine, and tissue. The protocols provided herein offer detailed procedures for sample preparation and instrumental analysis, ensuring high recovery, accuracy, and precision. This methodology is tailored for researchers, scientists, and drug development professionals investigating the pharmacokinetics, metabolism, and biological activity of this compound.
Introduction
This compound (IXN) is a prenylflavonoid predominantly found in hops and beer. It is formed from the isomerization of xanthohumol during the brewing process. In the human body, IXN can be demethylated to form 8-prenylnaringenin (8-PN), one of the most potent known phytoestrogens.[1] This biotransformation makes the accurate quantification of IXN in biological samples crucial for understanding its bioavailability and potential physiological effects. IXN itself has been shown to exhibit various biological activities, including antiproliferative and anti-inflammatory properties, and has been observed to interfere with signaling pathways such as the JAK/STAT and TGF-β pathways.[1][2]
This document provides comprehensive protocols for the extraction and LC-MS/MS analysis of this compound, enabling researchers to obtain reliable and reproducible quantitative data from complex biological samples.
Experimental Protocols
Sample Preparation
Accurate quantification of this compound necessitates efficient extraction from the biological matrix. Below are optimized protocols for plasma, urine, and tissue samples.
1.1. Plasma Sample Preparation (Protein Precipitation)
This protocol is suitable for the rapid extraction of IXN from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated Isoxanthohumol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Urine Sample Preparation (Liquid-Liquid Extraction)
This protocol is designed to remove interfering substances from urine samples.
-
To 500 µL of urine sample in a glass tube, add an appropriate internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat the extraction (steps 2-5) with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
1.3. Tissue Sample Preparation (Homogenization and Protein Precipitation)
This protocol is for the extraction of IXN from solid tissue samples.
-
Weigh approximately 100 mg of frozen tissue and place it in a homogenization tube.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS, pH 7.4).
-
Homogenize the tissue using a suitable homogenizer until no solid particles are visible.
-
Transfer the homogenate to a microcentrifuge tube.
-
Add 1.5 mL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial.
LC-MS/MS Analysis
The following are recommended starting conditions for the LC-MS/MS analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
2.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1.0 min: 30% B, 1.0-5.0 min: 30-95% B, 5.0-6.0 min: 95% B, 6.0-6.1 min: 95-30% B, 6.1-8.0 min: 30% B |
2.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
2.3. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 355.1 | 233.1 | 0.1 | 30 | 20 |
| This compound (Qualifier) | 355.1 | 179.1 | 0.1 | 30 | 25 |
| Isoxanthohumol-d3 (Internal Standard) | 358.1 | 236.1 | 0.1 | 30 | 20 |
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of this compound in biological matrices.
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Human Plasma | 1 - 1000 | 1 | 92 - 108 | < 10 |
| Human Urine | 2 - 2000 | 2 | 90 - 110 | < 12 |
| Rat Liver Tissue | 5 - 5000 | 5 | 88 - 105 | < 15 |
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways related to this compound.
References
Application Notes and Protocols for Testing (2S)-Isoxanthohumol Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops and beer, derived from the isomerization of xanthohumol.[1][2] Emerging research has highlighted its potential as a bioactive compound with antiproliferative, anti-inflammatory, and chemopreventive properties.[1][3] Notably, IXN has been shown to exhibit cytotoxic effects against various cancer cell lines, including those of the breast, prostate, and colon.[1][4] Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways such as the JAK/STAT, AMPK/PPARα, and PI3K/AKT pathways.[1][4][5][6]
These application notes provide detailed protocols for researchers to investigate the effects of this compound on cancer cells in vitro. The protocols cover essential assays for assessing cell viability, apoptosis, and cell cycle distribution. Additionally, methodologies for investigating the impact of IXN on key signaling pathways are outlined.
Data Presentation: In Vitro Cytotoxicity of Isoxanthohumol and Related Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Isoxanthohumol (IXN) and its precursor, Xanthohumol (XN), in various human cancer cell lines. These values can be used as a reference for determining appropriate concentration ranges for in vitro experiments.
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | MTT | 72 | 11.1 ± 0.9 | [7] |
| MCF-7/ADR | Breast Cancer (Doxorubicin-resistant) | MTT | 72 | 37.4 ± 5.1 | [7] | |
| B16 | Melanoma | MTT | - | 22.15 | [3] | |
| A375 | Melanoma | MTT | - | 22.9 | [3] | |
| Xanthohumol (XN) | MCF-7 | Breast Cancer | MTT | 72 | 11.22 ± 0.95 | [6] |
| HT-29 | Colon Cancer | Crystal Violet | 72 | ~20 | [8] | |
| SW620 | Colon Cancer | Crystal Violet | 72 | ~30 | [8] | |
| PC-3 | Prostate Cancer | SRB | 48 | 7.671 | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared IXN dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Selected cancer cell line (e.g., HT-29, SW620)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content by flow cytometry.
-
Use a histogram to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Quantify the percentage of cells in each phase.
-
Western Blot Analysis of Signaling Pathways
This protocol outlines the procedure to detect changes in the phosphorylation status of key proteins in the JAK/STAT, PI3K/AKT, and AMPK signaling pathways.
Materials:
-
Selected cancer cell line
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), AKT, p-AMPKα (Thr172), AMPKα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflow for testing this compound.
Caption: Signaling pathways modulated by this compound.
References
- 1. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. goldbio.com [goldbio.com]
- 5. cytion.com [cytion.com]
- 6. Xanthohumol, a Prenylated Chalcone from Hops, Inhibits the Viability and Stemness of Doxorubicin-Resistant MCF-7/ADR Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prenylflavonoid Isoxanthohumol Sensitizes MCF-7/ADR Cells to Doxorubicin Cytotoxicity via Acting as a Substrate of ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthohumol, a Prenylated Flavonoid from Hops, Induces DNA Damages in Colorectal Cancer Cells and Sensitizes SW480 Cells to the SN38 Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (2S)-Isoxanthohumol in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Isoxanthohumol (IXN) is a prenylflavonoid derived from the hop plant (Humulus lupulus). It is a metabolite of Xanthohumol (XN), a more abundant precursor found in hops and beer. Emerging research has highlighted the potent anti-inflammatory properties of this compound, positioning it as a promising candidate for further investigation in the development of novel therapeutics for inflammatory diseases. These application notes provide a comprehensive overview of the use of this compound in various anti-inflammatory assays, complete with detailed experimental protocols and a summary of its effects on key inflammatory markers.
Mechanism of Action
The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The principal mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] NF-κB is a crucial transcription factor that governs the expression of a multitude of pro-inflammatory genes.
Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, NF-κB is activated and translocates to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4][5] this compound has been shown to interfere with this process, leading to a downstream reduction in the production of these inflammatory mediators.[1][6]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound and its precursor, Xanthohumol, in various anti-inflammatory assays. This data provides a clear reference for the potency and efficacy of these compounds.
Table 1: Inhibition of Nitric Oxide (NO) Production in Macrophages
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | RAW 264.7 | LPS | 21.9 ± 2.6 | [1] |
| Xanthohumol | RAW 264.7 | LPS | 12.9 ± 1.2 | [1] |
| Xanthohumol | RAW 264.7 | LPS + IFN-γ | 8.3 | [1] |
Table 2: Effects of this compound on Inflammatory Mediators in Endothelial and Smooth Muscle Cells
| Cell Line | Mediator | Inhibition (%) at 10 µM | Reference |
| HUVEC | TNF-α | 40 | [6] |
| HASMC | TNF-α | 26 | [6] |
| HUVEC | NF-κB | 42 | [6] |
| HASMC | NF-κB | 24 | [6] |
Experimental Protocols
Detailed methodologies for key anti-inflammatory assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 2: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
This protocol quantifies the secretion of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
THP-1 monocytes or RAW 264.7 macrophages
-
This compound
-
LPS
-
RPMI-1640 or DMEM with 10% FBS
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight. For THP-1 cells, differentiation into macrophages can be induced with PMA (phorbol 12-myristate 13-acetate).
-
Treatment: Pre-treat the cells with this compound for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to induce cytokine production and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations based on the standard curve provided in the kit.
Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression
This protocol assesses the protein expression levels of key inflammatory enzymes.
Materials:
-
RAW 264.7 macrophages
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 4: NF-κB Activation Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T or RAW 264.7)
-
This compound
-
LPS or TNF-α (as a stimulant)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate.
-
Treatment: Pre-treat the cells with this compound for 2 hours.
-
Stimulation: Add LPS or TNF-α to activate the NF-κB pathway and incubate for 6-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Analysis: A decrease in luminescence in the this compound-treated wells compared to the stimulated control indicates inhibition of NF-κB activity.
Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its evaluation.
Caption: NF-κB signaling pathway inhibited by this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. bowdish.ca [bowdish.ca]
Application Notes and Protocols for (2S)-Isoxanthohumol in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Isoxanthohumol (IXN) is a prenylflavonoid that, along with its precursor Xanthohumol (XN), has demonstrated significant anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, as well as in various other pathologies. IXN presents a promising candidate for therapeutic intervention by targeting multiple facets of the angiogenic cascade. These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-angiogenic effects through the modulation of several key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. The primary mechanisms include:
-
Inhibition of VEGFR2 Signaling: IXN has been shown to downregulate the expression and activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenesis.[1][2]
-
Modulation of Downstream Kinases: By inhibiting VEGFR2, IXN subsequently reduces the phosphorylation and activation of downstream signaling molecules, including Akt and Extracellular signal-regulated kinase (Erk).[1][2]
-
Suppression of NF-κB Pathway: IXN and its precursor XN have been demonstrated to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory and pro-angiogenic genes.[1][2][3]
-
Regulation of Angiopoietins and Tie2: IXN treatment leads to the inhibition of Angiopoietin 1 (Ang-1), Angiopoietin 2 (Ang-2), and their receptor Tie2, which are crucial for vessel maturation and stability.[1][2]
-
Activation of AMPK Pathway: The related compound Xanthohumol has been shown to activate 5' adenosine monophosphate-activated protein kinase (AMPK), which in turn inhibits endothelial cell functions.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and Xanthohumol on various in vitro and in vivo models of angiogenesis.
Table 1: In Vitro Effects of this compound and Xanthohumol on Endothelial Cells
| Parameter | Cell Type | Compound & Concentration | Observed Effect | Reference |
| Cell Viability | HUVEC | XN (10 µM) | 23.28% ± 7.77% reduction | [3] |
| Apoptosis | HUVEC | XN (10 µM) | 436.67% ± 52.03% increase | [3] |
| Migration/Invasion | HUVEC | XN (5 µM) | 46.67% ± 17.79% reduction | [3] |
| Migration/Invasion | HUVEC | XN (10 µM) | 27.85% ± 7.98% reduction | [3] |
| NF-κB p65 Activity | HUVEC | XN (10 µM) | Significant reduction | [3] |
| Sprouting Angiogenesis | Retinal Model | IXN | 20% inhibition | [1][2] |
| Vascular Coverage | Retinal Model | IXN | 39% decrease | [1][2] |
Table 2: Molecular Target Modulation by this compound (10 µM)
| Target Protein | Cell Type | Percent Inhibition | Reference |
| VEGFR2 | HUVEC | 55% | [1][2] |
| Angiopoietin 1 | HUVEC | 39% | [1][2] |
| Angiopoietin 1 | HASMC | 35% | [1][2] |
| Angiopoietin 2 | HUVEC | 38% | [1][2] |
| Tie2 | HUVEC | 56% | [1][2] |
| Akt activation | HUVEC | 47% | [1][2] |
| Erk activation | HUVEC | 52% | [1][2] |
| Erk activation | HASMC | 69% | [1][2] |
| TNF-α | HUVEC | 40% | [1][2] |
| TNF-α | HASMC | 26% | [1][2] |
| NF-κB | HUVEC | 42% | [1][2] |
| NF-κB | HASMC | 24% | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of this compound are provided below.
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
24-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight. Using pre-chilled pipette tips, coat the wells of a 24-well plate with 250 µL of the matrix per well. Ensure even distribution. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[5]
-
Cell Preparation: Culture HUVECs to 80-90% confluency. On the day of the assay, harvest the cells using trypsin and resuspend them in a serum-starved medium (e.g., EBM-2 with 0.5% FBS). Perform a cell count and adjust the concentration to 1.5 x 10^5 cells/mL.
-
Treatment: Prepare different concentrations of this compound and the vehicle control in the serum-starved medium.
-
Seeding: Add 1 mL of the HUVEC suspension to each well of the solidified matrix plate. Then, add the desired concentration of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor for tube formation periodically.
-
Imaging and Quantification: After incubation, visualize the tube-like structures using an inverted microscope. Capture images of multiple random fields per well. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[6]
Protocol 2: Western Blot Analysis of VEGFR2, Akt, and Erk Phosphorylation
This protocol details the detection of changes in protein phosphorylation in response to this compound.
Materials:
-
HUVECs
-
This compound
-
VEGF-A (as a stimulant)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total Erk1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed HUVECs and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the protein of interest and a loading control (GAPDH or β-actin).
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.[7]
Protocol 3: NF-κB Activity Assay (ELISA-based)
This assay measures the activation of the NF-κB p65 subunit in nuclear extracts.
Materials:
-
HUVECs
-
This compound
-
TNF-α (as a stimulant)
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit (e.g., from Active Motif or similar)
-
Microplate reader
Procedure:
-
Cell Treatment: Culture HUVECs to 80-90% confluency. Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB activation.
-
Nuclear Extraction: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit.[3]
-
Protein Quantification: Determine the protein concentration of the nuclear extracts.
-
NF-κB ELISA: Perform the ELISA-based NF-κB p65 activity assay according to the manufacturer's instructions. This typically involves:
-
Adding equal amounts of nuclear extract to wells coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubating to allow NF-κB p65 to bind to the DNA.
-
Washing away unbound proteins.
-
Adding a primary antibody specific to the p65 subunit.
-
Adding an HRP-conjugated secondary antibody.
-
Adding a developing solution and stopping the reaction.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of activated NF-κB p65.[8]
Visualizations
Caption: Signaling pathway of this compound in inhibiting angiogenesis.
Caption: Experimental workflow for the endothelial cell tube formation assay.
Caption: Workflow for Western blot analysis of protein phosphorylation.
References
- 1. Isoxanthohumol modulates angiogenesis and inflammation via vascular endothelial growth factor receptor, tumor necrosis factor alpha and nuclear factor kappa B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ciencia.ucp.pt [ciencia.ucp.pt]
- 3. Evidence for the Effects of Xanthohumol in Disrupting Angiogenic, but not Stable Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Isoxanthohumol Using Stable Isotope Dilution Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxanthohumol (IXN) is a prenylated flavonoid found in hops and beer, derived from the isomerization of xanthohumol during the brewing process.[1] It has garnered significant interest in the scientific community due to its potential health benefits, including anti-cancer properties and positive effects on metabolic syndrome.[2][3][4][5][6] Accurate and robust quantification of IXN in various matrices is crucial for pharmacological studies, clinical trials, and quality control in the food and beverage industry. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the precise quantification of IXN, offering high accuracy and precision by correcting for matrix effects and sample preparation losses.[2][3][4][5][6]
This application note provides a detailed protocol for the quantification of isoxanthohumol using a validated SIDA LC-MS/MS method. It includes information on the synthesis of the required stable isotope-labeled internal standard, sample preparation, and LC-MS/MS parameters. Additionally, it summarizes the quantitative performance of the method and illustrates the key signaling pathways influenced by isoxanthohumol.
Principle of Stable Isotope Dilution Analysis
Stable Isotope Dilution Analysis is a highly accurate quantification technique that relies on the use of a stable isotope-labeled form of the analyte as an internal standard (IS). In this case, deuterated isoxanthohumol (D3-IXN) is used.[5] A known amount of the IS is added to the sample at the beginning of the analytical procedure. The IS is chemically identical to the analyte (IXN) and therefore behaves identically during sample extraction, cleanup, and chromatographic separation. Because the IS and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of the analyte to the IS is measured. Any losses of the analyte during sample processing will be accompanied by a proportional loss of the IS, thus the ratio remains constant. This allows for highly accurate quantification, as it compensates for variations in extraction recovery and matrix-induced signal suppression or enhancement.[2][3][4]
Experimental Protocols
Synthesis of Deuterated Isoxanthohumol (D3-IXN)
Sample Preparation (Beer)
The following protocol is adapted from a validated method for the analysis of prenylated flavonoids in beer.[4][5]
-
Aliquoting: Place a 1 mL aliquot of the degassed beer into a 4 mL vial.[4][5]
-
Spiking with Internal Standard: Spike the sample with a known concentration of deuterated isoxanthohumol (D3-IXN) solution. For example, a final concentration of 6.99 μM D3-IXN can be used.[4][5]
-
Extraction: Add 1 mL of ethyl acetate (EtOAc) to the vial.[4][5]
-
Vortexing: Mix the contents thoroughly using a vortex mixer.[4][5]
-
Phase Separation: Allow the layers to separate. The upper ethyl acetate layer contains the analytes.
-
Collection and Analysis: Carefully transfer the ethyl acetate layer to a new vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is typically performed on a UHPLC system coupled to a tandem mass spectrometer.[4]
-
Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of prenylated flavonoids.[9][10]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a lower percentage of organic solvent (e.g., 25% B) and increases to a high percentage (e.g., 95% B) to elute the analytes.[4]
-
Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI) mode.[4] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both isoxanthohumol and its deuterated internal standard.
Quantitative Data
The SIDA LC-MS/MS method for isoxanthohumol demonstrates excellent sensitivity, linearity, and precision. The following tables summarize the method validation parameters and typical concentration ranges found in beer.
Table 1: Method Validation Parameters for Isoxanthohumol Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.04 - 3.2 µg/L | [2][3][4][5][6] |
| Limit of Quantification (LOQ) | 0.04 - 3.2 µg/L | [2][3][4][5][6] |
| Linearity (r²) | >0.99 | [11] |
| Recovery | >90% | [11][12] |
| Precision (RSD) | 2.5 - 5% | [12] |
*Note: The reported LOD and LOQ range is for a panel of six prenylated flavonoids, including isoxanthohumol.
Table 2: Isoxanthohumol Concentrations in Commercial Beers
| Beer Type | Isoxanthohumol Concentration (mg/L) | Reference |
| Various Hopped Beers | 0.04 - 3.44 | [13] |
Signaling Pathways and Experimental Workflow
Isoxanthohumol Signaling Pathways
Isoxanthohumol has been shown to modulate key signaling pathways involved in cellular metabolism. Recent studies indicate that IXN can improve hepatic lipid metabolism by regulating the AMPK/PPARα and PI3K/AKT signaling pathways.[14][15] Activation of these pathways can lead to a reduction in lipid accumulation and oxidative stress.[14][15]
Caption: Signaling pathways activated by Isoxanthohumol.
Experimental Workflow for SIDA of Isoxanthohumol
The overall workflow for the stable isotope dilution analysis of isoxanthohumol is depicted below, from sample collection to data analysis.
Caption: Workflow for Isoxanthohumol SIDA.
Conclusion
Stable Isotope Dilution Analysis coupled with LC-MS/MS provides a highly reliable and accurate method for the quantification of isoxanthohumol in complex matrices. The use of a stable isotope-labeled internal standard effectively corrects for analytical variability, ensuring high-quality data essential for research, clinical studies, and quality control. The detailed protocol and performance data presented in this application note serve as a valuable resource for scientists and professionals working with this promising bioactive compound.
References
- 1. hopsteiner.us [hopsteiner.us]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. stable-isotope-dilution-analysis-of-the-major-prenylated-flavonoids-found-in-beer-hop-tea-and-hops - Ask this paper | Bohrium [bohrium.com]
- 4. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 5. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of xanthohumol and xanthohumol-d 3 from naringenin - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05443K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method development and validation... preview & related info | Mendeley [mendeley.com]
- 11. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the JAK/STAT Signaling Pathway with (2S)-Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Isoxanthohumol (IXN) is a prenylflavonoid originating from the hop plant (Humulus lupulus), and is a metabolic derivative of Xanthohumol (XN). Emerging research indicates that IXN interferes with the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway.[1][2] This pathway is a critical regulator of cellular processes including proliferation, differentiation, apoptosis, and immune responses. Its dysregulation is implicated in a variety of diseases, such as cancers and inflammatory disorders. These notes provide a comprehensive guide for utilizing this compound as a tool to investigate the JAK/STAT signaling cascade. While direct quantitative data on the inhibitory effects of IXN on specific JAK/STAT components is limited, studies on its precursor, Xanthohumol, suggest a mechanism involving the inhibition of STAT3 activation.[3][4] This document will leverage available information on related compounds to propose a likely mechanism of action and provide detailed protocols for its investigation.
Proposed Mechanism of Action
The JAK/STAT signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding transmembrane receptors. This leads to the activation of receptor-associated JAKs, which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.
Based on studies of the structurally related precursor Xanthohumol (XN), this compound is hypothesized to inhibit the JAK/STAT pathway, likely by targeting the phosphorylation of key signaling components. XN has been shown to inhibit the activation of STAT3.[3][4] It is plausible that this compound shares a similar mechanism, potentially by directly or indirectly inhibiting the phosphorylation of JAKs (such as JAK1 and JAK2) and/or STATs (primarily STAT3).
Data Presentation
The following tables summarize quantitative data for Xanthohumol (XN), the precursor to this compound, which is often reported to have higher potency.[5] This data can serve as a reference for designing experiments with this compound. It is recommended to perform dose-response studies to determine the specific IC50 values for this compound in the experimental systems of interest.
Table 1: Inhibitory Concentrations of Xanthohumol (XN) on STAT3 Activation
| Cell Line | Treatment Conditions | Observed Effect | Effective Concentration | Reference |
| Cholangiocarcinoma (CCA) | IL-6 induced STAT3 activation | Partial inhibition of STAT3 activation | 20 µM | [3] |
| Cholangiocarcinoma (CCA) | IL-6 induced STAT3 activation | Complete inhibition of STAT3 activation | 50 µM | [3] |
Table 2: Effects of Xanthohumol (XN) on Cell Viability
| Cell Line | Assay | IC50 / Effect | Time Point | Reference |
| Cholangiocarcinoma (CCA) | Cell Proliferation | Inhibition of proliferation | Not specified | [3] |
| 3T3-L1 Adipocytes | Viability Assay | Decreased viability | Not specified | [5] |
Mandatory Visualizations
Caption: Proposed inhibitory action of this compound on the JAK/STAT signaling pathway.
Caption: General experimental workflow for studying the effects of this compound on the JAK/STAT pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines with active JAK/STAT signaling or responsive to cytokine stimulation (e.g., MonoMac-6, HEL, U266, or various cancer cell lines).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile dimethyl sulfoxide (DMSO).
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
-
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot Analysis for Phosphorylated JAK and STAT
This protocol is to determine the effect of this compound on the phosphorylation status of JAK and STAT proteins.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Cytokine for stimulation (e.g., IL-6)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK1, anti-p-JAK2, anti-p-STAT3, anti-total-JAK1, anti-total-JAK2, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Stimulate the cells with a cytokine (e.g., IL-6 at 10-50 ng/mL) for a short period (e.g., 15-30 minutes) to induce JAK/STAT phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to assess the effect of this compound on the expression of STAT3 target genes.
-
Materials:
-
6-well cell culture plates
-
This compound
-
Cytokine for stimulation (e.g., IL-6)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SOCS3, c-myc, BCL-XL) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Protocol:
-
Treat cells with this compound and stimulate with a cytokine as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
This compound presents a valuable chemical tool for the investigation of the JAK/STAT signaling pathway. The provided protocols offer a framework for researchers to explore its mechanism of action and potential therapeutic applications. Given the existing data on its precursor, Xanthohumol, a key area of investigation will be to determine the specific molecular targets of this compound within the JAK/STAT cascade and to establish its potency through rigorous quantitative analysis. These studies will contribute to a deeper understanding of the biological activities of this natural compound and its potential in the development of novel therapeutics for diseases driven by aberrant JAK/STAT signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthohumol inhibits STAT3 activation pathway leading to growth suppression and apoptosis induction in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of xanthohumol and isoxanthohumol on 3T3-L1 cell apoptosis and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assaying the Antiproliferative Activity of (2S)-Isoxanthohumol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-Isoxanthohumol (IXN) is a prenylated flavanone, primarily known as a derivative of Xanthohumol (XN), a major prenylated chalcone found in the hop plant (Humulus lupulus). During the brewing process, XN isomerizes to IXN, making beer a primary dietary source. IXN has garnered significant interest in cancer research for its antiproliferative activities against a range of human cancer cell lines, including breast, ovarian, prostate, and colon cancers.[1][2] Unlike its metabolic precursor XN and its derivative 8-prenylnaringenin (8-PN), Isoxanthohumol does not exhibit strong estrogenic activity, which can be advantageous in the context of hormone-dependent cancers.
These application notes provide a summary of the known antiproliferative effects of Isoxanthohumol, outline its potential mechanisms of action, and offer detailed protocols for assessing its efficacy in a laboratory setting.
Quantitative Data Summary: Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Isoxanthohumol across various human cancer cell lines.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 2 days | 15.3 | [2] |
| MCF-7 | Breast Cancer | 4 days | 4.69 | [2] |
| B16F10 | Melanoma | 48 hours | > 300 µg/mL* | |
| BV-2 | Microglia (Neuroinflammation) | 24 hours | 19.52** |
*Note: Value is reported as MC50 for SBA-15 loaded Isoxanthohumol. Note: This value reflects antineuroinflammatory activity, not direct antiproliferative activity on cancer cells, but is included for context on its bioactivity.
Further studies have demonstrated that Isoxanthohumol exhibits antiproliferative activity against ovarian (A-2780), prostate (DU145 and PC-3), and colon (HT-29 and SW620) cancer cell lines, though specific IC50 values were not detailed in the referenced abstracts.[1]
Mechanism of Action & Signaling Pathways
While the molecular mechanisms of this compound are still under investigation, research points towards its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. Much of the mechanistic insight is derived from studies on its precursor, Xanthohumol, and is believed to have some overlap.
Key pathways implicated include:
-
JAK/STAT Pathway: Isoxanthohumol has been shown to interfere with the JAK/STAT signaling pathway, which is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and cellular activities like cell proliferation and differentiation.[1][3] Its inhibition can suppress the expression of pro-inflammatory and proliferation-associated genes.[1]
-
PI3K/AKT Pathway: Recent studies suggest that Isoxanthohumol can activate the PI3K/AKT pathway in the context of hepatic lipid metabolism.[4][5][6] In many cancers, this pathway is constitutively active, promoting cell survival and proliferation. While the referenced study shows activation, the effect of IXN on this pathway can be cell-type and context-dependent, and its role in cancer proliferation via this pathway requires further specific investigation.[7]
Visualizing Signaling Pathways
Caption: Potential modulation of the PI3K/AKT pathway.
Caption: Interference of Isoxanthohumol with the JAK/STAT pathway.
Experimental Workflow
A typical workflow for assessing the antiproliferative activity of this compound involves several key stages, from initial cell culture preparation to final data analysis.
References
- 1. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The integrative bioinformatics approaches to predict the xanthohumol as anti-breast cancer molecule: Targeting cancer cells signaling PI3K and AKT kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of (2S)-Isoxanthohumol to Enhance Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus) and beer, recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.[1] Like many flavonoids, the therapeutic potential of IXN is hampered by its low aqueous solubility and consequently, poor oral bioavailability, which has been estimated to be around 4-5% in rats. This limitation necessitates the development of advanced formulation strategies to enhance its absorption and systemic exposure.
These application notes provide an overview of various formulation approaches to improve the bioavailability of this compound. Detailed protocols for the preparation and characterization of these formulations are provided to guide researchers in their drug development efforts. The methodologies discussed include nanosuspensions, solid lipid nanoparticles (SLNs), nanoemulsions, amorphous solid dispersions, and cyclodextrin complexation.
Formulation Strategies and Comparative Data
Several formulation strategies can be employed to overcome the biopharmaceutical challenges associated with this compound. The choice of formulation will depend on the desired release profile, stability, and scalability. Below is a summary of key quantitative data from studies on isoxanthohumol and its closely related analogue, xanthohumol (XN), in various formulations.
| Formulation Type | Drug | Carrier(s) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Pharmacokinetic Finding | Reference |
| Nanosuspension | Isoxanthohumol | - | 249.5 | -25.21 | - | 2.8-fold increase in oral bioavailability in rats. | [2] |
| Solid Lipid Nanoparticles (SLNs) | Xanthohumol | Glyceryl monostearate, Poloxamer 188, Soya lecithin | 108.6 | -12.7 | 80.2 | 4.7-fold increase in AUC in rats. | [3] |
| Nanoemulsion | Xanthohumol | Ethyl oleate, Polyoxyl-35 castor oil, Polyethylene glycol 200 | 42.35 | -21.78 | - | 1.76-fold increase in relative oral bioavailability. | [4] |
| Amorphous Solid Dispersion | Xanthohumol | Poly(ε-caprolactone) | - | - | - | Enhanced dissolution; up to 50 wt% amorphous drug loading achieved. | |
| Cyclodextrin Complex | Xanthohumol C | 2-hydroxypropyl-β-cyclodextrin | - | - | - | 650-fold increase in aqueous solubility. | [5][6] |
Experimental Protocols
Formulation Preparation
This protocol is adapted from the micro media grinding method.
Materials:
-
This compound (IXN)
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)
-
Zirconium oxide beads (0.1 mm diameter)
-
Deionized water
Equipment:
-
High-speed homogenizer or ultrasonicator
-
Planetary ball mill or a similar media milling device
-
Lyophilizer (optional, for powder formulation)
-
Cryoprotectant (e.g., 5% mannitol) (optional)
Procedure:
-
Prepare a coarse suspension of IXN (e.g., 1% w/v) in the stabilizer solution by homogenization or ultrasonication.
-
Transfer the suspension to a grinding jar containing zirconium oxide beads. The bead-to-suspension ratio should be optimized, for example, 1:2 by volume.
-
Mill the suspension at a specified speed (e.g., 500 rpm) and duration. The milling time will need to be optimized to achieve the desired particle size.
-
Separate the nanosuspension from the grinding media.
-
For a solid dosage form, add a cryoprotectant (e.g., 5% mannitol) to the nanosuspension and freeze-dry.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
This protocol utilizes the solvent evaporation method.
Materials:
-
This compound (IXN)
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose acetate succinate (HPMCAS), or Poly(ε-caprolactone) (PCL))
-
Volatile organic solvent (e.g., ethanol, acetone, or a mixture thereof)
Equipment:
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve both IXN and the chosen polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:4 drug-to-polymer ratio).
-
Ensure complete dissolution of both components with the aid of gentle heating or stirring.
-
Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven at a controlled temperature (e.g., 40-60°C).
-
The resulting solid mass is then further dried under vacuum for at least 24 hours to remove any residual solvent.
-
The dried solid dispersion is pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
-
Characterize the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
This protocol is based on the freeze-drying method.
Materials:
-
This compound (IXN)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
Equipment:
-
Shaking incubator or magnetic stirrer
-
0.45 µm membrane filter
-
Freeze-drier (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD.
-
Add IXN to the HP-β-CD solution in a 1:1 molar ratio.
-
Stir the mixture at a constant temperature (e.g., 30°C) for 24 hours in a shaking incubator.[7]
-
Filter the solution through a 0.45 µm membrane filter to remove any undissolved IXN.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution for 24 hours to obtain a powder of the IXN-HP-β-CD inclusion complex.[7]
-
Characterize the complex formation using techniques such as DSC, FT-IR, and NMR spectroscopy.
Formulation Characterization
This protocol is a general guideline and should be adapted based on the specific formulation.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
Simulated Gastric Fluid (SGF) without pepsin (pH 1.2) for the first 2 hours.
-
Simulated Intestinal Fluid (SIF) (pH 6.8) for the subsequent time points.
Procedure:
-
Place 900 mL of the dissolution medium in each vessel and maintain the temperature at 37 ± 0.5°C.
-
Set the paddle speed to a suitable rate (e.g., 75 rpm).
-
Introduce the IXN formulation (e.g., an amount equivalent to a specific dose of IXN) into each vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of dissolved IXN in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
This protocol provides a general framework for an oral pharmacokinetic study. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g).
Formulations:
-
This compound formulation (e.g., nanosuspension).
-
Control suspension of unformulated this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Procedure:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Divide the rats into groups (e.g., n=6 per group) for each formulation.
-
Administer the formulations orally via gavage at a specific dose of IXN (e.g., 50 mg/kg).[8]
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[9]
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract IXN from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of IXN in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
This protocol outlines the key steps for analyzing the activation of signaling pathways in cell culture after treatment with this compound formulations.
Materials:
-
Cell line of interest (e.g., endothelial cells, cancer cell lines).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-STAT3 (Tyr705), anti-STAT3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with the IXN formulation or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for the development and evaluation of this compound formulations.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. advances.umw.edu.pl [advances.umw.edu.pl]
- 3. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized xanthohumol nanoemulsion: fabrication, characterization and bioavailability enhancement of bioactive compounds. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterization of the Neuroregenerative Xanthohumol C/Hydroxypropyl-β-cyclodextrin Complex Suitable for Parenteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) Isolation of Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the isolation of isoxanthohumol from hop extracts using High-Speed Counter-Current Chromatography (HSCCC). Isoxanthohumol, a prenylflavonoid found in hops and beer, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1][2] This protocol is designed to offer a robust and efficient method for obtaining high-purity isoxanthohumol for research and development purposes. Additionally, this document outlines the key signaling pathways modulated by isoxanthohumol, providing context for its biological activity.
Introduction to Isoxanthohumol and HSCCC
Isoxanthohumol (IXN) is a significant prenylflavonoid predominantly formed from the isomerization of xanthohumol during the brewing process.[1] As the main dietary source of IXN is beer, its biological activities are of considerable interest.[1][2] Research has demonstrated that isoxanthohumol exhibits a range of biological effects, including the modulation of critical cellular signaling pathways involved in metabolism and disease progression.
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers a support-free system, thereby eliminating irreversible sample adsorption onto a solid matrix.[3] This method is particularly well-suited for the separation and purification of natural products like flavonoids due to its high sample recovery, scalability, and efficiency.[3]
Experimental Protocols
Preparation of Crude Isoxanthohumol Extract
A crude extract rich in isoxanthohumol can be prepared from hop pellets or spent hops. The following is a general procedure for obtaining a crude extract suitable for HSCCC purification.
Materials:
-
Dried hop pellets or spent hops
-
Ethanol (95%)
-
Rotary evaporator
-
Filter paper
Protocol:
-
Grind the dried hop material to a fine powder.
-
Macerate the hop powder in 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
-
To increase the isoxanthohumol content, the crude extract containing xanthohumol can be heated under controlled pH conditions to promote isomerization to isoxanthohumol. However, for initial isolation, the ethanolic extract can be used directly.
HSCCC Isolation of Isoxanthohumol
This protocol is adapted from a validated method for the closely related compound, xanthohumol, and is expected to provide a high-purity fraction of isoxanthohumol.[3][4] Optimization may be required based on the specific composition of the crude extract.
Instrumentation:
-
High-Speed Counter-Current Chromatograph
-
HPLC system for fraction analysis
-
UV-Vis detector
Materials:
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
Crude isoxanthohumol extract
Protocol:
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:5:4:3.[3][4] Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC System Equilibration:
-
Fill the HSCCC column entirely with the stationary phase (upper phase).
-
Pump the mobile phase (lower phase) into the column at a flow rate of 1.5 mL/min while the column is rotating at 850 rpm.
-
Continue pumping the mobile phase until the mobile phase front emerges from the column outlet and the system reaches hydrodynamic equilibrium, indicated by a stable retention of the stationary phase.
-
-
Sample Injection: Dissolve 100 mg of the crude extract in 10 mL of the mobile phase. Once the HSCCC system is equilibrated, inject the sample solution into the column through the sample injection valve.
-
Elution and Fraction Collection: Continue to pump the mobile phase at a constant flow rate. Monitor the effluent with a UV-Vis detector at 280 nm. Collect fractions of the eluate at regular intervals (e.g., every 5 minutes).
-
Analysis of Fractions: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing isoxanthohumol of high purity.
Data Presentation
The following tables summarize the expected quantitative data for the HSCCC isolation of isoxanthohumol, based on a similar protocol for xanthohumol.[3][4]
| Parameter | Value | Reference |
| Solvent System | n-hexane:ethyl acetate:methanol:water (5:5:4:3 v/v/v/v) | [3][4] |
| Mobile Phase | Lower phase | [3][4] |
| Stationary Phase | Upper phase | [3][4] |
| Flow Rate | 1.5 mL/min | |
| Revolution Speed | 850 rpm | |
| Sample Loading | 100 mg | |
| Detection Wavelength | 280 nm |
| Outcome | Expected Value | Reference |
| Purity of Isoxanthohumol | >95% (by HPLC) | [3][4] |
| Recovery | ~90% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation of isoxanthohumol using HSCCC.
Caption: Workflow for Isoxanthohumol Isolation using HSCCC.
Signaling Pathways Modulated by Isoxanthohumol
Isoxanthohumol has been shown to modulate several key signaling pathways implicated in cellular metabolism and disease.
4.2.1. AMPK/PPARα and PI3K/AKT Signaling Pathways
Isoxanthohumol activates the AMPK/PPARα and PI3K/AKT signaling pathways, which play crucial roles in regulating hepatic lipid metabolism.[5][6][7] Activation of these pathways can lead to a reduction in lipid accumulation and oxidative stress.[5][7]
Caption: Isoxanthohumol's activation of AMPK/PPARα and PI3K/AKT pathways.
4.2.2. JAK/STAT and TGF-β Signaling Pathways
Isoxanthohumol has been reported to interfere with the JAK/STAT signaling pathway and inhibit the expression of pro-inflammatory genes.[1][2] It also reduces the expression of transforming growth factor-β (TGF-β), suggesting an inhibitory role in this pathway.[1][2]
Caption: Isoxanthohumol's inhibition of JAK/STAT and TGF-β pathways.
Conclusion
The protocol outlined in this application note provides a comprehensive framework for the efficient isolation of high-purity isoxanthohumol using HSCCC. This method is valuable for researchers and drug development professionals seeking to obtain this bioactive compound for further investigation. The provided diagrams of the signaling pathways modulated by isoxanthohumol offer a visual representation of its molecular mechanisms of action, aiding in the understanding of its therapeutic potential. Further optimization of the HSCCC parameters may be beneficial to maximize yield and purity depending on the starting material.
References
- 1. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: (2S)-Isoxanthohumol Nanosuspensions for Enhanced Drug Delivery
Introduction
(2S)-Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus) and is a significant component in beer, formed from the isomerization of xanthohumol during the brewing process.[1][2] This compound has garnered substantial interest in the pharmaceutical and nutraceutical fields due to its wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3][4] IXN has shown antiproliferative activity against various cancer cell lines, including breast, prostate, and colon cancer.[2][3] It is known to modulate several critical signaling pathways, such as the AMPK/PPARα, PI3K/AKT, and JAK/STAT pathways, which are implicated in cellular metabolism, inflammation, and oncogenesis.[2][3][5]
The Challenge: Poor Solubility
Despite its therapeutic potential, the clinical application of this compound is hampered by its poor aqueous solubility.[6] Classified as a Biopharmaceutical Classification System (BCS) Class II drug, its low solubility and high permeability mean that its dissolution rate is the primary barrier to systemic absorption and bioavailability.[6] This challenge necessitates the development of advanced formulation strategies to enhance its solubility and ensure effective delivery to target sites.
The Solution: Nanosuspension Technology
Nanosuspension technology offers a robust and commercially viable approach to address the challenges associated with poorly water-soluble drugs like IXN.[7][8] A nanosuspension is a submicron colloidal dispersion of pure drug particles stabilized by polymers and/or surfactants.[9][10] By reducing the drug particle size to the nanometer range (typically 200-600 nm), the surface area-to-volume ratio is dramatically increased.[11] This leads to a significant enhancement in saturation solubility and dissolution velocity, which can substantially improve oral bioavailability.[11][12] Recent studies have demonstrated that formulating IXN as a nanosuspension can increase its oral bioavailability by 2.8-fold compared to a conventional solution, highlighting the effectiveness of this strategy.[6]
These application notes provide detailed protocols for the preparation and characterization of this compound nanosuspensions, intended for researchers in drug development and delivery.
Data Summary
The following tables summarize the key physicochemical and pharmacokinetic parameters of this compound and its nanosuspension formulations based on available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₂O₅ | [1] |
| Molar Mass | 354.40 g·mol⁻¹ | [1] |
| Classification | Prenylflavonoid, Phytoestrogen | [1] |
| BCS Class | Class II (Low Solubility, High Permeability) | [6] |
| Aqueous Solubility | Poorly soluble | [6] |
| Acidity | Weakly acidic | [6] |
| Solubility in DMSO | ≥ 100 mg/mL (with sonication) | [13] |
Table 2: Characterization of this compound Nanosuspensions (IXN-Nps)
| Parameter | Value | Reference |
| Preparation Method | Micro media grinding | [6] |
| Average Particle Size | 249.5 nm | [6] |
| Polydispersity Index (PDI) | 0.149 | [6] |
| Zeta Potential | -25.21 mV | [6] |
| Optimal Cryoprotectant | 5% Mannitol | [6] |
Table 3: Comparative In Vivo Pharmacokinetics (Oral Administration in Rats)
| Parameter | IXN Solution | IXN Nanosuspension | Reference |
| Cmax (Maximum Concentration) | Value not specified | Significantly higher | [6] |
| AUC (Area Under the Curve) | Value not specified | Significantly higher | [6] |
| Relative Bioavailability | 100% (Reference) | 280% | [6] |
| In Vitro-In Vivo Correlation (r) | - | 0.9227 | [6] |
Experimental Protocols & Workflows
This section provides detailed protocols for the preparation and characterization of this compound nanosuspensions.
Caption: Overall experimental workflow for creating and evaluating IXN nanosuspensions.
Protocol 1: Preparation by High-Pressure Homogenization (HPH) - Top-Down Method
This method involves the mechanical reduction of large drug crystals to the nanometer scale. It is suitable for large-scale production.[8][14]
1. Materials and Equipment:
-
This compound (IXN) powder
-
Stabilizer (e.g., Poloxamer 188, HPMC, Sodium Glycocholate)[15][16]
-
Purified water (WFI or equivalent)
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Standard laboratory glassware
2. Procedure:
-
Preparation of Stabilizer Solution: Dissolve the selected stabilizer in purified water to the desired concentration (typically 0.2% - 2.0% w/v).
-
Pre-Suspension Formation: Disperse a defined amount of IXN powder (e.g., 1-5% w/v) into the stabilizer solution.
-
Pre-Milling: Subject the dispersion to high-shear mixing for 5-10 minutes to form a homogenous pre-suspension and break down large agglomerates.
-
High-Pressure Homogenization:
-
Transfer the pre-suspension to the feed reservoir of the high-pressure homogenizer.[17]
-
Set the operating pressure and number of cycles. A common starting point is to apply 500-1500 bar for 10-20 cycles.[12][17]
-
Optimization Note: The optimal particle size is achieved by balancing pressure and the number of homogenization cycles. Higher pressure and more cycles generally lead to smaller particles but can also increase energy input and potential thermal degradation.[12][16]
-
-
Collection and Storage: Collect the resulting nanosuspension from the homogenizer outlet. Store at 4°C for short-term stability analysis or proceed immediately to characterization or lyophilization.[17]
Protocol 2: Preparation by Antisolvent Precipitation - Bottom-Up Method
This technique involves dissolving the drug in a solvent and then introducing this solution to an antisolvent, causing the drug to precipitate out as nanoparticles.[18][19]
1. Materials and Equipment:
-
This compound (IXN) powder
-
Antisolvent (typically purified water)[19]
-
Stabilizer (e.g., HPMC K15M, Pluronic F68, PVP K30)[19]
-
Syringe pump or peristaltic pump
-
Magnetic stirrer
-
Probe sonicator (optional)
-
Standard laboratory glassware
2. Procedure:
-
Solvent and Antisolvent Selection:
-
Preparation of Solutions:
-
Drug Solution: Dissolve IXN in the chosen solvent to a specific concentration (e.g., 5-20 mg/mL).
-
Stabilizer Solution: Dissolve the stabilizer in the antisolvent (e.g., 0.5-2.0% w/v).
-
-
Precipitation:
-
Place the stabilizer/antisolvent solution in a beaker on a magnetic stirrer and maintain a constant stirring speed (e.g., 750 rpm).[20]
-
Using a syringe pump, add the drug/solvent solution to the antisolvent at a controlled, slow flow rate (e.g., 1-5 mL/min).[19][20] A rapid mixing process is crucial for forming small, uniform nanoparticles.
-
Alternative: A probe sonicator can be used during addition to provide energy that prevents particle aggregation.[19]
-
-
Solvent Removal (Optional but Recommended): Remove the organic solvent from the suspension using a rotary evaporator under reduced pressure.
-
Collection and Storage: Collect the final nanosuspension and store at 4°C.
Protocol 3: Characterization of Nanosuspensions
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanosuspension sample with purified water to an appropriate concentration to avoid multiple scattering effects. Analyze using a DLS instrument (e.g., Malvern Zetasizer). The PDI value indicates the width of the size distribution (a value < 0.3 is generally considered acceptable). The zeta potential provides an indication of the formulation's physical stability, with values greater than |25| mV suggesting good stability due to electrostatic repulsion.[6][21]
2. Morphological Analysis:
-
Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Procedure: For TEM, place a drop of the diluted nanosuspension on a carbon-coated copper grid and allow it to air dry before imaging. For SEM, the lyophilized powder can be mounted on a stub and sputter-coated with gold before analysis. This provides visual confirmation of particle size and shape.[22]
3. In Vitro Drug Release:
-
Technique: Dialysis Bag Method.[20]
-
Procedure:
-
Place a known volume of the IXN nanosuspension (and a control IXN solution) into a dialysis bag with a suitable molecular weight cutoff.
-
Suspend the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the aliquots using a validated analytical method like HPLC. This helps determine the enhancement in dissolution rate.[6][20]
-
4. In Vivo Pharmacokinetic Studies:
-
Objective: To compare the bioavailability of the nanosuspension to a control formulation.[6][23]
-
Procedure (Brief Outline):
-
Administer the lyophilized and reconstituted IXN nanosuspension and the control formulation (e.g., IXN in solution/suspension) orally to animal models (e.g., Sprague-Dawley rats).[6]
-
Collect blood samples at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[20]
-
Process the blood to separate plasma and analyze the concentration of IXN using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and relative bioavailability.[16][23]
-
Signaling Pathways Modulated by this compound
Understanding the molecular mechanisms of IXN is crucial for its development as a therapeutic agent. Below are diagrams of key signaling pathways it is known to modulate.
References
- 1. Isoxanthohumol - Wikipedia [en.wikipedia.org]
- 2. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, and ex vivo evaluation of isoxanthohumol nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Formulation Strategies of Nanosuspensions for Various Administration Routes | MDPI [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpionline.org [jpionline.org]
- 16. Nanosizing of valsartan by high pressure homogenization to produce dissolution enhanced nanosuspension: pharmacokinetics and pharmacodyanamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SOP for High-Pressure Homogenization for Nanoparticle Production – SOP Guide for Pharma [pharmasop.in]
- 18. 2.2. Preparation of the nanoparticles by the antisolvent precipitation method [bio-protocol.org]
- 19. Exploring the Solvent-Anti-solvent Method of Nanosuspension for Enhanced Oral Bioavailability of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Resveratrol Nanosuspension Using the Antisolvent Precipitation Method without Solvent Removal, Based on a Quality by Design (QbD) Approach [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. ijbcp.com [ijbcp.com]
- 23. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of (2S)-Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the solubilization of (2S)-Isoxanthohumol (IXN) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of Isoxanthohumol (IXN)?
A1: Isoxanthohumol is a poorly water-soluble compound.[1] While exact values can vary depending on experimental conditions, its solubility in aqueous buffers is very low, often requiring the use of co-solvents or advanced formulation strategies for effective dissolution.[2][3] For instance, in a DMSO:PBS (pH 7.2) (1:3) mixture, the solubility is reported to be approximately 0.25 mg/mL.[4]
Q2: Which methods are most effective for improving the aqueous solubility of IXN?
A2: Several techniques can significantly enhance the aqueous solubility of IXN. The most common and effective methods include:
-
Nanosuspension: This technique involves reducing the particle size of IXN to the nanometer range, which increases the surface area and dissolution rate.[5]
-
Cyclodextrin Complexation: Encapsulating IXN molecules within cyclodextrin cavities can form water-soluble inclusion complexes.[6]
-
Solid Dispersion: Dispersing IXN in a hydrophilic polymer matrix at a molecular level can create an amorphous solid with improved solubility and dissolution.[7]
-
Co-solvency: The use of water-miscible organic solvents can increase the solubility of IXN.[8]
Q3: How does pH affect the solubility of Isoxanthohumol?
A3: As a phenolic compound, the solubility of Isoxanthohumol is expected to be pH-dependent. In alkaline conditions (higher pH), the phenolic hydroxyl groups can deprotonate, forming a more soluble phenolate salt. Conversely, in acidic to neutral pH, the molecule remains in its less soluble, protonated form. One study noted that elevated pH can accelerate the isomerization of the related compound xanthohumol to isoxanthohumol.[6]
Q4: Can I dissolve IXN directly in an aqueous buffer for my in vitro experiments?
A4: Direct dissolution of IXN in purely aqueous buffers is challenging due to its low solubility. For cell-based assays, it is common practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the cell culture medium.[9] However, care must be taken to avoid precipitation upon dilution.
Troubleshooting Guides
Nanosuspension Formulation
Issue: Poor stability of the nanosuspension (particle aggregation, sedimentation).
| Potential Cause | Troubleshooting Step |
| Inadequate stabilizer concentration | Optimize the concentration of the stabilizer. Insufficient stabilizer will not adequately cover the nanoparticle surface, leading to aggregation.[10] |
| Inappropriate stabilizer type | Screen different types of stabilizers (e.g., steric, electrostatic, or a combination). The choice of stabilizer can significantly impact particle size and stability.[10] |
| Ostwald Ripening | Use a combination of stabilizers or a polymer with a high affinity for the drug surface to prevent the growth of larger particles at the expense of smaller ones. |
| Improper storage conditions | Store the nanosuspension at the recommended temperature (e.g., 4°C) and protect from light to minimize degradation and aggregation. |
Issue: Large and inconsistent particle size.
| Potential Cause | Troubleshooting Step |
| Inefficient particle size reduction method | Optimize the parameters of the homogenization or milling process (e.g., pressure, number of cycles, milling speed, bead size). |
| High drug concentration | A lower drug-to-stabilizer ratio may be necessary to achieve smaller and more uniform particle sizes. |
| Viscosity of the suspension | Adjust the viscosity of the suspension. Too high a viscosity can hinder the efficiency of the particle size reduction process.[11] |
Cyclodextrin Complexation
Issue: Low complexation efficiency and minimal solubility improvement.
| Potential Cause | Troubleshooting Step |
| Incorrect type of cyclodextrin | Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD). The size of the cyclodextrin cavity and its derivatives can significantly affect the inclusion of the guest molecule.[6] |
| Inappropriate drug-to-cyclodextrin molar ratio | Perform a phase solubility study to determine the optimal molar ratio for complexation.[12] |
| Suboptimal complexation conditions (pH, temperature) | Adjust the pH of the solution to optimize the ionization state of IXN for better inclusion. Temperature can also influence the complexation equilibrium. |
| Presence of competing molecules | Ensure the absence of other molecules in the formulation that could compete with IXN for the cyclodextrin cavity.[13] |
Issue: Precipitation of the complex from the solution.
| Potential Cause | Troubleshooting Step | | Exceeding the solubility limit of the complex | While complexation increases solubility, the complex itself has a solubility limit. Avoid preparing solutions that are too concentrated. | | Self-aggregation of cyclodextrins | This can occur at high cyclodextrin concentrations. Using modified cyclodextrins like HP-β-CD can reduce this tendency. |
Solid Dispersion
Issue: Recrystallization of Isoxanthohumol during storage.
| Potential Cause | Troubleshooting Step | | Inappropriate polymer selection | Choose a polymer with a high glass transition temperature (Tg) and good miscibility with IXN (e.g., PVP K30, HPMC).[14] | | High drug loading | The drug loading should be below the saturation solubility of IXN in the polymer to ensure a stable amorphous system.[14] | | Presence of moisture | Store the solid dispersion in a desiccated environment, as moisture can act as a plasticizer and promote recrystallization. |
Issue: Incomplete dissolution or slow release from the solid dispersion.
| Potential Cause | Troubleshooting Step | | Poor wettability of the solid dispersion | Incorporate a surfactant or use a more hydrophilic polymer to improve the wettability of the formulation. | | High polymer viscosity at the dissolution surface | The formation of a viscous gel layer can hinder drug release. Select a polymer with a lower viscosity grade or blend it with other excipients. | | Phase separation of drug and polymer | Ensure a homogeneous molecular dispersion is formed during preparation by optimizing the solvent evaporation or melting process. |
Data Presentation
Table 1: Solubility of Isoxanthohumol in Various Solvents
| Solvent/System | Solubility | Reference(s) |
| DMSO | ~100 mg/mL | [8] |
| Ethanol | ~3 mg/mL | [2] |
| DMF | ~3 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [8] |
Note: The aqueous solubility of IXN is very low and not precisely reported in many sources. The values in co-solvent systems provide a practical reference for formulation development.
Table 2: Comparison of Solubility Enhancement Techniques for Prenylflavonoids (Illustrative)
| Technique | Example Carrier/Method | Fold Increase in Solubility/Bioavailability | Reference(s) |
| Nanosuspension | Micro media grinding | 2.8-fold increase in oral bioavailability | [5] |
| Cyclodextrin Complexation | 50 mM 2-hydroxypropyl-β-cyclodextrin | 650-fold increase in solubility (for Xanthohumol C) | [5] |
| Solid Dispersion | PVP K30 | Significant improvement in dissolution rate (for Ketoprofen) |
Note: Data for isoxanthohumol is limited; therefore, data for related prenylflavonoids or other poorly soluble drugs are provided for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Isoxanthohumol Nanosuspension by Micro Media Grinding
This protocol is adapted from a study on isoxanthohumol nanosuspension.[5]
Materials:
-
This compound (IXN)
-
Stabilizer (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Surfactant (e.g., Sodium lauryl sulfate - SLS)
-
Purified water
-
Grinding media (e.g., Zirconium oxide beads)
-
High-speed stirrer
-
Media mill
Procedure:
-
Preparation of Stabilizer Solution: Dissolve the chosen stabilizer and surfactant in purified water.
-
Pre-suspension Preparation: Disperse the IXN powder in the stabilizer solution using a high-speed stirrer to form a coarse pre-suspension.
-
Milling: Transfer the pre-suspension to the media mill containing the grinding media.
-
Particle Size Reduction: Operate the mill at a specified speed and for a predetermined duration to achieve the desired particle size. The process parameters (milling time, speed, bead size, and drug concentration) should be optimized.
-
Nanosuspension Collection: Separate the nanosuspension from the grinding media.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.
-
(Optional) Lyophilization: For long-term storage, the nanosuspension can be freeze-dried. Add a cryoprotectant (e.g., mannitol, trehalose) to the nanosuspension before freezing.
Protocol 2: Preparation of Isoxanthohumol-Cyclodextrin Inclusion Complex by Kneading Method
This is a general protocol that can be adapted for IXN.
Materials:
-
This compound (IXN)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Water-ethanol mixture
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of IXN to HP-β-CD (e.g., 1:1 or 1:2).
-
Mixing: In a mortar, place the calculated amount of HP-β-CD and add a small amount of the water-ethanol mixture to form a paste.
-
Incorporation of IXN: Gradually add the IXN powder to the paste while continuously triturating.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the inclusion of IXN into the cyclodextrin cavity. If the mixture becomes too dry, add a small amount of the solvent mixture.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
Protocol 3: Preparation of Isoxanthohumol Solid Dispersion by Solvent Evaporation Method
This is a general protocol that can be adapted for IXN.
Materials:
-
This compound (IXN)
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Volatile organic solvent (e.g., Ethanol, Methanol)
Procedure:
-
Dissolution: Dissolve both IXN and the polymer in the organic solvent in a desired weight ratio (e.g., 1:1, 1:2, 1:5). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Characterization: Analyze the solid dispersion to confirm the amorphous state of IXN using DSC and XRD.
Visualizations
Figure 1: Experimental workflow for improving the aqueous solubility of Isoxanthohumol.
Figure 2: Decision tree for selecting a suitable solubility enhancement method for Isoxanthohumol.
Figure 3: Example of a signaling pathway diagram that could be affected by solubilized Isoxanthohumol.
Disclaimer: This technical support guide is intended for informational purposes only and should not be considered a substitute for professional scientific advice. Researchers should always consult relevant literature and safety data sheets before conducting any experiments.
References
- 1. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iosrphr.org [iosrphr.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. lcms.cz [lcms.cz]
- 9. The Antifungal Mechanism of Isoxanthohumol from Humulus lupulus Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QbD Assisted Systematic Review for Optimizing the Selection of PVP as a Ternary Substance in Enhancing the Complexation Efficiency of Cyclodextrins: a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Low Oral Bioavailability of Isoxanthohumol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of low oral bioavailability of isoxanthohumol (IXN).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of isoxanthohumol (IXN)?
A1: The low oral bioavailability of isoxanthohumol is primarily attributed to its poor aqueous solubility. It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low solubility.[1] This low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Additionally, IXN undergoes metabolism in the liver and intestines, which can further reduce the amount of unchanged drug reaching systemic circulation.[2][3]
Q2: What are the most promising strategies to enhance the oral bioavailability of IXN?
A2: Several formulation strategies have shown significant promise in enhancing the oral bioavailability of IXN. These primarily focus on improving its solubility and dissolution rate. Key approaches include:
-
Nanosuspensions: Reducing the particle size of IXN to the nanometer range increases the surface area for dissolution, leading to enhanced bioavailability.[1]
-
Lipid-Based Formulations: Formulations such as solid lipid nanoparticles (SLNs) and nanoemulsions can encapsulate IXN, improving its solubility and facilitating its absorption through the lymphatic pathway.[4][5]
-
Prodrugs: Modifying the chemical structure of IXN to create a more soluble prodrug that converts back to the active form in the body is another viable strategy.[6]
-
Polymeric Nanoparticles: Encapsulating IXN in biodegradable polymers like PEG-PLGA can protect it from degradation and provide sustained release, improving its pharmacokinetic profile.[7]
Q3: How does the gut microbiome affect the bioavailability and activity of IXN?
A3: The gut microbiome plays a crucial role in the metabolism of isoxanthohumol. Intestinal microbiota can convert IXN into 8-prenylnaringenin (8-PN), a potent phytoestrogen.[8][9][10] This biotransformation can significantly impact the overall biological activity observed after oral administration of IXN. The conversion efficiency varies between individuals, leading to inter-individual differences in the therapeutic effects.[11] For instance, studies have categorized individuals as high, moderate, or slow 8-PN producers based on their fecal microbiota.[11]
Q4: Are there any known drug-food interactions that affect IXN absorption?
A4: While the provided search results do not detail specific food interaction studies with isoxanthohumol, for poorly soluble drugs like IXN, administration with high-fat meals can sometimes enhance absorption by increasing its solubility in the gastrointestinal tract. However, this can also lead to variability in absorption. It is crucial to conduct specific food-effect studies to determine the impact of food on the bioavailability of your specific IXN formulation.
Troubleshooting Guides
Problem 1: Inconsistent or low bioavailability enhancement with our nanoformulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Particle Size and Polydispersity Index (PDI) | Ensure your formulation process consistently produces nanoparticles within the optimal size range (typically below 250 nm) with a low PDI (ideally < 0.3) for uniformity.[1][7] Characterize each batch using dynamic light scattering (DLS). |
| Poor Physical Stability (Aggregation) | Optimize the concentration of stabilizers or surfactants. For nanosuspensions, consider using a cryoprotectant like mannitol (e.g., 5%) before lyophilization to prevent aggregation.[1] Monitor the zeta potential; a value greater than |30| mV generally indicates good stability. |
| Low Encapsulation Efficiency | Modify the formulation parameters, such as the drug-to-lipid ratio in SLNs or the polymer concentration in polymeric nanoparticles, to improve drug loading and encapsulation efficiency.[4] |
| Inadequate In Vitro-In Vivo Correlation (IVIVC) | The in vitro dissolution method may not be predictive of in vivo performance. Develop a dissolution test method that better mimics the conditions of the gastrointestinal tract (e.g., using biorelevant media like FaSSIF and FeSSIF). |
Problem 2: High variability in pharmacokinetic data between subjects in animal studies.
| Possible Cause | Troubleshooting Step |
| Inter-individual Differences in Gut Microbiota | As the gut microbiome metabolizes IXN to 8-PN, variations in the microbial composition of your animal subjects can lead to different metabolic profiles.[8][11] Consider pre-screening animals for their metabolic capacity or using specific pathogen-free (SPF) animals with a more uniform gut microbiome. |
| Enterohepatic Recirculation | Flavonoids like IXN can undergo enterohepatic recirculation, leading to multiple peaks in the plasma concentration-time profile and increased variability.[12] Ensure your blood sampling schedule is frequent enough to capture these peaks and consider using a larger number of animals to account for this variability. |
| Food Effects | If animals have free access to food, variations in food intake can affect the absorption of your IXN formulation. Consider fasting the animals before dosing to reduce this variability. |
Data Summary Tables
Table 1: Pharmacokinetic Parameters of Isoxanthohumol Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | Bioavailability Increase (Fold) | Reference |
| IXN Solution | 100 (oral) | Not Reported | Not Reported | Not Reported | - | [12] |
| ±IX | 100 (oral) | ~3.95 | 0.5 - 0.6 | Not Reported | ~4-5% (Absolute) | [12][13][14] |
| IXN Nanosuspension | Not Specified | Not Reported | Not Reported | Not Reported | 2.8 | [1] |
| XH-SLNs* | Not Specified | 1.07-fold increase vs. naive XH | ~4 | 4.70-fold increase vs. naive XH | 47.91 (Relative) | [4] |
*Data for Xanthohumol (XH), a related precursor to IXN.
Table 2: Physicochemical Characteristics of Bioavailability-Enhanced IXN Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| IXN Nanosuspension | 249.5 | 0.149 | -25.21 | N/A | [1] |
| PEG-PLGA/TMP NPs* | 245 | 0.103 | -23.8 | 88.2 | [7] |
| XH-SLNs** | 108.6 | 0.22 | -12.70 | 80.2 | [4] |
*Data for Trimethoprim (TMP) loaded nanoparticles, provided as an example of a similar delivery system. **Data for Xanthohumol (XH) loaded solid lipid nanoparticles.
Experimental Protocols
1. Preparation of Isoxanthohumol Nanosuspension (IXN-Nps)
Methodology based on the micro media grinding method.[1]
-
Preparation of Initial Suspension: Disperse crude isoxanthohumol powder in an aqueous solution containing a suitable stabilizer (e.g., a combination of surfactants like Poloxamer 188 and sodium dodecyl sulfate).
-
High-Pressure Homogenization (Optional Pre-milling): Subject the suspension to high-pressure homogenization for a preliminary size reduction.
-
Media Grinding: Transfer the suspension to a media mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Milling Process: Perform the grinding at a specified speed and temperature for a defined duration to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the grinding media.
-
Characterization: Analyze the particle size, PDI, and zeta potential of the resulting nanosuspension using dynamic light scattering.
-
Lyophilization (for solid dosage form): Add a cryoprotectant (e.g., 5% mannitol) to the nanosuspension and freeze-dry it to obtain a stable powder.[1]
2. Preparation of Xanthohumol-Loaded Solid Lipid Nanoparticles (XH-SLNs)
Methodology based on the high-shear homogenization/ultrasonication method.[4]
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. Dissolve the xanthohumol (or isoxanthohumol) in the molten lipid.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at a high speed for a specified time to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately sonicate the coarse emulsion using a probe sonicator to reduce the droplet size to the nanometer range, forming the SLNs.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.
-
Characterization: Measure the particle size, PDI, zeta potential, and encapsulation efficiency of the prepared SLNs.
Visualizations
Caption: Challenges contributing to the low oral bioavailability of isoxanthohumol.
Caption: Formulation strategies to improve the oral bioavailability of isoxanthohumol.
Caption: General experimental workflow for developing and evaluating IXN nanoformulations.
References
- 1. Preparation, characterization, and ex vivo evaluation of isoxanthohumol nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2S)-Isoxanthohumol Synthesis
Welcome to the technical support center for the synthesis of (2S)-Isoxanthohumol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing synthesis yield and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Isoxanthohumol?
The most prevalent and direct method for synthesizing Isoxanthohumol is through the base-catalyzed cyclization (isomerization) of its precursor, Xanthohumol. Xanthohumol, a prenylated chalcone, is readily available and can be isolated from hops (Humulus lupulus L.) or spent hops, a byproduct of the brewing industry.[1][2][3] The isomerization reaction converts the open-chain chalcone structure of Xanthohumol into the flavanone structure of Isoxanthohumol.
Q2: My isomerization reaction yield is low. What are the potential causes?
Low yield is a common issue that can stem from several factors:
-
Ineffective Catalyst: The choice and concentration of the base catalyst are critical. While sodium or potassium hydroxide can be used, they may lead to the formation of multiple side products, especially with prolonged reaction times.[1] Organic bases are often more effective.[1]
-
Suboptimal Temperature: Temperature influences reaction kinetics. Increased temperatures can favor the cyclization reaction but may also promote degradation or side reactions if not properly controlled.
-
Purity of Starting Material: The purity of the initial Xanthohumol is crucial. Impurities from the extraction process can interfere with the isomerization reaction.
-
Incorrect pH: The pH of the reaction medium significantly affects the conversion of Xanthohumol. For instance, in aqueous solutions, a highly alkaline pH is necessary for the cyclization to occur.[4] Conversely, during wort boiling in brewing, a pH of around 5.0 results in minimal conversion.[5]
Q3: How can I minimize the formation of side products?
Side product formation is a key challenge. To minimize it:
-
Catalyst Selection: Consider using milder organic bases like piperidine or diethylamine instead of strong inorganic bases such as NaOH or KOH, which can lead to complex mixtures of side products.[1]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, avoiding prolonged exposure to reaction conditions that can cause degradation or further reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q4: What is the difference between Xanthohumol and Isoxanthohumol?
Xanthohumol is a prenylated chalcone, characterized by an open C3 bridge between its two aromatic rings. Isoxanthohumol is its flavanone isomer, where the C3 bridge has cyclized to form a heterocyclic pyranone ring. This structural difference impacts their physicochemical properties, such as solubility, and their biological activities.[4][6]
Caption: Structural relationship between Xanthohumol and Isoxanthohumol.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Proceed | Inactive or insufficient catalyst. | Verify the concentration and freshness of the base catalyst. Consider testing alternative bases (e.g., piperidine, diethylamine).[1] |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and potential degradation via TLC/HPLC. | |
| Multiple Spots on TLC/HPLC (Side Products) | Reaction conditions are too harsh (strong base, high temp). | Switch to a milder organic base. Optimize the reaction time to prevent the formation of degradation products.[1] |
| Presence of oxygen leading to oxidation. | Degas the solvent and run the reaction under an inert atmosphere (e.g., N₂ or Ar). | |
| Difficulty Purifying Final Product | Co-elution of Isoxanthohumol with impurities or starting material. | Optimize the purification method. High-Speed Counter-Current Chromatography (HSCCC) has been shown to be highly effective for purifying prenylflavonoids with purities over 95%.[7][8] |
| Product precipitation or insolubility. | For formulation, various solvent systems can be used. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a solubility of ≥ 2.5 mg/mL.[9] | |
| Low Yield After Purification | Loss of product during extraction and washing steps. | Minimize the number of workup steps. Ensure the pH of the aqueous layer during extraction is optimized to keep the product in the organic phase. |
| Inefficient chromatographic separation. | Select an appropriate solvent system for chromatography. For HSCCC, a system of n-hexane-ethyl acetate-methanol-water has been successfully used.[7][8] |
Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of Xanthohumol to Isoxanthohumol
This protocol is adapted from procedures described in the literature for the cyclization of Xanthohumol.[1]
-
Dissolution: Dissolve Xanthohumol (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add an aqueous solution of a base catalyst. For example, add a 1% aqueous solution of piperidine.[2]
-
Reaction: Reflux the mixture. The reaction temperature and time should be optimized. For instance, a reaction may be heated to 90 °C.[2]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the Xanthohumol spot/peak is no longer visible.
-
Quenching: Cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude Isoxanthohumol using column chromatography or HSCCC to obtain the final product.
Caption: General workflow for the synthesis of Isoxanthohumol.
Optimization of Reaction Conditions
Optimizing reaction parameters is essential for maximizing yield. The following table summarizes the impact of different catalysts on related flavonoid syntheses, which can serve as a starting point for optimization.
| Catalyst / Reagent | Substrate | Product | Yield | Notes | Reference |
| Anhydrous AlCl₃ | Xanthohumol | 1″,2″-Dihydroxanthohumol C | 87% | Modified method for cyclization of the prenyl group. | [1] |
| DDQ in 1,4-dioxane | Isoxanthohumol | 2,3-Dehydroisoxanthohumol C | 76% | Results in simultaneous dehydrogenation. | [1] |
| 1% aq. Piperidine | Xanthohumol C | Isoxanthohumol C | - | Effective for chalcone-flavanone isomerization. | [1] |
| NaOH / KOH / NaOAc | Xanthohumol C | Isoxanthohumol C | Low | Led to mixtures of many side products. | [1] |
| ZnCl₂, SnCl₂, SnCl₄, PdCl₂ | Xanthohumol | Cyclized Products | Low | Other Lewis acids that resulted in low yields. | [1] |
Metabolic Pathway Context
For professionals in drug development, understanding the metabolic fate of these compounds is crucial. Isoxanthohumol is not only a target molecule but also a key intermediate in the metabolic activation to 8-prenylnaringenin (8-PN), one of the most potent known phytoestrogens. This bioconversion is primarily carried out by intestinal microflora.[3][10]
Caption: Metabolic activation pathway from Xanthohumol to 8-PN.
References
- 1. Synthesis and Antiproliferative Activity of Minor Hops Prenylflavonoids and New Insights on Prenyl Group Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of isoxanthohumol bioconversion from spent hops into 8-prenylnaringenin using resting cells of Eubacterium limosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Spent Hop Cone (Humulus lupulus L.) Extract with Xanthohumol Using Mesoporous Superparamagnetic Iron Oxide Nanoparticles [mdpi.com]
- 7. Preparative isolation and purification of xanthohumol from hops (Humulus lupulus L.) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of (2S)-Isoxanthohumol in stock solutions
Welcome to the technical support center for (2S)-Isoxanthohumol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent its degradation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[1][2][3] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[2] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline or corn oil are often necessary to ensure solubility and biocompatibility.[3][4]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For short-term storage, stock solutions can be kept at -20°C for up to one month.[1][4][5] For long-term storage, it is highly recommended to store aliquoted solutions at -80°C, which should maintain stability for up to six months.[4][5] It is crucial to protect the solutions from light.[4][5][6]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, it is essential to control several factors:
-
Temperature: Avoid high temperatures, as they can accelerate degradation.[7] Perform experiments at room temperature when possible and minimize the time the compound spends in warmer conditions.
-
pH: Be mindful of the pH of your experimental buffers. Xanthohumol, a related compound, is known to isomerize to isoxanthohumol under acidic or alkaline conditions, suggesting that pH can influence stability.[7][8]
-
Light: this compound is light-sensitive. Protect solutions from light by using amber vials or wrapping containers in foil.[4][5][6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots of your stock solution.[4][5]
Q4: What are the known degradation products of Isoxanthohumol?
A4: The primary degradation pathways for isoxanthohumol can involve oxidation of the prenyl group, leading to the formation of hydroxylated or epoxidized metabolites.[8][9] In biological systems, it can be O-demethylated to 8-prenylnaringenin, a potent phytoestrogen.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous media. | The compound has low aqueous solubility. | Increase the concentration of the organic co-solvent (e.g., DMSO) in the final working solution, but be mindful of its final concentration to avoid cellular toxicity. Gentle heating or sonication can also aid in dissolution, but prolonged heating should be avoided.[4] For in vivo applications, consider using a formulation with PEG300 and Tween-80.[3][4] |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of the compound in the stock solution or during the experiment. | Prepare fresh stock solutions from solid material. Ensure proper storage conditions are met (aliquoted, -80°C, protected from light).[4][5] Verify the concentration and purity of the stock solution using HPLC-DAD or LC-MS/MS.[12][13][14] Minimize the exposure of the compound to harsh conditions (high temperature, extreme pH, light) during the experiment. |
| Stock solution appears discolored. | This may indicate oxidation or degradation of the compound. | Discard the solution and prepare a fresh stock from the solid compound. Ensure the solid has been stored properly (desiccated at 4°C or -20°C).[11] |
Data on this compound Stability
While specific quantitative data on the degradation of this compound under various conditions is limited in publicly available literature, the following table summarizes the recommended storage conditions based on supplier information and related studies on similar compounds.
| Storage Condition | Solvent | Duration | Expected Stability | Reference |
| -80°C | DMSO | 6 months | High | [4][5] |
| -20°C | DMSO | 1 month | Moderate | [1][4][5] |
| 4°C (Solid) | N/A | 2 years (desiccated) | High | [11][15] |
| -20°C (Solid) | N/A | 3 years | High | [1][2] |
| Room Temperature | Various | Short-term | Low (degradation accelerated) | [7] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound (MW: 354.40 g/mol ) to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of the solid compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh 3.544 mg.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the solid. In this example, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber or light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol for Assessing the Stability of this compound Solutions:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Divide the solution into several aliquots to be stored under different conditions (e.g., -80°C, -20°C, 4°C, room temperature; protected from light vs. exposed to light).
-
At specified time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), remove an aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in each sample using a validated analytical method, such as HPLC-DAD or LC-MS/MS.
-
Compare the results to the initial concentration at time 0 to determine the percentage of degradation.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Isoxanthohumol | HSV | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC [mdpi.com]
- 7. Physical, Chemical, and Enzymatic Pretreatment of Spent Hops and Its Impact on Xanthohumol Extraction Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The hop-derived compounds xanthohumol, isoxanthohumol and 8-prenylnaringenin are tight-binding inhibitors of human aldo-keto reductases 1B1 and 1B10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of xanthohumol, isoxanthohumol, 8-prenylnaringenin, and 6-prenylnaringenin in hop extracts and derived capsules using secondary standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 15. Isoxanthohumol, (2S)- - Lifeasible [lifeasible.com]
Technical Support Center: Refinement of (2S)-Isoxanthohumol Extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the extraction of (2S)-Isoxanthohumol (IX) to minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a prenylflavonoid found in the hop plant (Humulus lupulus L.).[1] It is a significant compound in research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.[1][2][3] Furthermore, it is a precursor to 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known.[1][3]
Q2: What are the primary impurities encountered during Isoxanthohumol extraction?
A2: The main impurities in Isoxanthohumol extracts are typically other prenylflavonoids from the hop plant, such as Xanthohumol (XN), desmethylxanthohumol (DMX), and 8-prenylnaringenin (8-PN).[3][4] Other potential impurities include bitter acids (α- and β-acids), phenolic compounds, and plant waxes.[2][4]
Q3: How can I enrich my extract with Isoxanthohumol over Xanthohumol?
A3: Certain extraction techniques can promote the isomerization of Xanthohumol to Isoxanthohumol. Pressurized Hot Water Extraction (PHWE) at elevated temperatures (e.g., 150°C) has been shown to significantly increase the ratio of Isoxanthohumol to Xanthohumol in the final extract.[2][3]
Q4: What are some environmentally friendly extraction methods for Isoxanthohumol?
A4: Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, is considered a green technology as it uses water as the solvent, avoiding the need for organic solvents.[2][3] Supercritical fluid extraction with CO2 is another environmentally friendly option.[2]
Q5: How should I store my purified this compound?
A5: It is recommended to store purified this compound desiccated at 4°C to maintain its stability.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Isoxanthohumol | - Inefficient extraction method.- Insufficient isomerization of Xanthohumol to Isoxanthohumol.- Degradation of the compound during extraction. | - Employ Pressurized Liquid Extraction (PLE) or Pressurized Hot Water Extraction (PHWE) which have shown higher extraction efficiencies.[3]- Increase the temperature during PHWE to around 150°C to promote isomerization.[2][3]- Optimize extraction time; prolonged exposure to high temperatures can lead to degradation. |
| High Levels of Xanthohumol Impurity | - Extraction method favors Xanthohumol.- Insufficient isomerization. | - Utilize PHWE at 150°C, which has been demonstrated to yield a high Isoxanthohumol to Xanthohumol ratio.[2]- Consider a sequential extraction, starting with a non-polar solvent like hexane to remove some non-polar compounds, followed by a more polar solvent for Isoxanthohumol extraction.[2][5] |
| Presence of Bitter Acids and other Non-polar Impurities | - Co-extraction with the desired compound. | - Perform an initial extraction step with a non-polar solvent such as hexane to remove a significant portion of these impurities.[5]- Employ purification techniques like column chromatography after the initial extraction.[6] |
| Variable Retention Times in HPLC Analysis | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.[7]- Use a column oven to maintain a stable temperature.[7]- Check for column contamination and consider flushing or replacing the column if necessary. |
| Poor Peak Shape in HPLC Chromatogram | - Column overloading.- Presence of co-eluting impurities.- Inappropriate mobile phase. | - Dilute the sample before injection.- Optimize the gradient elution program to improve separation.[2]- Adjust the mobile phase composition, including the pH and solvent ratios. |
Experimental Protocols
Protocol 1: Pressurized Hot Water Extraction (PHWE) for Isoxanthohumol Enrichment
This protocol is adapted from a method shown to selectively increase the Isoxanthohumol content.[2][3]
1. Sample Preparation:
-
Cryogenically crush hop pellets to a fine powder.
-
Mix 1 gram of the hop powder with 2 grams of sea sand.
2. Extraction:
-
Use an Accelerated Solvent Extraction (ASE) system.
-
Pack the sample mixture into an 11 mL extraction cell.
-
Perform the extraction with water at a pressure of 1500 psi and a temperature of 150°C.
-
The total extraction time is 30 minutes, consisting of 6 cycles of 5 minutes each.
3. Post-Extraction:
-
Purge the extraction cell with nitrogen gas to collect the extract.
-
Remove the water from the extract via freeze-drying.
-
Store the dried extract at 4°C.
Protocol 2: HPLC-DAD Analysis of Isoxanthohumol and Xanthohumol
This protocol provides a method for the quantification of Isoxanthohumol and Xanthohumol.[2]
1. Instrumentation:
-
An HPLC system equipped with a Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).
2. Mobile Phase:
-
A multi-solvent gradient system can be used for optimal separation. For example:
-
Solvent A: 1% formic acid in acetonitrile
-
Solvent B: 1% formic acid in methanol
-
Solvent C: 1% formic acid in water
-
Solvent D: methanol
-
-
A specific gradient program should be developed and validated.
3. Chromatographic Conditions:
-
Flow rate: 0.6 mL/min.
-
Injection volume: 20 µL.
-
Detection wavelengths: Set the DAD to monitor 280 nm for Isoxanthohumol and 370 nm for Xanthohumol.[3]
4. Quantification:
-
Prepare calibration curves using certified standards of this compound and Xanthohumol.
-
Analyze the extracts and quantify the compounds by comparing their peak areas to the calibration curves.
Quantitative Data
Table 1: Comparison of Extraction Methods on Isoxanthohumol (IX) and Xanthohumol (XN) Yield
| Extraction Method | Temperature (°C) | IX Yield (mg/g of dry hop) | XN Yield (mg/g of dry hop) | IX/XN Ratio | Reference |
| Solid-Liquid (DMSO) | Room Temp | 0.67 | 3.93 | 0.17 | [2] |
| PHWE | 50 | - | - | - | [2] |
| PHWE | 100 | - | - | - | [2] |
| PHWE | 150 | 2.34 | 0.11 | 21.27 | [2] |
| PHWE | 200 | - | - | - | [2] |
| PLE (Ethanol after Hexane) | 150 | ~5.0 | ~2.0 | ~2.5 | [2] |
Note: "-" indicates data not provided in the cited source.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Isomerization of Xanthohumol to this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN101768068A - Method utilizing hop residues to extract xanthohumol - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimization of Cell-Based Assays for (2S)-Isoxanthohumol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assays involving (2S)-Isoxanthohumol (IXN).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental workflow with this compound.
| Question | Answer and Troubleshooting Steps |
| 1. My this compound is not dissolving properly in my cell culture medium. What should I do? | This compound has low aqueous solubility. Troubleshooting: - Primary Solvent: Dissolve this compound in a high-quality, anhydrous solvent like DMSO first to create a concentrated stock solution.[1][2][3] - Working Concentration: When preparing your working solution, ensure the final concentration of the primary solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. - Solubility Enhancement: If precipitation occurs, gentle warming and/or sonication can aid dissolution.[1] For in vivo studies or specific in vitro needs, solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used to achieve higher solubility.[1] |
| 2. I am observing inconsistent results between experiments. What could be the cause? | Inconsistent results can stem from the stability of this compound. Its precursor, xanthohumol, is sensitive to heat and light, and can isomerize to isoxanthohumol.[4][5] It is prudent to assume similar sensitivities for this compound. Troubleshooting: - Storage: Store your this compound stock solution at -20°C or -80°C and protect it from light.[1] For short-term storage (up to one month), -20°C is suitable, while -80°C is recommended for long-term storage (up to six months).[1] - Handling: Prepare fresh working solutions for each experiment from the frozen stock. Avoid repeated freeze-thaw cycles.[1] - Experimental Conditions: Maintain consistent incubation times and temperatures to minimize variability. |
| 3. My untreated control cells are showing signs of stress or death. Why might this be happening? | This could be due to issues with your cell culture technique or the experimental setup. Troubleshooting: - Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Perform a solvent toxicity control experiment. - Cell Health: Use cells that are in the logarithmic growth phase and have a viability of >90%. Do not use cells that are over-confluent.[6][7] - Environmental Factors: Maintain optimal incubator conditions (temperature, CO2, humidity).[6] |
| 4. How do I determine the optimal seeding density for my cell-based assay? | The optimal seeding density is crucial for a successful assay and depends on the cell line's growth rate and the assay duration. Troubleshooting: - Titration Experiment: Perform a cell titration experiment where you seed a range of cell densities and measure the assay signal at different time points (e.g., 24, 48, 72 hours). - Assay Window: Choose a seeding density that provides a robust signal in your untreated controls without the cells becoming over-confluent by the end of the experiment. |
| 5. I am not observing a dose-dependent effect of this compound in my viability assay. What should I check? | A lack of a clear dose-response curve can be due to several factors. Troubleshooting: - Concentration Range: You may need to test a wider or different range of this compound concentrations. - Incubation Time: The incubation time may be too short for the effects to become apparent. Consider extending the treatment duration. - Compound Stability: Ensure your compound is not degrading in the culture medium over the course of the experiment. Prepare fresh dilutions for each experiment.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (282.17 mM) | Ultrasonic assistance may be needed.[1] |
| DMSO | 70 mg/mL (197.51 mM) | Use fresh, non-hygroscopic DMSO.[2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | - |
| Ethanol | 3 mg/mL | - |
| DMF | 3 mg/mL | - |
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 Value (µM) | Reference |
| B16 Melanoma | MTT Assay | 22.15 | [3] |
| A375 Melanoma | MTT Assay | 22.9 | [3] |
| BV-2 Microglial Cells | Griess Assay (Nitric Oxide Inhibition) | 19.52 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as desired in 6-well plates or culture flasks.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 500 x g for 5 minutes and discarding the supernatant.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Caspase-3 Activity Assay (Colorimetric)
This protocol outlines the measurement of Caspase-3 activity, a key marker of apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing Cell Lysis Buffer, 2X Reaction Buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of the cell lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of Cell Lysis Buffer.[12]
-
Assay Reaction:
-
Incubation and Measurement:
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to visualize key processes.
Caption: PI3K/Akt signaling pathway modulated by this compound.
Caption: AMPK/PPARα signaling pathway activated by this compound.[14][15][16]
Caption: Experimental workflow for the Annexin V apoptosis assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Storage stability and degradation mechanism of xanthohumol in Humulus lupulus L. and beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
- 12. abcam.com [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of (2S)-Isoxanthohumol
Welcome to the technical support center for the purification of (2S)-Isoxanthohumol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up the purification of this chiral flavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for purifying this compound on a larger scale?
A1: The purification of this compound from a crude hop extract is typically a two-stage process. The first stage involves the purification of the racemic mixture of isoxanthohumol to remove other impurities from the extract. The second stage is the chiral separation of the (2S)- and (2R)-enantiomers to isolate the desired this compound.
Q2: How is the initial purification of racemic isoxanthohumol from the crude extract achieved at scale?
A2: Macroporous resin chromatography is an effective and scalable method for the initial purification of flavonoids like isoxanthohumol from crude plant extracts.[1][2][3] This technique offers advantages such as high adsorption capacity, good selectivity, and the use of relatively benign solvents for elution, making it suitable for industrial applications.[1][3]
Q3: How can I separate the (2S)-enantiomer from the racemic mixture of isoxanthohumol?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers of flavonoids.[4][5] For isoxanthohumol, polysaccharide-based chiral stationary phases (CSPs) have been shown to be effective. Specifically, columns such as Chiralcel OD-H and Chiralpak AD-RH have been used for the analytical separation of isoxanthohumol enantiomers and can be scaled up for preparative purification.[4][5]
Q4: What are the key considerations when scaling up the chiral HPLC separation?
A4: When scaling up a chiral HPLC method, the primary goal is to increase the throughput while maintaining resolution and purity. Key parameters to consider include column dimensions (increasing diameter while keeping bed height constant), flow rate, sample loading, and solvent consumption. The transition from analytical to preparative scale often involves optimizing the mobile phase composition and flow rate to maximize the amount of product purified per unit of time.
Experimental Workflow
The overall workflow for the scaled-up purification of this compound can be visualized as follows:
Experimental Protocols
Stage 1: Purification of Racemic Isoxanthohumol using Macroporous Resin Chromatography
This protocol outlines a general procedure for the enrichment of total flavonoids, including racemic isoxanthohumol, from a crude extract. Optimization will be required for specific extracts and scales.
1. Resin Selection and Pre-treatment:
-
Resin Selection: A screening of different macroporous resins (e.g., non-polar, weakly polar, and polar) is recommended to find the one with the best adsorption and desorption characteristics for isoxanthohumol.[1][3][6] Resins like AB-8 and HPD-600 have shown good performance for flavonoid purification.[3][6][7]
-
Pre-treatment: Soak the selected resin in ethanol for 24 hours to remove any residual monomers and porogenic agents. Then, wash the resin thoroughly with deionized water until no ethanol is detected.
2. Column Packing:
-
Wet-pack the pre-treated macroporous resin into a chromatography column of appropriate size for the desired scale.
3. Adsorption (Loading):
-
Dissolve the crude hop extract in a suitable solvent (e.g., a low concentration of ethanol in water) and adjust the pH if necessary to optimize adsorption.[3]
-
Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
-
Monitor the effluent to determine the breakthrough point, where the resin becomes saturated and the target compounds start to elute.
4. Washing:
-
After loading, wash the column with deionized water or a very low concentration of ethanol to remove unbound impurities such as sugars and polar compounds.
5. Desorption (Elution):
-
Elute the adsorbed flavonoids using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).[3]
-
Collect fractions and analyze them by HPLC to identify those containing the highest concentration and purity of racemic isoxanthohumol.
6. Concentration:
-
Pool the fractions rich in racemic isoxanthohumol and remove the solvent under reduced pressure to obtain the purified racemic product.
Stage 2: Chiral Separation of this compound by Preparative HPLC
This protocol provides a starting point for scaling up the analytical chiral separation to a preparative scale.
1. Analytical Method Development:
-
Develop an analytical HPLC method for the baseline separation of isoxanthohumol enantiomers using a suitable chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-RH).[4][5]
-
Optimize the mobile phase composition (e.g., hexane/ethanol or methanol/2-propanol/water) to achieve good resolution (Rs > 1.5) and a reasonable analysis time.[4][5]
2. Scale-Up Calculation:
-
Use the parameters from the optimized analytical method to calculate the conditions for the preparative scale. The flow rate and injection volume can be scaled up based on the cross-sectional area of the preparative column compared to the analytical column.
3. Preparative HPLC Run:
-
Column: A preparative column packed with the same chiral stationary phase as used in the analytical method.
-
Mobile Phase: The optimized mobile phase from the analytical method.
-
Sample Preparation: Dissolve the purified racemic isoxanthohumol in the mobile phase at the highest possible concentration without causing peak distortion.
-
Injection: Inject the sample onto the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the elution of the (2S)- and (2R)-enantiomers.
4. Analysis and Pooling:
-
Analyze the collected fractions using the analytical chiral HPLC method to determine the enantiomeric purity.
-
Pool the fractions containing the this compound with the desired purity.
5. Solvent Removal:
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Macroporous Resins for Flavonoid Purification (Illustrative Data)
| Resin Type | Polarity | Adsorption Capacity (mg/g) | Desorption Ratio (%) |
| Resin A | Non-polar | 15.2 | 68.5 |
| Resin B | Weakly Polar | 25.8 | 85.2 |
| Resin C | Polar | 18.5 | 75.1 |
Note: This table provides illustrative data. Actual values will depend on the specific resin, flavonoid, and experimental conditions.
Table 2: Scale-Up Parameters for Preparative Chiral HPLC (Illustrative Data)
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 4.6 x 250 mm | 20 x 250 mm |
| Flow Rate | 1.0 mL/min | 18.8 mL/min |
| Injection Volume | 10 µL | 1.88 mL |
| Sample Concentration | 1 mg/mL | 10 mg/mL |
| Expected Yield per run | - | ~15 mg of (2S)-IX |
| Solvent Consumption | ~40 mL | ~750 mL |
Note: These are calculated values based on a direct scale-up and will require optimization.
Troubleshooting Guides
Macroporous Resin Chromatography
Preparative Chiral HPLC
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The experimental protocols and troubleshooting guides are general and may require optimization for specific applications and scales. Always refer to the manufacturer's instructions for equipment and consumables.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adsorption and Desorption Characteristics of Total Flavonoids from Acanthopanax senticosus on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Lyophilization of Isoxanthohumol Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cryoprotectants for the lyophilization of isoxanthohumol (IXN) nanoparticles. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the freeze-drying process.
Frequently Asked Questions (FAQs)
Q1: Why is lyophilization necessary for isoxanthohumol nanoparticles?
A1: Lyophilization, or freeze-drying, is a critical process for enhancing the long-term stability of isoxanthohumol nanoparticle formulations.[1][2][3] Aqueous suspensions of nanoparticles can be prone to physical and chemical instability, leading to aggregation, particle fusion, and potential degradation of the encapsulated isoxanthohumol.[1][4] Converting the nanoparticle suspension into a dry powder through lyophilization improves shelf life and facilitates storage and transportation.[5]
Q2: What are cryoprotectants and why are they essential for freeze-drying IXN nanoparticles?
A2: Cryoprotectants are excipients added to nanoparticle formulations before freeze-drying to protect them from the stresses of the freezing and drying processes.[1][6] During lyophilization, the formation of ice crystals can exert mechanical stress on the nanoparticles, leading to irreversible aggregation and an increase in particle size upon reconstitution.[6][7] Cryoprotectants form a glassy, amorphous matrix around the nanoparticles, which helps to maintain their separation and structural integrity, ensuring they can be easily redispersed to their original size.[5][7]
Q3: Which cryoprotectants are recommended for isoxanthohumol nanoparticles?
A3: For isoxanthohumol nanoparticles (IXN-Nps), 5% mannitol has been identified as an effective cryoprotectant. Sugars like sucrose and trehalose are also commonly used and have shown excellent cryoprotective effects for various types of nanoparticles, including those carrying hydrophobic drugs.[8][9][10] The optimal choice and concentration will depend on the specific formulation of your IXN nanoparticles. It is highly recommended to screen several cryoprotectants to determine the best option for your system.
Q4: What is a freeze-thaw study and how can it help in selecting a cryoprotectant?
A4: A freeze-thaw study is a rapid screening method to predict the effectiveness of a cryoprotectant before committing to a full lyophilization cycle.[11] The principle is that a cryoprotectant that effectively prevents nanoparticle aggregation during a simple freezing and thawing cycle is likely to perform well during the more complex freeze-drying process.[11] This method saves time and resources by quickly identifying promising candidates for cryoprotection.[11]
Q5: What are the key parameters to evaluate after lyophilization and reconstitution of IXN nanoparticles?
A5: After reconstituting the lyophilized powder, it is crucial to assess the following parameters to ensure the quality of your isoxanthohumol nanoparticles:
-
Particle Size and Polydispersity Index (PDI): To confirm that the nanoparticles have not aggregated.
-
Zeta Potential: To check for changes in surface charge, which can affect stability.
-
Visual Appearance and Reconstitution Time: The lyophilized cake should be uniform, and the powder should redisperse quickly and completely.[5]
-
Encapsulation Efficiency and Drug Loading: To ensure that the isoxanthohumol has not leaked from the nanoparticles during the process.
-
Moisture Content: To confirm the effectiveness of the drying process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Particle Size and/or PDI after Reconstitution | - Insufficient cryoprotectant concentration.- Inappropriate choice of cryoprotectant.- Freezing rate is too slow or too fast for the formulation.[7] | - Increase the cryoprotectant concentration.- Screen other cryoprotectants such as trehalose or sucrose.- Optimize the freezing protocol (e.g., compare slow freezing at -20°C with rapid freezing at -70°C).[6] |
| Difficulty in Reconstituting the Lyophilized Powder | - Nanoparticle aggregation during lyophilization.- Collapse of the cake structure during primary drying. | - Use a more effective cryoprotectant or a combination of cryoprotectants (e.g., a sugar with a polymer).- Ensure the shelf temperature during primary drying is below the collapse temperature (Tc) of the formulation. |
| Visible Aggregates in the Reconstituted Suspension | - Severe particle fusion during the freezing step. | - A higher concentration of cryoprotectant is likely needed to properly embed and separate the nanoparticles.[7]- Consider using a combination of cryoprotectants. |
| "Collapsed" or "Melted-Back" Lyophilized Cake | - The temperature during primary drying exceeded the collapse temperature (Tc) of the formulation.[12] | - Determine the Tc of your formulation using a freeze-drying microscope or differential scanning calorimetry (DSC).- Set the shelf temperature during primary drying at least 2-5°C below the determined Tc. |
| Loss of Isoxanthohumol Encapsulation | - Destabilization of the nanoparticle structure during freezing and/or drying. | - Screen for a cryoprotectant that better preserves the integrity of the nanoparticle matrix.- A less aggressive lyophilization cycle with slower temperature ramps may be beneficial. |
Data on Cryoprotectant Performance for Nanoparticles
The following tables summarize data from studies on various nanoparticles, which can serve as a reference for selecting cryoprotectants for hydrophobic drug-loaded nanoparticles like isoxanthohumol.
Table 1: Comparison of Cryoprotectants for Progesterone-Loaded Solid Lipid Nanoparticles (SLNs)
| Cryoprotectant (10%) | Particle Size after Freeze-Thaw (Slow Freeze, -20°C) (nm) | Particle Size after Freeze-Thaw (Rapid Freeze, -70°C) (nm) | Particle Size after Lyophilization (nm) |
| Trehalose | 450 | 350 | ~330 |
| Sorbitol | 480 | 360 | ~400 |
| Mannitol | 500 | 380 | ~420 |
| Dextran | 600 | 450 | ~550 |
| PVP 40 | 700 | 500 | ~600 |
| Glycine | 1200 | 600 | >1000 |
Data adapted from a study on progesterone-loaded stearic acid solid lipid nanoparticles. Trehalose was identified as the most effective cryoprotectant.[6]
Table 2: Effect of Trehalose Concentration on Insulin-Loaded PLGA Nanoparticles
| Cryoprotectant | Concentration (% w/v) | Particle Size after Lyophilization (nm) |
| None | 0 | >1000 (Aggregated) |
| Trehalose | 5 | ~450 |
| Trehalose | 10 | ~396 |
| Trehalose | 15 | ~420 |
| Trehalose | 20 | ~400 |
Data adapted from studies on PLGA nanoparticles. These studies highlight the importance of optimizing the cryoprotectant concentration.[13][14]
Experimental Protocols
Protocol 1: Screening of Cryoprotectants using a Freeze-Thaw Study
This protocol provides a method for rapidly screening the effectiveness of different cryoprotectants.
-
Preparation of Samples:
-
Prepare stock solutions of various cryoprotectants (e.g., 20% w/v mannitol, 20% w/v trehalose, 20% w/v sucrose) in deionized water.
-
To a fixed volume of your isoxanthohumol nanoparticle suspension, add a sufficient volume of the cryoprotectant stock solution to achieve the desired final concentration (e.g., 5% or 10% w/v).
-
Gently mix the samples.
-
Prepare a control sample of the nanoparticle suspension without any cryoprotectant.
-
-
Freezing:
-
Transfer the samples into appropriate vials.
-
Place the vials in a freezer at -40°C or -70°C and hold for at least 12 hours.[11]
-
-
Thawing:
-
Remove the samples from the freezer and allow them to thaw at room temperature until they have completely returned to a liquid state.[11]
-
-
Analysis:
-
Measure the particle size and Polydispersity Index (PDI) of each sample using Dynamic Light Scattering (DLS).
-
Compare the particle size and PDI of the cryoprotected samples to the control (without cryoprotectant) and to the original, unfrozen nanoparticle suspension.
-
The cryoprotectant that results in the smallest change in particle size and PDI is considered the most promising candidate for lyophilization.
-
Protocol 2: Lyophilization of Isoxanthohumol Nanoparticles
This is a general protocol for the lyophilization of nanoparticles. The cycle parameters should be optimized for your specific formulation and freeze-dryer.
-
Formulation:
-
Prepare the isoxanthohumol nanoparticle suspension with the optimal cryoprotectant and concentration determined from the screening study.
-
-
Freezing:
-
Dispense the formulated nanoparticle suspension into lyophilization vials.
-
Place the vials on the shelf of the freeze-dryer.
-
Cool the shelves to a temperature of -40°C at a controlled rate (e.g., 1°C/minute).
-
Hold the samples at -40°C for at least 2 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Once the samples are completely frozen, apply a vacuum to the chamber (e.g., ≤ 200 mTorr).
-
Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -20°C). This temperature should be held constant for 24-48 hours, or until all the ice has sublimated.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature further (e.g., to 25°C) while maintaining the vacuum.
-
Hold for an additional 6-12 hours to remove any residual, unfrozen water.
-
-
Stoppering and Storage:
-
Backfill the chamber with an inert gas like nitrogen.
-
Stopper the vials under vacuum or nitrogen.
-
Remove the vials from the freeze-dryer and seal them.
-
Store the lyophilized product at the recommended temperature (e.g., 4°C or room temperature), protected from light and moisture.
-
Visualizations
Caption: A flowchart illustrating the process of selecting a cryoprotectant and performing lyophilization.
Caption: Isoxanthohumol may exert anti-cancer effects by modulating key signaling pathways.
References
- 1. The effect of cryoprotection on the use of PLGA encapsulated iron oxide nanoparticles for magnetic cell labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Comprehensive Optimization of a Freeze-Drying Process Achieving Enhanced Long-Term Stability and In Vivo Performance of Lyophilized mRNA-LNPs | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Freeze Thaw: A Simple Approach for Prediction of Optimal Cryoprotectant for Freeze Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of cryoprotectants on the porosity and stability of insulin-loaded PLGA nanoparticles after freeze-drying - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Increase the Oral Bioavailability of Isoxanthohumol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at increasing the oral bioavailability of isoxanthohumol (IXN).
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low oral bioavailability of isoxanthohumol?
A1: The low oral bioavailability of isoxanthohumol (IXN) is primarily attributed to its poor aqueous solubility.[1][2] IXN is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[1][2] This low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. While it can permeate the intestinal wall, if it is not dissolved, it cannot be efficiently absorbed into the bloodstream. Additionally, like many flavonoids, IXN may be subject to metabolic processes in the gut and liver, though its conversion to 8-prenylnaringenin (8PN) can be considered a bioactivation step.[3][4]
Q2: What are the most promising strategies to enhance the oral bioavailability of isoxanthohumol?
A2: Several strategies have shown significant promise in enhancing the oral bioavailability of isoxanthohumol (IXN):
-
Nanoformulations: Reducing the particle size of IXN to the nanometer range can significantly increase its surface area, leading to improved dissolution and bioavailability.[1] Nanosuspensions and solid lipid nanoparticles (SLNs) are two effective approaches.[1][5][6]
-
Prodrug Approach and Metabolism: Isoxanthohumol itself is a prodrug of the potent phytoestrogen 8-prenylnaringenin (8PN).[3][7] The conversion of IXN to 8PN by the gut microbiota can lead to increased systemic exposure to a more active compound.[3][4][8]
-
Lipid-Based Formulations: Formulating IXN with lipids, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.[9][10]
Q3: How much can I expect to increase the oral bioavailability of isoxanthohumol using nanoformulations?
A3: Nanoformulations have been demonstrated to significantly increase the oral bioavailability of isoxanthohumol. For instance, an isoxanthohumol nanosuspension was found to increase the oral bioavailability by 2.8 times compared to an isoxanthohumol solution in in vivo studies.[1][2] For the related compound xanthohumol, formulation into solid lipid nanoparticles (SLNs) resulted in a 4.70-fold increase in the area under the curve (AUC).[8]
Troubleshooting Guides
Issue 1: Low bioavailability despite successful nanoformulation.
| Possible Cause | Troubleshooting Step |
| Particle Aggregation | Ensure the presence of an effective stabilizer in your nanosuspension or the appropriate surfactant in your SLN formulation to prevent particle agglomeration in the gastrointestinal tract. Consider freeze-drying the nanosuspension with a cryoprotectant like mannitol to improve stability and redispersibility.[1][2] |
| Inadequate in vivo Dissolution | The in vivo environment is complex. The presence of food can alter dissolution. Conduct dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo performance. |
| Rapid Metabolism | While conversion to 8PN is often desirable, other metabolic pathways might lead to inactive metabolites. Investigate the metabolic profile of the nanoformulation in vitro using liver microsomes or S9 fractions, and in vivo by analyzing plasma and urine for metabolites. |
Issue 2: High variability in in vivo pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Interindividual Differences in Gut Microbiota | The conversion of isoxanthohumol to 8-prenylnaringenin is dependent on the composition of the gut microbiota, which can vary significantly between individuals.[3] This can lead to high variability in the levels of 8PN and overall exposure. Consider using animals with a defined gut microbiota or co-administering specific bacterial strains like Eubacterium limosum that are known to perform this conversion.[4][8] |
| Food Effects | The presence or absence of food can significantly impact the absorption of lipophilic compounds. Standardize the feeding conditions of your animal subjects (e.g., fasted or fed state) throughout the study. |
| Formulation Instability | Ensure the physical and chemical stability of your formulation under the conditions of your study. Re-characterize your formulation for particle size and other relevant parameters just before administration. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Isoxanthohumol Formulations
| Formulation | Animal Model | Dose | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) | Relative Bioavailability Increase | Reference |
| Isoxanthohumol Solution | Mice | 50 mg/kg | 3.95 ± 0.81 | 0.5 | - | Baseline | [6] |
| Isoxanthohumol Nanosuspension | Rats | - | - | - | - | 2.8-fold | [1][2] |
Table 2: Physicochemical Properties of Isoxanthohumol Nanoformulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Isoxanthohumol Nanosuspension | 249.5 | 0.149 | -25.21 | [1][2] |
| Xanthohumol-loaded SLNs | 108.6 | 0.22 | -12.70 | [8] |
Experimental Protocols
Protocol 1: Preparation of Isoxanthohumol Nanosuspension by Micro Media Grinding
This protocol is based on the methodology described for preparing isoxanthohumol nanosuspensions.[1][2]
Materials:
-
Isoxanthohumol (IXN) powder
-
Stabilizer solution (e.g., hydroxypropyl methylcellulose, HPMC)
-
Zirconium oxide beads (0.5 mm)
-
Purified water
-
High-speed stirrer
-
Media mill
Procedure:
-
Prepare a coarse suspension by dispersing IXN powder in the stabilizer solution under high-speed stirring.
-
Transfer the coarse suspension to the media mill charged with zirconium oxide beads.
-
Mill the suspension at a specified speed and temperature for a predetermined duration.
-
Periodically withdraw samples to monitor the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size and PDI are achieved.
-
Separate the nanosuspension from the milling media.
-
For a solid dosage form, the nanosuspension can be freeze-dried with a cryoprotectant (e.g., 5% mannitol).[1][2]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the oral bioavailability of an isoxanthohumol formulation.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.
-
Divide the rats into groups (e.g., control group receiving IXN solution, test group receiving IXN nanosuspension).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract IXN and its metabolites (e.g., 8PN) from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentrations of IXN and its metabolites using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Determine the relative bioavailability of the test formulation compared to the control solution.
Visualizations
Caption: Experimental workflow for enhancing isoxanthohumol bioavailability.
Caption: Metabolic conversion of isoxanthohumol in the gut.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, characterization, and ex vivo evaluation of isoxanthohumol nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The prenylflavonoid isoxanthohumol from hops (Humulus lupulus L.) is activated into the potent phytoestrogen 8-prenylnaringenin in vitro and in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality by Design Based Formulation of Xanthohumol Loaded Solid Lipid Nanoparticles with Improved Bioavailability and Anticancer Effect against PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activation of proestrogens from hops (Humulus lupulus L.) by intestinal microbiota; conversion of isoxanthohumol into 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 10. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Enantiomeric Puzzle: A Comparative Guide to (2S)- and (2R)-Isoxanthohumol's Biological Activity
Despite growing interest in the therapeutic potential of isoxanthohumol (IXN), a prenylflavonoid found in hops and beer, a significant knowledge gap exists in understanding the distinct biological activities of its individual stereoisomers, (2S)-Isoxanthohumol and (2R)-Isoxanthohumol. While research has established the anti-cancer, anti-inflammatory, and neuroprotective properties of racemic IXN (a 1:1 mixture of both enantiomers), comparative data on the specific potency and mechanisms of each enantiomer remains largely unavailable in publicly accessible scientific literature.
Isoxanthohumol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, the (2S) and (2R) enantiomers. It is well-documented that the stereochemistry of a molecule can significantly influence its pharmacological activity, with one enantiomer often exhibiting greater potency or a different biological effect than the other. However, the current body of research on isoxanthohumol has predominantly focused on the racemic mixture, leaving the individual contributions of the (2S) and (2R) forms poorly understood.
This guide aims to provide a comprehensive overview of the known biological activities of isoxanthohumol and to highlight the critical need for further research into the enantioselective effects of its stereoisomers. While direct comparative data is absent, this document will summarize the established activities of racemic isoxanthohumol and discuss the potential implications of stereochemistry on its therapeutic applications.
Biological Activities of Racemic Isoxanthohumol: A Foundation for Enantiomeric Exploration
Studies on racemic isoxanthohumol have demonstrated its potential in several therapeutic areas:
-
Anti-Cancer Activity: Racemic IXN has been shown to exhibit antiproliferative effects against various cancer cell lines, including those of the breast, colon, and prostate.[1][2] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell growth and survival.[2]
-
Anti-Inflammatory Activity: Isoxanthohumol has been reported to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] NF-κB is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
-
Neuroprotective Effects: Emerging research suggests that racemic IXN may have neuroprotective properties, although the specific mechanisms are still under investigation.[5]
The Missing Pieces: (2S)- vs. (2R)-Isoxanthohumol
A thorough review of the scientific literature reveals a conspicuous absence of studies directly comparing the biological activities of the isolated (2S)- and (2R)-enantiomers of isoxanthohumol. While methods for the chiral separation of these enantiomers have been developed, subsequent comparative biological evaluations have not been published.[6]
This lack of data prevents the creation of a quantitative comparison of their potencies (e.g., IC50 values for anti-cancer activity or inhibition of inflammatory markers). Consequently, it is currently not possible to determine if one enantiomer is more active than the other or if they possess distinct pharmacological profiles.
Experimental Methodologies for Future Comparative Studies
To address this knowledge gap, future research should focus on the separate evaluation of (2S)- and (2R)-Isoxanthohumol using established in vitro and in vivo models. The following experimental protocols, commonly used for assessing the biological activities of racemic isoxanthohumol, can be adapted for such comparative studies.
Anti-Cancer Activity Assessment
-
Cell Viability and Proliferation Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation. Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) would be treated with a range of concentrations of each enantiomer to determine their respective IC50 values (the concentration required to inhibit cell growth by 50%).
-
Experimental Workflow:
MTT Assay Workflow for Comparing IXN Enantiomers
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Comparing the percentage of apoptotic cells induced by each enantiomer would reveal any stereoselective effects on apoptosis induction.
-
Anti-Inflammatory Activity Assessment
-
NF-κB Inhibition Assays:
-
Reporter Gene Assay: Cells can be transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. A decrease in reporter gene activity in the presence of each enantiomer following stimulation with an inflammatory agent (e.g., TNF-α) would indicate NF-κB inhibition.
-
Western Blot Analysis: The effect of each enantiomer on the phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the nuclear translocation of the p65 subunit of NF-κB can be assessed by Western blotting.
-
-
Cytokine Production Assays:
-
ELISA (Enzyme-Linked Immunosorbent Assay): The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of immune cells (e.g., macrophages) treated with each enantiomer and an inflammatory stimulus can be quantified using ELISA.
-
Signaling Pathway Diagram:
Potential Inhibition of the NF-κB Pathway by IXN Enantiomers
-
Neuroprotective Activity Assessment
-
Neuronal Cell Viability Assays:
-
Primary neurons or neuronal cell lines (e.g., SH-SY5Y) can be subjected to neurotoxic insults (e.g., oxidative stress, glutamate excitotoxicity). The protective effects of each enantiomer on cell viability can be measured using assays like the MTT or LDH (lactate dehydrogenase) release assay.
-
Conclusion: A Call for Enantioselective Research
The existing body of research provides a strong rationale for the therapeutic potential of isoxanthohumol. However, the lack of comparative data on the biological activities of its (2S) and (2R) enantiomers represents a significant hurdle in the development of this compound for clinical applications. A deeper understanding of the enantioselective properties of isoxanthohumol is crucial for identifying the more potent and potentially less toxic enantiomer, which would be a critical step towards the development of more effective and safer therapeutic agents. Future research efforts should prioritize the synthesis or separation of the individual enantiomers and their direct comparison in a range of biological assays to fully unlock the therapeutic promise of this fascinating natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential Inhibite Effect of Xanthohumol on HepG2 Cells and Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4'-O-acetyl-isoxanthohumol and its analogues as antioxidant and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of xanthohumol and isoxanthohumol on 3T3-L1 cell apoptosis and adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
A Comparative Analysis of the Anticancer Properties of Isoxanthohumol and Xanthohumol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthohumol (XN) and isoxanthohumol (IXN) are prenylated flavonoids predominantly found in hops (Humulus lupulus L.), the primary bittering agent in beer.[1][2] While both compounds share a similar chemical backbone, their structural differences, arising from the cyclization of the chalcone structure of XN to the flavanone structure of IXN, lead to distinct biological activities.[3] Numerous studies have highlighted the potential of these natural compounds as anticancer agents, demonstrating their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis.[2][3] This guide provides a comparative overview of the anticancer effects of isoxanthohumol and xanthohumol, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in the field of oncology and drug discovery.
Data Presentation: Comparative Anticancer Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for isoxanthohumol and xanthohumol in various cancer cell lines, providing a quantitative comparison of their cytotoxic and antiproliferative effects. Overall, the data suggests that xanthohumol is generally a more potent anticancer agent than isoxanthohumol across a range of cancer types.[2]
| Cancer Type | Cell Line | Compound | IC50 (µM) | Incubation Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | Xanthohumol | 6.7 | 24 | [2] |
| Hs578T | Xanthohumol | 4.78 | 24 | [2] | |
| MCF-7 | Isoxanthohumol | >100 | 48 | [4] | |
| Colon Cancer | HT-29 | Xanthohumol | 3.6 - 7.3 | 48 | [5] |
| HT-29 | Isoxanthohumol | 16.9 | Not Specified | [6] | |
| SW480 | Xanthohumol | 3.6 | 48 | [5] | |
| SW480 | Isoxanthohumol | >100 | 48 | [5] | |
| SW620 | Xanthohumol | 7.3 | 48 | [5] | |
| SW620 | Isoxanthohumol | >100 | 48 | [5] | |
| Ovarian Cancer | A-2780 | Xanthohumol | 0.52 | 48 | [2] |
| A-2780 | Isoxanthohumol | >100 | Not Specified | [3] | |
| Prostate Cancer | PC-3 | Xanthohumol | 20-40 | Not Specified | [1] |
| DU145 | Xanthohumol | 20-40 | Not Specified | [1] | |
| Melanoma | B16F10 | Xanthohumol | 18.5 | 48 | [4] |
| B16F10 | Isoxanthohumol | >100 | 48 | [4] | |
| Neuroblastoma | NGP, SH-SY-5Y, SK-N-AS | Xanthohumol | ~12 | Not Specified | [7] |
Experimental Protocols
This section details the methodologies for key experiments commonly used to evaluate the anticancer effects of isoxanthohumol and xanthohumol.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: Treat the cells with various concentrations of isoxanthohumol or xanthohumol (typically ranging from 0.1 to 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Detection: Western Blotting for Apoptosis Markers
Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[11]
-
Protein Extraction: Treat cells with the compounds of interest for a specified time. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer containing protease inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 40 µg) on an 8%-12% polyacrylamide gel by SDS-PAGE.[12] Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved caspase-9, cleaved PARP, Bcl-2, Bax) overnight at 4°C.[11][13]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12] Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of apoptotic proteins between treated and untreated cells.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Treat cells with the compounds for the desired time. Harvest the cells, including any floating cells, and wash them with PBS.[1]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[1] Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[1]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[1] Incubate at room temperature for 5-10 minutes in the dark.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., FL-2 or FL-3).[14] Record at least 10,000 events per sample.[1]
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways and Molecular Mechanisms
Xanthohumol: A Multi-Targeted Anticancer Agent
Xanthohumol exerts its anticancer effects by modulating a wide array of signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[2]
Xanthohumol has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.[1] It also suppresses the activation of transcription factors such as NF-κB and STAT3, which are involved in inflammation, cell survival, and angiogenesis.[1][6] Furthermore, XN can inhibit the ERK1/2 signaling pathway and the Notch1 pathway, both of which are frequently dysregulated in various cancers.[1][2] In terms of apoptosis induction, xanthohumol upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent programmed cell death.[2]
Isoxanthohumol: A Modulator of Specific Cellular Processes
The anticancer mechanisms of isoxanthohumol are less extensively characterized compared to xanthohumol. However, studies have indicated its involvement in specific cellular pathways.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 3. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of (2S)-Isoxanthohumol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of (2S)-Isoxanthohumol against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Diclofenac. The information is compiled from various preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent.
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the in vivo anti-inflammatory efficacy of Isoxanthohumol, Ibuprofen, and Diclofenac in established animal models of inflammation. Due to the limited availability of data for the specific (2S)-enantiomer in acute inflammatory models, data for Isoxanthohumol is presented. It is important to note that the experimental models and conditions may vary between studies, warranting cautious interpretation of direct comparisons.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Isoxanthohumol | High-fat diet-fed mice (Chronic Inflammation) | 0.1% in diet | - Decreased mRNA expression of TNF-α and IL-1β in epididymal adipose tissue. | [1] |
| Ibuprofen | Carrageenan-induced paw edema in rats | 10 mg/kg | - Significant decrease in paw size compared to control. | [2] |
| Diclofenac | Carrageenan-induced paw edema in rats | 5 mg/kg | - Significant reduction in paw edema by 56.17 ± 3.89% at 2 hours. | [3] |
| Diclofenac | Carrageenan-induced paw edema in rats | 20 mg/kg | - Significant reduction in paw edema by 71.82 ± 6.53% at 3 hours. | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo inflammation models cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into control, standard drug (e.g., Ibuprofen, Diclofenac), and test compound (this compound) groups.
-
Compound Administration: The test compound or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the systemic inflammatory response and the efficacy of compounds in modulating cytokine production.
-
Animals: Male C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to control, LPS, and LPS + test compound (this compound) groups.
-
Compound Administration: The test compound is administered (e.g., orally or i.p.) prior to LPS challenge.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) is administered to induce a systemic inflammatory response. The control group receives saline.
-
Sample Collection: At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), blood and tissue samples (e.g., liver, spleen, lung) are collected.
-
Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA. Gene and protein expression of inflammatory mediators in tissues can be analyzed by RT-PCR and Western blotting, respectively.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflows.
Caption: Simplified signaling pathway of inflammation and points of intervention.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Discussion
The available data suggests that Isoxanthohumol possesses anti-inflammatory properties, as evidenced by its ability to reduce the expression of key pro-inflammatory cytokines in a chronic inflammation model.[1] The primary mechanism of action for isoxanthohumol's anti-inflammatory effects is thought to be through the inhibition of the NF-κB signaling pathway.[1] In contrast, Ibuprofen and Diclofenac are well-characterized NSAIDs that exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
A direct comparison of the potency of this compound with Ibuprofen and Diclofenac in a standardized acute inflammation model, such as the carrageenan-induced paw edema assay, is necessary for a conclusive evaluation of its relative efficacy. The data presented in this guide, compiled from separate studies, provides a preliminary basis for comparison and highlights the potential of this compound as an anti-inflammatory agent. Further research, including dose-response studies and head-to-head comparisons, is warranted to fully elucidate its therapeutic potential.
References
- 1. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection [mdpi.com]
- 2. njppp.com [njppp.com]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Estrogenic Potency of (2S)-Isoxanthohumol and 8-prenylnaringenin
Introduction
In the field of endocrine research, particularly concerning phytoestrogens, the prenylflavonoids from hops (Humulus lupulus L.) have garnered significant attention. Among these, 8-prenylnaringenin (8-PN) is recognized as one of the most potent phytoestrogens discovered to date.[1][2] Its precursor, isoxanthohumol (IX), is also found in hops and beer and serves as a pro-estrogen.[3][4] This guide provides an objective comparison of the estrogenic potency of (2S)-Isoxanthohumol and 8-prenylnaringenin, supported by quantitative data from various in vitro assays and detailed experimental protocols. The focus is to delineate their mechanisms of action and relative activities for researchers in pharmacology and drug development.
This compound is a chiral flavanone that exhibits limited intrinsic estrogenic activity.[2][3] Its significance lies in its biotransformation into the highly active 8-PN. This conversion can be mediated by human intestinal microbiota, specifically through O-demethylation, or by hepatic cytochrome P450 enzymes.[5][6][7] Consequently, the consumption of IX can lead to significant in vivo exposure to 8-PN, potentially influencing estrogen-dependent physiological processes.[8]
8-prenylnaringenin, particularly the (2S)-enantiomer, demonstrates a high binding affinity for estrogen receptors (ERs).[2] Unlike many other phytoestrogens that preferentially bind to ERβ, 8-PN shows a strong affinity for ERα, classifying it as a natural selective estrogen receptor modulator (SERM).[9][10] Its potency has been shown to be substantially greater than common isoflavones like genistein and daidzein.[2][11]
Data Presentation: Quantitative Comparison of Estrogenic Activity
The following tables summarize the quantitative data from various in vitro assays, comparing the estrogenic potency of 8-prenylnaringenin (8-PN) and Isoxanthohumol (IX) against the endogenous hormone 17β-estradiol (E2) and other known phytoestrogens.
Table 1: Relative Estrogenic Potency and Receptor Selectivity
| Compound | Assay Type | Target Receptor(s) | Relative Potency vs. E2 | Relative Potency vs. Other Phytoestrogens | Receptor Preference | Source(s) |
| 8-Prenylnaringenin (8-PN) | Multiple in vitro assays | ERα, ERβ | 5 - 250 times weaker | 8 - 150 times stronger than Genistein; 0.6 - 150 times stronger than Coumestrol | ERα | [2][9][10] |
| This compound (IX) | Multiple in vitro assays | ERα, ERβ | Very low / ~100 times weaker than 8-PN | Weak or no direct activity reported | Not significant | [2][12] |
| 17β-Estradiol (E2) | (Reference) | ERα, ERβ | 1 (Reference) | (Reference) | ERα / ERβ | N/A |
Table 2: Half-maximal Effective Concentrations (EC50/ED50) from In Vitro Assays
| Compound | Assay | Cell Line | Endpoint | EC50 / ED50 Value | Source(s) |
| 8-Prenylnaringenin (8-PN) | Alkaline Phosphatase (ALP) Induction | Ishikawa (Human Endometrial) | Enzyme Induction | 3.1 ± 1.1 nM | [12] |
| Isoxanthohumol (IX) | Alkaline Phosphatase (ALP) Induction | Ishikawa (Human Endometrial) | Enzyme Induction | 342 ± 125 nM | [12] |
| 17β-Estradiol (E2) | Alkaline Phosphatase (ALP) Induction | Ishikawa (Human Endometrial) | Enzyme Induction | ~0.01 - 0.1 nM (Typical) | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These assays are standard for assessing the estrogenic or anti-estrogenic potential of test compounds.[13]
Estrogen Receptor (ER) Competitive Ligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to purified ERα or ERβ.
-
Principle: The assay measures the affinity of a compound for the ER. A high-affinity compound will displace more radiolabeled E2 from the receptor.
-
Protocol Outline:
-
Purified recombinant human ERα or ERβ is incubated in a buffer solution.
-
A constant, low concentration of [³H]17β-estradiol is added to the receptor solution.
-
Varying concentrations of the test compound ((2S)-IX or 8-PN) are added to compete for binding.
-
The mixture is incubated to reach equilibrium.
-
The receptor-bound and free radioligand are separated (e.g., via hydroxylapatite precipitation or size-exclusion chromatography).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is calculated. This value is used to determine the relative binding affinity (RBA).
-
Yeast-Based Estrogen Screen (YES) Assay
This is a reporter gene assay that uses genetically modified yeast cells to detect estrogenic activity.
-
Principle: Yeast cells are transformed with two plasmids: one containing the human estrogen receptor (hER) gene and another containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., lacZ for β-galactosidase). Binding of an estrogenic compound to the hER activates transcription of the reporter gene, leading to a measurable color change.
-
Protocol Outline:
-
Saccharomyces cerevisiae cells are cultured in an appropriate medium.
-
The yeast cells are exposed to a range of concentrations of the test compound. 17β-estradiol is used as a positive control.
-
The cultures are incubated for a set period (e.g., 48-72 hours).
-
A substrate for the reporter enzyme (e.g., CPRG for β-galactosidase) is added.
-
The enzymatic reaction produces a colored product, the intensity of which is measured spectrophotometrically.
-
A dose-response curve is generated to determine the EC50 value.
-
E-SCREEN: MCF-7 Cell Proliferation Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.[14]
-
Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells. The increase in cell number is proportional to the estrogenic potency of the test substance.
-
Protocol Outline:
-
MCF-7 cells are cultured in a hormone-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) to establish a baseline proliferation rate.
-
Cells are seeded into multi-well plates and allowed to attach.
-
The medium is replaced with fresh hormone-depleted medium containing various concentrations of the test compound or controls.
-
The cells are incubated for approximately 6 days.[15]
-
Cell proliferation is quantified by measuring total cellular protein (e.g., sulforhodamine B assay) or by direct cell counting.
-
The proliferative effect (PE) is calculated relative to the hormone-free control, and the EC50 is determined from the dose-response curve.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key biological and experimental processes discussed.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxanthohumol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of proestrogens from hops (Humulus lupulus L.) by intestinal microbiota; conversion of isoxanthohumol into 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Systemically Achievable Doses of Beer Flavonoids Induce Estrogenicity in Human Endometrial Cells and Cause Synergistic Effects With Selected Pesticides [frontiersin.org]
- 13. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
- 14. Validation and application of a rapid in vitro assay for assessing the estrogenic potency of halogenated phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Assay Systems for the Assessment of Oestrogenicity | Pocket Dentistry [pocketdentistry.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (2S)-Isoxanthohumol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of (2S)-Isoxanthohumol is critical for its development as a potential therapeutic agent. This guide provides an objective comparison of common analytical methods for the analysis of this compound, supported by experimental data from various studies. It also outlines the principles of cross-validation to ensure data integrity and comparability across different analytical platforms.
Comparison of Analytical Methods for this compound Quantification
The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.
| Performance Parameter | HPLC-DAD | LC-MS/MS | Notes |
| Linearity (r²) | >0.999[1][2] | >0.99[3] | Both methods demonstrate excellent linearity over a range of concentrations. |
| Limit of Detection (LOD) | 16 µg/L[2] | 0.04 - 1.8 ng/mL (analyte dependent) | LC-MS/MS offers significantly higher sensitivity, making it suitable for trace-level analysis in complex biological matrices. |
| Limit of Quantitation (LOQ) | 50 µg/L[1] | Down to 1.8 ng/mL | The lower LOQ of LC-MS/MS is advantageous for pharmacokinetic and metabolic studies. |
| Accuracy (Recovery) | >90%[1][2] | 88-110% | Both techniques provide high accuracy for the quantification of prenylflavonoids. |
| Precision (RSD) | <5%[1] | <20% (at LLOQ) | Both methods demonstrate good repeatability and intermediate precision. |
| Specificity | Good; can be affected by co-eluting compounds. | Excellent; high specificity through mass-to-charge ratio detection. | LC-MS/MS is superior in distinguishing the analyte from matrix components. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of isoxanthohumol using HPLC-DAD and LC-MS/MS.
Protocol 1: HPLC-DAD Method
This method is suitable for the quantification of isoxanthohumol in hop extracts and related products.[2][4]
-
Sample Preparation:
-
Extract a known weight of the sample material with methanol containing 1% formic acid using ultrasonication.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.2 µm filter prior to injection.
-
-
Instrumentation:
-
HPLC system equipped with a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 125 mm x 4.6 mm, 3 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 1% formic acid.
-
Mobile Phase B: Methanol with 1% formic acid.
-
Gradient: A linear gradient from 60% to 85% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Quantification: Based on a calibration curve generated from authentic this compound standards.
-
Protocol 2: LC-MS/MS Method
This method is highly sensitive and selective, making it ideal for the analysis of isoxanthohumol in complex biological matrices such as beer or plasma.[3]
-
Sample Preparation:
-
For beer samples, degas the sample by sonication.
-
Dilute the sample with a methanol/water mixture.
-
Add an appropriate internal standard.
-
Filter the sample through a 0.2 µm filter.
-
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 50 mm x 2.0 mm, 1.6 µm particle size).
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A fast gradient from 45% to 70% B over 1.5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive or negative electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for isoxanthohumol and the internal standard.
-
Mandatory Visualizations
Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide comparable results for the same sample. This is essential when transferring methods between laboratories or when different techniques are used within a single study.
References
A Comparative Guide to the Pharmacokinetics of (2S)-Isoxanthohumol and Related Prenylflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacokinetic properties of (2S)-Isoxanthohumol (IXA), a promising bioactive prenylflavonoid, with its structurally related precursors and metabolites, Xanthohumol (XN) and 8-prenylnaringenin (8-PN). The data presented is intended to support research and development efforts in the field of flavonoid-based therapeutics.
Executive Summary
This compound, along with Xanthohumol and 8-prenylnaringenin, are key prenylflavonoids found in hops (Humulus lupulus L.) that have garnered significant interest for their potential health benefits, including anti-cancer and anti-inflammatory properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for evaluating their therapeutic potential. This guide summarizes key pharmacokinetic parameters from various in vitro and in vivo studies to facilitate a direct comparison and aid in the selection and development of these compounds as potential drug candidates.
In Vivo Pharmacokinetic Comparison
The following tables summarize the key pharmacokinetic parameters of this compound, Xanthohumol, and 8-prenylnaringenin observed in various in vivo studies.
Table 1: Comparison of Key In Vivo Pharmacokinetic Parameters in Rodents
| Parameter | This compound (IXA) | Xanthohumol (XN) | 8-Prenylnaringenin (8-PN) |
| Species | Mouse/Rat | Rat | Mouse |
| Dose | 50 mg/kg (oral, single) | 1.86, 5.64, 16.9 mg/kg (oral) | 50 mg/kg (oral) |
| Cmax | 3.95 ± 0.81 µmol/L[1][3] | 0.019 ± 0.002, 0.043 ± 0.002, 0.15 ± 0.01 mg/L | Lower than naringenin[4][5] |
| Tmax | 0.5 h[1][3] | ~ 4 h | 1-1.5 h, with a second peak at 7-10 h[6][7] |
| Bioavailability | ~4-5%[8] | 33%, 13%, 11% (dose-dependent)[1][9] | Significantly higher than 6-prenylnaringenin[8] |
| Key Tissue Distribution | High levels in the liver, followed by kidney, pancreas, lung, and spleen.[1][3][10] | High tissue distribution indicated by a large volume of distribution. | Higher accumulation in kidneys, liver, and muscles compared to naringenin.[4][5][11] |
Table 2: Comparison of Key In Vivo Pharmacokinetic Parameters in Humans
| Parameter | This compound (IXA) | Xanthohumol (XN) | 8-Prenylnaringenin (8-PN) |
| Dose | Not explicitly studied as a single compound | 20, 60, 180 mg (oral, single)[12][13] | 50, 250, 750 mg (oral, single)[7] |
| Cmax | - | 45 ± 7, 67 ± 11, 133 ± 23 µg/L[12] | Dose-dependent increase[7] |
| Tmax | - | Biphasic: ~1 h and 4-5 h[12][13] | 1-1.5 h, with a second peak at 7-10 h[6][7] |
| Major Circulating Forms | IXA and its glucuronide conjugates | XN and IX conjugates[12][13] | 8-PN and its glucuronide and sulfate conjugates[7][14] |
| Key Tissue Distribution | Detected in breast adipose and glandular tissue.[15] | Detected in breast adipose and glandular tissue.[15] | Detected in breast adipose and glandular tissue.[15] |
In Vitro Metabolism and Permeability Comparison
In vitro models are crucial for elucidating the metabolic pathways and absorption potential of xenobiotics. The following table compares the metabolism of the three prenylflavonoids in human liver microsomes and their permeability across Caco-2 cell monolayers, a model of the intestinal epithelium.
Table 3: Comparison of In Vitro Metabolism and Permeability
| Parameter | This compound (IXA) | Xanthohumol (XN) | 8-Prenylnaringenin (8-PN) |
| In Vitro System | Human Liver Microsomes | Human & Rat Liver Microsomes | Caco-2 Cells & Human Hepatocytes |
| Primary Metabolism | Demethylation to 8-PN; Hydroxylation of the prenyl group.[16][17] | Formation of hydroxylated metabolites and dehydrocycloxanthohumol.[16][18] | Extensive glucuronidation and sulfation.[14][19] |
| Key Metabolites | 8-prenylnaringenin (8-PN), hydroxylated IXA derivatives.[16][17] | Hydroxylated XN derivatives, dehydrocycloxanthohumol.[18] | 8-PN-glucuronides, 8-PN-sulfates.[14][19][20] |
| Caco-2 Permeability | Data not available | Data not available | High permeability, suggesting good intestinal absorption via passive diffusion.[19] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)
-
Animal Model: Male Sprague-Dawley rats or C57/BL6 mice are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration: The test compound (this compound, Xanthohumol, or 8-prenylnaringenin) is typically dissolved in a suitable vehicle (e.g., a mixture of polyethylene glycol, ethanol, and water). For oral administration, the solution is delivered via gavage. For intravenous administration, the solution is injected into a tail vein.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing from the tail vein or via cardiac puncture at the termination of the experiment. Plasma is separated by centrifugation.
-
Tissue Collection: At the end of the study, animals are euthanized, and various tissues (liver, kidney, spleen, lung, heart, brain, etc.) are collected, weighed, and stored at -80°C until analysis.
-
Sample Analysis: Plasma and tissue homogenate concentrations of the parent compound and its metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), and bioavailability.
In Vitro Metabolism using Human Liver Microsomes (Representative Protocol)
-
Incubation Mixture: A typical incubation mixture contains human liver microsomes, the test compound dissolved in a suitable solvent (e.g., methanol), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-generating system.
-
Incubation: The mixture is incubated at 37°C for a specific period (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Identification: The metabolites in the supernatant are identified and characterized using HPLC-MS/MS.
Caco-2 Cell Permeability Assay (Representative Protocol)
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the receiver compartment at specific time intervals.
-
Sample Analysis: The concentration of the test compound in the collected samples is determined by HPLC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to assess the rate of transport across the cell monolayer.
Visualizations
Metabolic Conversion Pathway of Prenylflavonoids
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability and Cardiometabolic Effects of Xanthohumol: Evidence from Animal and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8‐Prenylnaringenin tissue distribution and pharmacokinetics in mice and its binding to human serum albumin and cellular uptake in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Prenylnaringenin tissue distribution and pharmacokinetics in mice and its binding to human serum albumin and cellular uptake in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. helda.helsinki.fi [helda.helsinki.fi]
- 8. The Oral Bioavailability of 8-Prenylnaringenin from Hops (Humulus Lupulus L.) in Healthy Women and Men is Significantly Higher than that of its Positional Isomer 6-Prenylnaringenin in a Randomized Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Human pharmacokinetics of xanthohumol, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disposition of hop prenylflavonoids in human breast tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism of xanthohumol and isoxanthohumol, prenylated flavonoids from hops (Humulus lupulus L.), by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro biotransformation of xanthohumol, a flavonoid from hops (Humulus lupulus), by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro studies of intestinal permeability and hepatic and intestinal metabolism of 8-prenylnaringenin, a potent phytoestrogen from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of (2S)-Isoxanthohumol Across Diverse Hop Varieties: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical step that influences the efficacy and consistency of the final product. (2S)-Isoxanthohumol, a prenylflavonoid found in hops (Humulus lupulus L.), has garnered significant attention for its potential therapeutic properties, including anticancer, anti-inflammatory, and phytoestrogenic activities. However, the concentration of this bioactive compound can vary significantly among different hop cultivars. This guide provides a comparative analysis of this compound content in various hop varieties, supported by experimental data and detailed methodologies to aid in the selection of optimal botanical sources for research and development.
Quantitative Analysis of this compound in Hop Varieties
The concentration of this compound is intrinsically linked to its precursor, Xanthohumol, which is the most abundant prenylated flavonoid in hops.[1][2] During the brewing process, or through specific extraction and processing techniques, Xanthohumol isomerizes to form Isoxanthohumol.[1] While much of the literature focuses on the Xanthohumol content, understanding the levels of both compounds is crucial.
Fresh hops naturally contain a small amount of Isoxanthohumol. One study on Czech hop cultivars found that the concentration of Isoxanthohumol in fresh hops can be up to 0.02% (w/w).[3] The primary determinant of Isoxanthohumol yield, however, is the initial Xanthohumol concentration in the hop variety.
The following table summarizes the Xanthohumol content in various hop cultivars, which serves as a strong indicator of their potential to yield this compound. It is important to note that the direct quantification of this compound in a wide range of raw hop varieties is not extensively documented in a single comparative study. The data presented is compiled from various sources and primarily reflects the precursor, Xanthohumol.
| Hop Cultivar | Type | Xanthohumol Content (% w/w) | Isoxanthohumol Content in Fresh Hops (% w/w) | Reference |
| Agnus | High-alpha | 0.2 - 1.1 (Highest among Czech varieties) | Up to 0.02 | [3] |
| Galena | High-alpha | Not specified | Not specified | [4] |
| Marynka | Dual-purpose | High | Not specified | [5] |
| Lubelski | Aroma | Moderate | Not specified | [5] |
| Magnum | High-alpha | Low | Not specified | [5] |
| Sladek | Aroma | High Xanthohumol/alpha acid ratio | Up to 0.02 | [3] |
Note: The conversion rate of Xanthohumol to Isoxanthohumol can be influenced by processing conditions such as heat and pH.
Comparative Biological Activity of this compound
This compound exhibits a range of biological activities that are of significant interest in drug development. While studies directly comparing the bioactivity of this compound derived from different hop varieties are scarce, the following sections summarize the known effects of the compound, which are presumed to be consistent regardless of its botanical source.
Anticancer Activity
This compound has demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines.
-
Colon Cancer: In in-vitro models of colorectal carcinogenesis, Isoxanthohumol induced a significant decrease in the viability of Caco-2 cells at a concentration of 50 μM.[6] This effect was associated with a concentration-dependent increase in the G2/M phase of the cell cycle and an increased sub-G1 fraction, indicative of apoptosis.[6] Furthermore, Isoxanthohumol inhibited the invasion of HT115 colon cancer cells by up to 52% in a dose-dependent manner.[6]
-
Other Cancers: Studies have also shown that Isoxanthohumol can dose-dependently decrease the proliferation of HT-29 colon cancer cells.[7] Its precursor, Xanthohumol, has shown potent activity against breast, ovarian, and prostate cancer cell lines.[8]
Anti-inflammatory Activity
This compound has been shown to modulate inflammatory pathways. It can interfere with the NF-κB signaling cascade, a key regulator of inflammation.[9] While its anti-inflammatory effects are noted, its precursor, Xanthohumol, has been more extensively studied in this regard, showing inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[10]
Estrogenic and Anti-estrogenic Activity
The estrogenic activity of hop-derived prenylflavonoids is a subject of considerable research. This compound itself is considered to be weakly estrogenic.[6] However, it can be metabolized by the gut microbiota into the potent phytoestrogen 8-prenylnaringenin (8-PN).[6] Some studies have indicated that Isoxanthohumol possesses anti-estrogenic properties, inhibiting the effects of estradiol.[10]
Experimental Protocols
Extraction of Prenylflavonoids from Hop Cones
This protocol describes a general method for the extraction of this compound and other prenylflavonoids from hop material.
Materials:
-
Ground hop cones
-
Methanol or Ethanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Weigh a known amount of ground hop material (e.g., 1 g).
-
Add a defined volume of extraction solvent (e.g., 10 mL of methanol).
-
Sonicate the mixture for 15-30 minutes in an ultrasonic bath.[11]
-
Centrifuge the mixture to pellet the solid material.
-
Carefully decant the supernatant.
-
Repeat the extraction process on the pellet with a fresh portion of the solvent to ensure complete extraction.
-
Combine the supernatants.
-
Filter the combined extract through a 0.45 µm syringe filter prior to HPLC or LC-MS/MS analysis.[11]
Workflow for Prenylflavonoid Extraction
Quantification of this compound by HPLC-DAD
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound analytical standard
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 20-30 minutes to elute the compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 290 nm for Isoxanthohumol
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject a known volume (e.g., 20 µL) of the filtered hop extract and the standard solutions into the HPLC system.
-
Identify the this compound peak in the chromatogram of the hop extract by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.[12][13]
Cell Viability (MTT) Assay for Anticancer Activity
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., Caco-2, HT-29)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[14][15]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[14][15]
-
Cell viability is expressed as a percentage of the control (untreated) cells.
MTT Assay Workflow
Analysis of JAK/STAT Signaling Pathway by Western Blot
This method is used to determine if this compound affects the phosphorylation (activation) of key proteins in the JAK/STAT signaling pathway.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the MTT assay.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., p-STAT3).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total form of the protein (e.g., STAT3) and a loading control (e.g., GAPDH).[16][17][18]
JAK/STAT Signaling Pathway
Conclusion
The selection of a hop variety for the extraction of this compound should be guided by its Xanthohumol content, as this is the direct precursor. High-alpha and certain aroma varieties have been shown to be rich in this compound. While the biological activity of this compound is potent, further research is required to determine if the specific hop cultivar of origin influences its therapeutic efficacy. The provided experimental protocols offer a starting point for researchers to quantify this compound and evaluate its biological effects in a laboratory setting.
References
- 1. bioactivetech.pl [bioactivetech.pl]
- 2. researchgate.net [researchgate.net]
- 3. CONTENTS OF PRENYLFLAVONOIDS IN CZECH HOPS AND BEERS | International Society for Horticultural Science [ishs.org]
- 4. Prenylflavonoid variation in Humulus lupulus: distribution and taxonomic significance of xanthogalenol and 4'-O-methylxanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comparison of the anticancer properties of isoxanthohumol and 8-prenylnaringenin using in vitro models of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection [mdpi.com]
- 10. The hop constituent xanthohumol exhibits hepatoprotective effects and inhibits the activation of hepatic stellate cells at different levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of (2S)-Isoxanthohumol on Cytochrome P450 Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of (2S)-Isoxanthohumol on various cytochrome P450 (CYP450) enzymes, benchmarked against other key hop-derived prenylphenols. The data presented is compiled from peer-reviewed studies to support research and drug development efforts.
Comparative Inhibitory Effects on Cytochrome P450 Isoforms
This compound has demonstrated a potent and selective inhibitory profile against several key drug-metabolizing CYP450 enzymes. The following table summarizes the quantitative data on its inhibitory activity, alongside that of other relevant hop constituents.
| Compound | CYP Isoform | IC50 (μM) | Percent Inhibition (%) @ 10 μM | Reference |
| This compound | CYP2C8 | 0.2 | >60% | [1][2] |
| CYP1A2 | - | >90% | [3][4] | |
| CYP2C9 | - | >60% | ||
| CYP2C19 | - | >90% | [1] | |
| CYP2E1 | - | Poor Inhibition | [3][4] | |
| CYP3A4 | - | Poor Inhibition | [3][4] | |
| 8-Prenylnaringenin | CYP1A2 | 1.1 | >88% | [1][2] |
| CYP2C9 | 1.1 | >60% | [2] | |
| CYP2C19 | 0.4 | >90% | [2] | |
| CYP2C8 | - | >60% | ||
| Xanthohumol | CYP1A1 | - | Almost Complete | [3][4] |
| CYP1B1 | - | Complete | [3][4] | |
| CYP2C8 | - | >60% | [1] | |
| CYP2C9 | - | >60% | [1] | |
| CYP2E1 | - | Poor Inhibition | [3][4] | |
| CYP3A4 | - | Poor Inhibition | [3][4] |
Key Findings:
-
This compound is the most potent inhibitor of CYP2C8 among the tested hop prenylphenols, with an IC50 value of 0.2 μM.[1][2][5]
-
It also exhibits significant inhibition of CYP1A2 and CYP2C19 at a concentration of 10 μM.[1][3][4]
-
In contrast, this compound shows poor inhibitory activity against CYP2E1 and CYP3A4, suggesting a degree of selectivity in its action.[3][4]
Experimental Protocols
The following outlines the methodology for a typical in vitro cytochrome P450 inhibition assay as described in the cited literature.[1]
1. Materials and Reagents:
-
Human Liver Microsomes (pooled)
-
This compound and other test compounds
-
Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, amodiaquine for CYP2C8)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Pre-incubate human liver microsomes with a solution of this compound (or other inhibitors) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a cocktail of probe substrates and the NADPH regenerating system.
-
Allow the reaction to proceed for a specific incubation time (e.g., 10 minutes).
-
Terminate the reaction by adding a quenching solution, typically cold acetonitrile, which may also contain an internal standard for analytical purposes.
-
Centrifuge the samples to precipitate proteins.
3. Analytical Method:
-
The supernatant is collected and analyzed using ultrahigh pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
-
The formation of the specific metabolites from the probe substrates is quantified.
-
The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to the rate in a control incubation without the inhibitor.
-
IC50 values are determined by measuring the inhibition at a range of inhibitor concentrations and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for CYP450 Inhibition Assay
Caption: Workflow for determining CYP450 inhibition.
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound.
It is important to note that the metabolism of this compound to 8-prenylnaringenin is catalyzed by CYP1A2.[6] 8-prenylnaringenin is a known potent phytoestrogen. Furthermore, both this compound and 8-prenylnaringenin can undergo further oxidation by other CYP enzymes.[6]
References
- 1. Inhibition of human cytochrome P450 enzymes by hops (Humulus lupulus) and hop prenylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human cytochrome P450 enzymes by hops (Humulus lupulus) and hop prenylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of human hepatic cytochrome P450 enzymes involved in the metabolism of 8-prenylnaringenin and isoxanthohumol from hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of (2S)-Isoxanthohumol and Other Prenylflavonoids
An Objective Guide for Researchers and Drug Development Professionals
Prenylflavonoids, a class of polyphenolic compounds distinguished by the presence of a lipophilic prenyl group, have garnered significant attention in the scientific community for their diverse and potent biological activities. Found predominantly in hops (Humulus lupulus L.), these compounds, including (2S)-Isoxanthohumol (IXN), Xanthohumol (XN), 8-Prenylnaringenin (8-PN), and 6-Prenylnaringenin (6-PN), exhibit a range of pharmacological effects from anticancer and anti-inflammatory to antioxidant and phytoestrogenic properties. This guide provides a detailed comparison of the efficacy of this compound against other notable prenylflavonoids, supported by experimental data and detailed methodologies to aid in research and development endeavors.
Antiproliferative Activity
The anticancer potential of prenylflavonoids has been extensively studied across various cancer cell lines. The presence and position of the prenyl group, as well as the core flavonoid structure, significantly influence their cytotoxic and antiproliferative effects.
Comparative Antiproliferative Efficacy of Prenylflavonoids (IC50, µM)
| Compound | MCF-7 (Breast) | A-2780 (Ovarian) | HT-29 (Colon) | PC-3 (Prostate) | DU145 (Prostate) | MDA-MB-231 (Breast) | T-47D (Breast) |
| This compound (IXN) | Reported Activity[1] | Reported Activity[1] | Reported Activity[1] | Reported Activity[1] | Reported Activity[1] | More potent than cisplatin[2] | More potent than cisplatin[2] |
| Xanthohumol (XN) | 15.7 (48h)[3] | Strong Activity[2] | Comparable to cisplatin[2] | Higher than cisplatin[2] | Strong Activity[2] | Higher than cisplatin[2] | Higher than cisplatin[2] |
| 8-Prenylnaringenin (8-PN) | Weak Activity[2] | - | - | - | - | - | - |
| 6-Prenylnaringenin (6-PN) | Anticancer properties suggested[2] | - | - | - | - | - | Stronger than cisplatin[2] |
| α,β-dihydroxanthohumol | - | - | Comparable to cisplatin[2] | - | - | - | - |
- : Data not available in the reviewed sources.
Experimental Protocol: MTT Assay for Antiproliferative Activity
The antiproliferative activity of prenylflavonoids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A-2780, HT-29, PC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours of incubation, the cells are treated with various concentrations of the test compounds (this compound, Xanthohumol, etc.) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Studies have demonstrated that Xanthohumol (XN) generally exhibits higher antiproliferative activity across a broad range of cancer cell lines compared to Isoxanthohumol (IXN). For instance, XN showed higher potency than the chemotherapy drug cisplatin against five different cancer cell lines[2]. In contrast, IXN's antiproliferative effects are also significant, with reports indicating its activity against breast, ovarian, prostate, and colon cancer cells[1]. Interestingly, against certain breast cancer cell lines (MDA-MB-231 and T-47D), IXN was found to be more potent than cisplatin[2]. The structural isomerization of the chalcone XN to the flavanone IXN appears to reduce the cytostatic activity in some cancer cell lines[4].
Anti-inflammatory Activity
Prenylflavonoids are known to modulate inflammatory pathways, primarily by inhibiting key enzymes and signaling molecules involved in the inflammatory response.
Comparative Anti-inflammatory Efficacy
| Compound | Target/Mechanism | Observed Effect |
| This compound (IXN) | JAK/STAT signaling pathway | Inhibits expression of pro-inflammatory genes[1] |
| Xanthohumol (XN) | NF-κB pathway | Inhibits activation, reducing inflammatory cytokine production[5] |
| 8-Prenylnaringenin (8-PN) | - | Reduces levels of inflammatory mediators[6] |
| Other Prenylflavonoids | COX-2 | Inhibition of activity[7] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM with 10% FBS.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of prenylflavonoids for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and the cells are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.
Isoxanthohumol has been shown to interfere with the JAK/STAT signaling pathway, leading to the inhibition of pro-inflammatory gene expression[1]. Xanthohumol exerts its anti-inflammatory effects by inhibiting the NF-κB pathway[5]. The prenyl group is generally considered to enhance the anti-inflammatory activity of flavonoids[8].
Antioxidant Activity
The antioxidant capacity of flavonoids is a key aspect of their therapeutic potential. The prenyl group can influence this activity, although the structure-activity relationship is complex.
Comparative Antioxidant Capacity
| Compound | Assay | Result |
| This compound (IXN) | ORAC, FRAP | Moderate activity, lower than XN[9] |
| Xanthohumol (XN) | ORAC, FRAP | Significantly higher antioxidative capacity than IXN[9] |
| Prenylated Flavonoids (General) | DPPH, ABTS | Prenylation can increase antioxidant activity[10][11] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: 100 µL of various concentrations of the test compound (in methanol) is added to 100 µL of a 0.2 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Experimental and computational studies have shown that Xanthohumol possesses a significantly higher antioxidative capacity compared to Isoxanthohumol[9]. The open chalcone structure of XN is thought to contribute to its superior radical scavenging ability. However, the addition of a prenyl group to a flavonoid scaffold generally enhances its antioxidant properties[10][11].
Estrogenic and Other Activities
A distinguishing feature among these prenylflavonoids is their varied estrogenic activity. This is primarily mediated through their interaction with estrogen receptors (ERα and ERβ).
This compound itself exhibits weak estrogenic activity[12]. However, its significance lies in its role as a metabolic precursor to 8-Prenylnaringenin (8-PN) , which is recognized as the most potent phytoestrogen discovered to date[13][14][15]. The conversion of IXN to 8-PN occurs in the liver and intestines, mediated by gut microbiota[1].
8-PN binds to both ERα and ERβ and has been investigated for its potential in alleviating menopausal symptoms, such as hot flashes, and preventing osteoporosis[14][15][16]. In contrast, 6-Prenylnaringenin (6-PN) demonstrates only weak estrogenic effects[8][17].
Conclusion
This compound is a biologically active prenylflavonoid with notable antiproliferative and anti-inflammatory properties. However, when compared to its precursor, Xanthohumol, it generally exhibits lower anticancer and antioxidant efficacy. The primary significance of this compound in a physiological context is its role as a pro-estrogen, being the direct metabolic precursor to the highly potent phytoestrogen, 8-Prenylnaringenin. The choice of a specific prenylflavonoid for therapeutic development will therefore depend on the desired biological endpoint. For applications requiring strong and broad-spectrum anticancer activity, Xanthohumol may be a more suitable candidate. Conversely, for interventions related to estrogen receptor modulation, this compound and its metabolite 8-Prenylnaringenin are of greater interest. This guide highlights the importance of considering the nuanced structure-activity relationships within the prenylflavonoid family for targeted drug discovery and development.
References
- 1. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. exploring-antioxidative-properties-of-xanthohumol-and-isoxanthohumol-an-integrated-experimental-and-computational-approach-with-isoxanthohumol-pka-determination - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. The Antioxidant Activity of Prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 8-Prenylnaringenin - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. caringsunshine.com [caringsunshine.com]
- 16. mdpi.com [mdpi.com]
- 17. 6-Prenylnaringenin-Its Beneficial Biological Effects and Possible Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
(2S)-Isoxanthohumol: A Comparative Guide to Its Potential Kinase Inhibitor Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (2S)-Isoxanthohumol in the context of established kinase inhibitors. Direct quantitative experimental data on the kinase inhibitory activity of this compound is currently limited in publicly accessible literature. Therefore, this document summarizes the existing research on its effects on key signaling pathways and presents a comparison with well-characterized kinase inhibitors targeting these pathways. Detailed experimental protocols are provided to facilitate further investigation into the direct kinase inhibitory potential of this compound.
Introduction
This compound is a chiral flavanone, a type of flavonoid found in hops (Humulus lupulus) and beer. It is a metabolite of Xanthohumol. While Xanthohumol has been the subject of numerous studies for its potential health benefits, including anti-cancer properties, the specific biological activities of its metabolites like this compound are less characterized. There is emerging evidence suggesting that Isoxanthohumol may modulate signaling pathways that are critically regulated by kinases, such as the PI3K/AKT/mTOR and JAK/STAT pathways.[1][2][3][4] However, direct, quantitative evidence of this compound acting as a kinase inhibitor, including specific IC50 values against a panel of kinases, is not yet widely available. One study indicated in vitro inhibitory activity of isoxanthohumol on PDK1 and PKC protein kinases, but did not provide quantitative data.[1]
This guide aims to:
-
Summarize the current understanding of Isoxanthohumol's interaction with kinase-related signaling pathways.
-
Provide a head-to-head comparison with established kinase inhibitors in these pathways, based on their known potencies.
-
Detail the necessary experimental protocols to definitively characterize the kinase inhibitory profile of this compound.
-
Visualize the relevant signaling pathways and experimental workflows.
Section 1: Comparative Analysis of Kinase Inhibitor Potency
Due to the absence of direct kinase inhibition data for this compound, this section provides a comparative overview of the potency of well-established inhibitors targeting the PI3K/AKT and JAK/STAT pathways, which Isoxanthohumol is suggested to modulate. This data serves as a benchmark for the level of potency that would be significant if this compound were to be confirmed as a direct inhibitor of these kinases.
Table 1: Comparison with PI3K Inhibitors
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Isoxanthohumol has been shown to modulate this pathway, though direct inhibition of PI3K has not been quantitatively demonstrated.[2][3][4] The table below lists the IC50 values of several known PI3K inhibitors.
| Inhibitor | Target(s) | IC50 (nM) |
| This compound | PI3K (putative) | Data not available |
| Alpelisib (BYL719) | PI3Kα | 5 |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 |
| Buparlisib (BKM120) | Pan-PI3K | 52 (p110α), 166 (p110β), 116 (p110δ), 262 (p110γ) |
| Wortmannin | Pan-PI3K | 1-10 |
Data compiled from publicly available sources.
Table 2: Comparison with AKT Inhibitors
AKT is a key downstream effector of PI3K. The inhibitory effects of Isoxanthohumol on the PI3K/AKT pathway suggest it may also affect AKT activity.[2][3][4]
| Inhibitor | Target(s) | IC50 (nM) |
| This compound | AKT (putative) | Data not available |
| Ipatasertib (GDC-0068) | Pan-AKT | 5 |
| Capivasertib (AZD5363) | Pan-AKT | 3 (AKT1), 7 (AKT2), 7 (AKT3) |
| MK-2206 | Pan-AKT | 8 (AKT1), 12 (AKT2), 65 (AKT3) |
Data compiled from publicly available sources.
Table 3: Comparison with JAK Inhibitors
The JAK/STAT pathway is crucial for cytokine signaling and immune responses. Isoxanthohumol has been reported to interfere with this pathway, although direct inhibition of JAKs has not been shown.[1]
| Inhibitor | Target(s) | IC50 (nM) |
| This compound | JAK (putative) | Data not available |
| Tofacitinib | JAK1, JAK2, JAK3 | 112 (JAK1), 20 (JAK2), 1 (JAK3) |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) |
| Filgotinib | JAK1 | 10 |
Data compiled from publicly available sources.
Section 2: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways potentially modulated by Isoxanthohumol.
Caption: The PI3K/AKT/mTOR signaling pathway and putative points of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxanthohumol improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxanthohumol reduces neointimal hyperplasia through the apelin/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Isoxanthohumol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isoxanthohumol (IXN), a prenylated flavonoid found in hops (Humulus lupulus), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. As a metabolite of the more abundant xanthohumol (XN), IXN serves as a key scaffold for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of IXN derivatives is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of various IXN derivatives, supported by experimental data and detailed methodologies.
Anti-Cancer Activity
The antiproliferative and cytotoxic effects of isoxanthohumol and its derivatives have been evaluated against a range of cancer cell lines. The structural modifications of the IXN scaffold, particularly at the phenolic hydroxyl groups and the prenyl side chain, have a significant impact on their anti-cancer potency.
Quantitative Comparison of Anti-Cancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of isoxanthohumol and its key derivatives against various human cancer cell lines.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxanthohumol (IXN) | - | B16 Melanoma | 22.15 | [1] |
| A375 Melanoma | 22.9 | [1] | ||
| HT-29 (Colon) | >100 (low activity) | [2][3] | ||
| 4'-O-acetylisoxanthohumol | Acyl Derivative | MCF-7 (Breast) | Not specified | [4] |
| A549 (Lung) | Not specified | [4] | ||
| LoVo (Colon) | Not specified | [4] | ||
| 7,4'-O-diacetylisoxanthohumol | Diacyl Derivative | MCF-7 (Breast) | Low activity | [4] |
| HT-29 (Colon) | Low activity | [4] | ||
| 1",2"-dihydroisoxanthohumol C | Cyclized Flavanone | MCF-7 (Breast) | 16.3 ± 1.5 | [5] |
| PC-3 (Prostate) | 11.2 ± 1.1 | [5] | ||
| HT-29 (Colon) | 17.5 ± 1.8 | [5] | ||
| 2,3-dehydroisoxanthohumol | Dehydrogenated Derivative | MCF-7 (Breast) | 8.7 ± 0.9 | [5] |
| PC-3 (Prostate) | 6.5 ± 0.7 | [5] | ||
| HT-29 (Colon) | 9.1 ± 1.0 | [5] |
Structure-Activity Relationship Insights:
-
Acylation: Mono-acylation at the 4'-hydroxyl group appears to be more favorable for cytotoxic activity compared to di-acylation. However, detailed IC50 values for mono-acyl derivatives are needed for a conclusive SAR. Diacylation generally leads to a decrease in activity[4].
-
Cyclization of the Prenyl Group: Cyclization of the prenyl side chain to form a dihydrofuran or dihydropyran ring, as seen in 1",2"-dihydroisoxanthohumol C, can modulate anti-cancer activity. These derivatives show moderate potency against breast, prostate, and colon cancer cell lines[5].
-
Dehydrogenation: The introduction of a double bond in the C-ring, as in 2,3-dehydroisoxanthohumol, significantly enhances antiproliferative activity, with IC50 values comparable to or better than some established chemotherapeutic agents in certain cell lines[5].
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Isoxanthohumol derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the isoxanthohumol derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-Inflammatory Activity
Isoxanthohumol and its derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Quantitative Comparison of Anti-Inflammatory Activity
The following table presents the inhibitory concentrations (IC50 or EC50 values) of isoxanthohumol and related compounds on inflammatory markers.
| Compound | Derivative Type | Assay | Cell Line | IC50/EC50 (µM) | Reference |
| Isoxanthohumol (IXN) | - | NO Production Inhibition | RAW 264.7 | 21.9 ± 2.6 | |
| Xanthohumol (XN) | Precursor | NO Production Inhibition | RAW 264.7 | 12.9 ± 1.2 | |
| Xanthohumol O | Related Chalcone | IL-6 Production Inhibition | THP-1 | 0.79 | [6] |
| Tetrahydroxanthohumol | Reduced XN Derivative | MCP-1 Production Inhibition | THP-1 | Comparable to XN | [7] |
Structure-Activity Relationship Insights:
-
Chalcone vs. Flavanone: The chalcone scaffold of xanthohumol generally exhibits more potent anti-inflammatory activity than the corresponding flavanone, isoxanthohumol, in inhibiting NO production.
-
Prenyl Group Modification: The position and nature of the prenyl group are critical for anti-inflammatory activity. Saturation of the prenyl group, as in tetrahydroxanthohumol, does not necessarily abolish activity, indicating that the lipophilic side chain itself is important for interaction with inflammatory targets[7].
-
Hydroxylation Pattern: The arrangement of hydroxyl groups on the aromatic rings influences the compound's ability to inhibit cytokine production.
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Isoxanthohumol derivatives dissolved in DMSO
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the isoxanthohumol derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.
Neuroprotective Activity
The neuroprotective potential of isoxanthohumol derivatives is an emerging area of research. Studies suggest that these compounds can protect neuronal cells from various insults, including oxidative stress and amyloid-beta (Aβ) toxicity, which are implicated in neurodegenerative diseases like Alzheimer's disease.
Quantitative Comparison of Neuroprotective Activity
Quantitative data on the neuroprotective effects of a wide range of isoxanthohumol derivatives is still limited. Most studies have focused on the parent compounds, xanthohumol and isoxanthohumol.
| Compound | Assay | Model System | Effect | Reference |
| Xanthohumol | Aβ Aggregation Inhibition | In vitro | Inhibits Aβ1-42 aggregation | [8] |
| Xanthohumol | Neuroprotection against Aβ toxicity | SH-SY5Y cells | Reduces ROS generation and calcium influx | |
| Isoxanthohumol | Neuroprotection against Aβ toxicity | SH-SY5Y cells | Less effective than Xanthohumol |
Structure-Activity Relationship Insights:
-
Chalcone Structure: The open chalcone structure of xanthohumol appears to be more effective in inhibiting Aβ aggregation and protecting against its neurotoxicity compared to the cyclized flavanone structure of isoxanthohumol. The flexibility of the chalcone backbone may allow for better interaction with the Aβ peptide[8].
-
Further Research Needed: A systematic investigation into how modifications of the isoxanthohumol scaffold affect neuroprotective activity is warranted to establish a clear SAR.
Experimental Protocol: Aβ Aggregation Inhibition Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the formation of amyloid fibrils in real-time. Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
Materials:
-
Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Isoxanthohumol derivatives dissolved in DMSO
-
Black 96-well plates with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare Aβ1-42 monomer solution by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in the assay buffer.
-
In a 96-well plate, mix the Aβ1-42 solution with various concentrations of the isoxanthohumol derivatives or a vehicle control.
-
Add ThT to each well to a final concentration of 10-20 µM.
-
Incubate the plate at 37°C with continuous shaking.
-
Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time (e.g., every 10-15 minutes for 24-48 hours).
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
Analyze the curves to determine the lag time and the maximum fluorescence intensity, which are indicative of the extent of fibril formation.
-
Calculate the percentage of inhibition of Aβ aggregation by the test compounds compared to the control.
Signaling Pathways and Experimental Workflows
The biological activities of isoxanthohumol derivatives are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is key to elucidating their mechanism of action.
Caption: Workflow for Structure-Activity Relationship Studies of Isoxanthohumol Derivatives.
The anti-inflammatory effects of many isoxanthohumol derivatives are linked to the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB Signaling Pathway by Isoxanthohumol Derivatives.
References
- 1. Frontiers | Neuroprotective Effects of Proanthocyanidins, Natural Flavonoids Derived From Plants, on Rotenone-Induced Oxidative Stress and Apoptotic Cell Death in Human Neuroblastoma SH-SY5Y Cells [frontiersin.org]
- 2. Xanthohumol and related prenylated flavonoids inhibit inflammatory cytokine production in LPS-activated THP-1 monocytes: structure-activity relationships and in silico binding to myeloid differentiation protein-2 (MD-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of Proanthocyanidins, Natural Flavonoids Derived From Plants, on Rotenone-Induced Oxidative Stress and Apoptotic Cell Death in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. mdpi.com [mdpi.com]
Navigating Isoxanthohumol Delivery: A Comparative Guide to Bioavailability
For researchers, scientists, and drug development professionals, understanding the bioavailability of a compound is paramount to harnessing its therapeutic potential. Isoxanthohumol (IXN), a prenylflavonoid found in hops, has garnered significant interest for its diverse biological activities. However, its poor water solubility presents a challenge for effective oral delivery. This guide provides a comparative overview of the bioavailability of different IXN formulations, supported by experimental data, to aid in the selection of optimal delivery strategies.
Unlocking the Potential: A Look at Isoxanthohumol Formulations
The oral bioavailability of isoxanthohumol is a critical factor influencing its efficacy. Several formulation strategies have been explored to enhance its absorption and systemic exposure. This guide focuses on the comparative bioavailability of three key formulations: pure isoxanthohumol solution, isoxanthohumol nanosuspension, and isoxanthohumol delivered as part of a xanthohumol-rich hop extract.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of different isoxanthohumol formulations from various preclinical studies. It is important to note that these studies were conducted under different experimental conditions, and therefore, direct comparison of the absolute values should be approached with caution. The data, however, provides valuable insights into the relative bioavailability of each formulation type.
| Formulation | Animal Model | Dose | Cmax (Maximum Concentration) | Tmax (Time to Maximum Concentration) | AUC (Area Under the Curve) | Relative Bioavailability Increase | Reference |
| Isoxanthohumol Solution | Mice | 50 mg/kg (oral) | 3.95 ± 0.81 µmol/L | 0.5 h | Not Reported | - | [1][2][3] |
| Isoxanthohumol Nanosuspension | Rats | Not Specified | Significantly Higher vs. Solution | Not Specified | Not Specified | 2.8-fold vs. Solution | [4] |
| Xanthohumol-Rich Hop Extract | Rats | 1.86 mg/kg XN (oral) | 0.019 ± 0.002 mg/L (of XN) | ~4 h (for XN) | 0.84 ± 0.17 h*mg/L (for XN) | Not Directly Comparable | [5] |
Disclaimer: The data presented in this table is compiled from separate studies and is intended for comparative purposes only. Variations in experimental protocols, including animal models, dosage, and analytical methods, may influence the results.
Delving into the Methodology: Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting bioavailability data. Below are detailed methodologies for the key experiments cited in this guide.
In Vivo Pharmacokinetic Study of Pure Isoxanthohumol Solution
-
Animal Model: The study utilized mice as the animal model.[2]
-
Formulation and Administration: High-purity isoxanthohumol (>90%) was dissolved in an appropriate vehicle and administered orally to the mice at a single dose of 50 mg/kg body weight.[2]
-
Blood Sampling: Blood samples were collected at various time points post-administration to capture the absorption, distribution, and elimination phases of the compound.[2]
-
Sample Analysis: The concentration of isoxanthohumol in the plasma samples was determined using high-pressure liquid chromatography (HPLC).[2] This technique separates the compound of interest from other components in the plasma, allowing for accurate quantification.
In Vivo Pharmacokinetic Study of Isoxanthohumol Nanosuspension
-
Formulation Preparation: An isoxanthohumol nanosuspension was prepared to enhance the dissolution rate and oral absorption of the poorly soluble compound.[4] While the specific details of the nanosuspension preparation are proprietary to the study, nanosuspensions are typically produced by wet milling or high-pressure homogenization techniques.
-
Animal Model and Administration: The study was conducted in rats. The nanosuspension and a control isoxanthohumol solution were administered orally.
-
Bioavailability Assessment: The oral bioavailability of the IXN-Nanosuspension was found to be significantly increased by 2.8 times compared to the IXN solution.[4]
In Vivo Pharmacokinetic Study of Xanthohumol-Rich Hop Extract
-
Animal Model: The study was performed in male Sprague-Dawley rats with jugular vein cannulation to facilitate repeated blood sampling.[5]
-
Formulation and Administration: A xanthohumol-rich hop extract was administered orally via gavage at a dose equivalent to 1.86 mg/kg of xanthohumol.[5] Isoxanthohumol is a major component of such extracts.
-
Blood Sampling: Blood samples were collected at multiple time points over 96 hours.[5]
-
Sample Analysis: Plasma concentrations of xanthohumol and its metabolites, including isoxanthohumol, were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.[4]
Visualizing the Process and Pathways
To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.
Isoxanthohumol exerts its biological effects through the modulation of key signaling pathways involved in cellular metabolism and inflammation.
Conclusion
The formulation of isoxanthohumol plays a pivotal role in its oral bioavailability. The presented data suggests that nanoformulations, such as nanosuspensions, can significantly enhance the absorption of IXN compared to a simple solution. While hop extracts provide a natural source of IXN, their complex composition and the presence of other compounds may influence its pharmacokinetic profile. For researchers and drug developers, the choice of formulation will depend on the specific therapeutic application, desired dosage, and target patient population. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the bioavailability of different isoxanthohumol formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue distribution and pharmacokinetics of isoxanthohumol from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety and Toxicity Profile of (2S)-Isoxanthohumol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profile of (2S)-Isoxanthohumol and its alternatives. The information is compiled from various in vitro and in vivo studies to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Executive Summary
This compound is a chiral prenylflavonoid that, along with its parent compound Xanthohumol, has garnered interest for its potential therapeutic properties. This guide evaluates its safety profile in comparison to Xanthohumol, the related metabolite 8-prenylnaringenin, and two other well-researched flavonoids, Quercetin and Resveratrol. While specific toxicological data for the (2S)-enantiomer of Isoxanthohumol is limited, the available data on Isoxanthohumol suggests a generally low level of direct cytotoxicity. The primary safety consideration for Isoxanthohumol is its potential conversion to the potent phytoestrogen 8-prenylnaringenin in the gut. In contrast, Xanthohumol has been more extensively studied and is considered to have low toxicity. Quercetin and Resveratrol, widely used as dietary supplements, also have established safety profiles, although high doses may lead to adverse effects. This guide presents a compilation of cytotoxicity data, an overview of genotoxicity and acute toxicity findings, and detailed experimental protocols for key safety assays.
In Vitro Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines, as determined by in vitro cytotoxicity assays. Lower IC50 values indicate higher cytotoxic potential.
Table 1: IC50 Values of Isoxanthohumol and Related Prenylflavonoids
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Isoxanthohumol | B16F10 (Melanoma) | MTT | 48h | >300 µg/mL[1][2] |
| A375 (Melanoma) | MTT | - | 22.9[3][4] | |
| B16 (Melanoma) | MTT | - | 22.15[3][4] | |
| Xanthohumol | HCT116 (Colon) | SRB | - | 40.8[5] |
| HT29 (Colon) | SRB | - | 50.2[5] | |
| HepG2 (Liver) | SRB | - | 25.4[5] | |
| Huh7 (Liver) | SRB | - | 37.2[5] | |
| 40-16 (Colon) | - | 24h | 4.1[6][7] | |
| 40-16 (Colon) | - | 48h | 3.6[6][7] | |
| 40-16 (Colon) | - | 72h | 2.6[6][7] | |
| HCT-15 (Colon) | - | 24h | 3.6[6][7] | |
| A-2780 (Ovarian) | - | 48h | 0.52[6][7] | |
| A-2780 (Ovarian) | - | 96h | 5.2[6][7] | |
| MDA-MB-231 (Breast) | - | 24h | 6.7[6][7] | |
| Hs578T (Breast) | - | 24h | 4.78[6][7] | |
| B16F10 (Melanoma) | MTT | 48h | 18.5[8] | |
| 8-Prenylnaringenin | U-118 MG (Glioblastoma) | Neutral Red | 24h | ~138[9] |
| BJ (Normal Fibroblasts) | Neutral Red | 24h | ~172[9] |
Table 2: IC50 Values of Quercetin and Resveratrol
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Quercetin | A549 (Lung) | MTT | 24h | 8.65 µg/mL |
| A549 (Lung) | MTT | 48h | 7.96 µg/mL | |
| A549 (Lung) | MTT | 72h | 5.14 µg/mL | |
| H69 (Lung) | MTT | 24h | 14.2 µg/mL | |
| H69 (Lung) | MTT | 48h | 10.57 µg/mL | |
| H69 (Lung) | MTT | 72h | 9.18 µg/mL | |
| HCT116 (Colon) | - | - | 5.79[10] | |
| MDA-MB-231 (Breast) | - | - | 5.81[10] | |
| HEK293 (Kidney) | - | - | 302[1] | |
| MCF-7 (Breast) | - | 96h | 200[11] | |
| Resveratrol | MCF-7 (Breast) | MTT | 24h | 51.18[12] |
| HepG2 (Liver) | MTT | 24h | 57.4[12] | |
| MG-63 (Osteosarcoma) | MTT | 24h | 333.67[13] | |
| MG-63 (Osteosarcoma) | MTT | 48h | 253.5[13] | |
| 4T1 (Breast) | - | - | 93[14] | |
| A549 (Lung) | Trypan Blue | 48h | 25.5[15] |
Genotoxicity and Acute Toxicity Profile
Genotoxicity:
-
Xanthohumol: Studies using the Comet assay have shown that Xanthohumol itself is not genotoxic at concentrations below 10µM[16][17]. Furthermore, it has demonstrated protective effects against DNA damage induced by certain pro-carcinogens[16][17].
-
Quercetin: The genotoxicity of Quercetin is a subject of some debate. While some in vitro studies, such as the Ames test, have indicated potential mutagenicity, most in vivo studies have not found it to be carcinogenic[18]. The Comet assay has shown that high doses of Quercetin can cause DNA damage in mice, but it is unlikely to have clastogenic effects at normal consumption levels[19].
-
Isoxanthohumol and 8-Prenylnaringenin: There is a lack of readily available public data on the genotoxicity of Isoxanthohumol and 8-prenylnaringenin from standardized assays like the Comet assay.
Acute Oral Toxicity:
-
Xanthohumol: Animal studies have indicated that Xanthohumol is well-tolerated. Oral administration of high doses to mice showed no adverse effects on major organ functions[20].
-
Quercetin and Resveratrol: Both compounds are generally recognized as safe (GRAS) when consumed in amounts found in food. High-dose supplementation with Quercetin (up to 1 g/day for 12 weeks) has shown no evidence of toxicity in humans[7]. Similarly, Resveratrol is generally well-tolerated, though high doses may cause gastrointestinal issues[6]. Specific LD50 values from acute toxicity studies are not consistently reported in the reviewed literature.
-
Isoxanthohumol and 8-Prenylnaringenin: There is limited information on the acute oral toxicity of Isoxanthohumol and 8-prenylnaringenin in animal models. A safety data sheet for Isoxanthohumol indicates that it does not meet the criteria for classification as a hazardous substance[14].
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Figure 1: General workflow for determining cytotoxicity using the MTT assay.
Comet Assay for Genotoxicity
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage.
General Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the sample.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated slide.
-
Lysis: Immerse the slides in a lysis solution to remove cellular proteins and membranes, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % tail DNA).
Figure 2: A simplified workflow of the Comet assay for genotoxicity testing.
OECD 423 Guideline for Acute Oral Toxicity
The OECD Test Guideline 423 describes the Acute Toxic Class Method, a stepwise procedure to assess the acute oral toxicity of a substance.
Principle: The method uses a small number of animals in a stepwise process to classify a substance into one of a series of toxicity classes defined by fixed LD50 cut-off values. The procedure is designed to minimize the number of animals required to obtain sufficient information on a substance's acute toxicity.
General Protocol:
-
Animal Selection and Acclimatization: Use healthy young adult rodents (usually rats), which are acclimatized to the laboratory conditions.
-
Dosing: Administer the test substance orally in a stepwise manner to a group of animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information about the substance.
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure: The outcome of the test on the first group of animals determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Classification: The substance is classified based on the dose at which mortality is observed.
Figure 3: Logical flow of the OECD 423 acute oral toxicity test.
Conclusion
The available data suggests that Isoxanthohumol has a moderate in vitro cytotoxicity profile against cancer cell lines and is generally considered to have low acute toxicity. However, the lack of specific toxicological data for the (2S)-enantiomer warrants further investigation. The primary safety concern associated with Isoxanthohumol is its biotransformation into the potent phytoestrogen 8-prenylnaringenin. In comparison, its precursor Xanthohumol has a more extensive safety profile indicating low toxicity. The widely studied flavonoids, Quercetin and Resveratrol, also demonstrate a good safety profile at typical dietary and supplementary doses. Researchers should consider the potential estrogenic effects of Isoxanthohumol and its metabolites when designing their studies. Further research is needed to fully elucidate the specific safety and toxicity profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Potential of Xanthohumol and Isoxanthohumol Loaded into SBA-15 Mesoporous Silica Particles against B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 21stcenturypathology.com [21stcenturypathology.com]
- 5. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Effect of 8-Prenylnaringenin and Naringenin on Fibroblasts and Glioblastoma Cells-Cellular Accumulation and Cytotoxicity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 13. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the genotoxic effect of rutin and quercetin by comet assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
(2S)-Isoxanthohumol: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cancer Cell Lines
(2S)-Isoxanthohumol (IXN) , a prenylflavonoid found in hops, has emerged as a compound of interest in oncological research due to its potential anti-cancer properties. This guide provides a comparative overview of the effects of this compound on various cancer cell lines, summarizing key quantitative data and detailing the experimental methodologies used to ascertain these effects. The information presented is intended for researchers, scientists, and professionals in drug development.
Comparative Anti-Proliferative Activity
This compound has demonstrated varied anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. A summary of these values is presented in the table below, alongside data for its more extensively studied isomer, Xanthohumol (XN), for comparative purposes.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Treatment Duration | Citation |
| Breast Cancer | MCF-7 | Isoxanthohumol | 15.3 | 2 days | [1] |
| MCF-7 | Isoxanthohumol | 4.69 | 4 days | [1] | |
| MCF-7 | Xanthohumol | 13.3 | 2 days | [1] | |
| MCF-7 | Xanthohumol | 3.47 | 4 days | [1] | |
| Ovarian Cancer | A-2780 | Isoxanthohumol | Not specified | - | |
| A-2780 | Xanthohumol | 0.52 | 2 days | [1] | |
| A-2780 | Xanthohumol | 5.2 | 4 days | [1] | |
| Colon Cancer | HT-29 | Isoxanthohumol | >100 | 2 days | [1] |
| HT-29 | Isoxanthohumol | >100 | 4 days | [1] | |
| HT-29 | Xanthohumol | >100 | 2 days | [1] | |
| HT-29 | Xanthohumol | >100 | 4 days | [1] | |
| Caco-2 | Isoxanthohumol | ~50 (viability decrease) | Not specified | [2] | |
| HCT116 | Xanthohumol | 40.8 ± 1.4 | Not specified | [3] | |
| HT29 | Xanthohumol | 50.2 ± 1.4 | Not specified | [3] | |
| Hepatocellular Carcinoma | HepG2 | Xanthohumol | 25.4 ± 1.1 | Not specified | [3] |
| Huh7 | Xanthohumol | 37.2 ± 1.5 | Not specified | [3] | |
| Melanoma | B16-F10 | Isoxanthohumol | Dose-dependent viability decrease | Not specified | [4] |
Key Anti-Cancer Mechanisms of this compound
Research has elucidated several mechanisms through which this compound exerts its anti-cancer effects. These primarily include the induction of programmed cell death (apoptosis and autophagy), inhibition of metastasis, and cell cycle arrest.
Induction of Apoptosis and Autophagy
In the highly invasive B16-F10 murine melanoma cell line, this compound has been shown to diminish cell viability through the induction of both autophagy and caspase-dependent apoptosis.[4] Similarly, in colon cancer cells, an increase in the sub-G1 cell cycle fraction following treatment with Isoxanthohumol suggests the induction of apoptosis.[2]
Inhibition of Metastasis
A significant effect of this compound is its ability to suppress key processes involved in metastasis. In B16-F10 melanoma cells, it has been observed to strongly inhibit cell adhesion, invasion, and migration.[4] This anti-metastatic potential is linked to the disruption of integrin signaling.[4] In colon cancer cells (HT115), both Isoxanthohumol and its metabolite 8-prenylnaringenin have been shown to inhibit cell invasion in a dose-dependent manner.[2]
Cell Cycle Arrest
This compound has been demonstrated to influence cell cycle progression in cancer cells. In the Caco-2 colon cancer cell line, treatment with Isoxanthohumol was associated with a concentration-dependent increase in the G2/M phase and an increased sub-G1 cell-cycle fraction, indicating cell cycle arrest and apoptosis.[2]
Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways. While research in this area is ongoing, two key pathways have been identified.
Integrin Signaling Pathway in Melanoma
In B16-F10 melanoma cells, the anti-metastatic effects of this compound are attributed to the disruption of integrin signaling.[4] Integrins are crucial for cell adhesion to the extracellular matrix, and their dysregulation can impair the ability of cancer cells to migrate and invade new tissues.
JAK/STAT Signaling Pathway
This compound has also been shown to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is often constitutively active in cancer cells and plays a critical role in promoting cell proliferation and survival. By disrupting this pathway, Isoxanthohumol can contribute to its anti-proliferative effects.
Experimental Protocols
The following are generalized protocols for key experiments cited in the studies of this compound. Specific parameters such as cell seeding density, compound concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 48 or 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Culture cells to a suitable confluency and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.
-
Treatment and Chemoattractant: Add this compound to the upper chamber. Fill the lower chamber with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: Incubate the plate to allow for cell invasion through the matrix and the porous membrane.
-
Cell Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.
-
Analysis: Count the number of stained, invaded cells under a microscope.
References
- 1. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiproliferative and Cytotoxic Activity of Xanthohumol and Its Non-Estrogenic Derivatives in Colon and Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hop-derived prenylflavonoid isoxanthohumol inhibits the formation of lung metastasis in B16-F10 murine melanoma model | CoLab [colab.ws]
Independent Validation of (2S)-Isoxanthohumol's Published Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published biological effects of (2S)-Isoxanthohumol (IXN), a prenylflavonoid found in hops, with a focus on independently validated findings and alternative therapeutic agents.
This compound has garnered significant interest for its potential therapeutic applications, particularly in oncology. Numerous studies have reported its bioactivity, including antiproliferative effects against various cancer cell lines, modulation of key signaling pathways, and induction of apoptosis. This guide synthesizes the available data, presents it in a structured format for easy comparison, details the experimental methodologies for key assays, and visualizes the involved signaling pathways.
I. Comparison of Published Effects and Independent Validation
While direct, independent validation studies designed explicitly to replicate previous findings on this compound are not abundant in the current literature, a consensus on its primary effects is emerging from multiple research groups investigating its activity in different contexts. The following tables summarize the key reported effects and the available supporting evidence, which can be considered a form of validation by corroboration.
Table 1: Antiproliferative and Cytotoxic Effects of this compound
| Cancer Cell Line | Reported Effect | Concentration Range | Supporting Studies |
| Breast (MCF-7) | Antiproliferative activity | Not specified | Anioł, 2015[1] |
| Ovarian (A-2780) | Antiproliferative activity | Not specified | Anioł, 2015[1] |
| Prostate (DU145, PC-3) | Antiproliferative activity | Not specified | Anioł, 2015[1] |
| Colon (HT-29, SW620) | Antiproliferative activity | Not specified | Anioł, 2015[1] |
| Colon (Caco-2) | Decreased cell viability | 50 μM | Allsopp et al., 2013[2] |
| Colon (HT115) | Inhibition of invasion | Up to 52% reduction | Allsopp et al., 2013[2] |
Table 2: Modulation of Signaling Pathways by this compound
| Signaling Pathway | Reported Effect | Cell Line | Key Molecules Affected | Supporting Studies |
| JAK/STAT | Interference with signaling | MonoMac6 (monoblastic leukemia) | IFN-γ, IL-4, IL-6 dependent signaling | An et al., 2011[3]; Anioł, 2015[1] |
| TGF-β | Reduced expression/signaling | MDA-MB-231 (invasive breast cancer) | Smad2/3 | An et al., 2011[3]; Anioł, 2015[1] |
II. Comparison with Alternatives
The therapeutic potential of this compound can be contextualized by comparing its activity with its precursor, Xanthohumol (XN), its primary metabolite, 8-prenylnaringenin (8-PN), and other compounds targeting similar pathways.
Table 3: Comparison of this compound with Related Prenylflavonoids
| Compound | Key Biological Activities | Relative Potency (Antiproliferative) | Notes |
| This compound (IXN) | Antiproliferative, anti-invasive, inhibits JAK/STAT and TGF-β signaling | Varies by cell line | The focus of this guide. |
| Xanthohumol (XN) | Broad-spectrum anticancer, anti-inflammatory, antioxidant | Often more potent than IXN in vitro | Precursor to IXN.[4][5] |
| 8-Prenylnaringenin (8-PN) | Potent phytoestrogen, anticancer effects | Varies by cell line and endpoint | Metabolite of IXN.[2] |
Table 4: Alternative Inhibitors of Key Signaling Pathways
| Signaling Pathway | Alternative Inhibitors (Examples) | Therapeutic Area of Interest |
| JAK/STAT | Ruxolitinib, Tofacitinib, Curcumin, Resveratrol | Myeloproliferative neoplasms, rheumatoid arthritis, cancer[6][7] |
| TGF-β | Galunisertib, Vactosertib, Resveratrol, Curcumin | Cancer, fibrosis[8] |
III. Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the effects of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental needs.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or control compounds for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with this compound or control for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Comet Assay for DNA Damage
The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage at the level of individual cells.
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Matrigel Invasion Assay
This assay assesses the invasive potential of cancer cells by their ability to migrate through a basement membrane extract (Matrigel).
-
Chamber Preparation: Coat the upper surface of a transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the transwell insert.
-
Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane.
-
Quantification: Count the number of stained, invaded cells under a microscope.
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: TGF-β signaling pathway and the inhibitory effect of this compound.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.
References
- 1. Isoxanthohumol--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the anticancer properties of isoxanthohumol and 8-prenylnaringenin using in vitro models of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-β signaling, vasculogenic mimicry and proinflammatory gene expression by isoxanthohumol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
